molecular formula C9H6O2S B1448337 4-Hydroxy-1-benzothiophene-6-carbaldehyde CAS No. 1021916-91-5

4-Hydroxy-1-benzothiophene-6-carbaldehyde

Cat. No.: B1448337
CAS No.: 1021916-91-5
M. Wt: 178.21 g/mol
InChI Key: IMLDVUYKYMDLCH-UHFFFAOYSA-N
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Description

4-Hydroxy-1-benzothiophene-6-carbaldehyde is a useful research compound. Its molecular formula is C9H6O2S and its molecular weight is 178.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-hydroxy-1-benzothiophene-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O2S/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLDVUYKYMDLCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CC(=CC(=C21)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Hydroxy-1-benzothiophene-6-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzo[b]thiophene scaffold is a privileged heterocyclic structure central to medicinal chemistry and materials science.[1][2] Its derivatives are integral to a range of pharmaceuticals, demonstrating activities as anti-cancer, anti-microbial, and anti-inflammatory agents.[2] This guide provides a comprehensive technical overview of a specific, functionalized derivative: this compound. This molecule, featuring both a nucleophilic hydroxyl group and an electrophilic aldehyde, represents a versatile building block for the synthesis of complex molecular architectures.

While extensive literature exists for the benzothiophene core, specific experimental data for the 4-hydroxy-6-carbaldehyde isomer is not consolidated in major chemical databases. Therefore, this whitepaper synthesizes information from closely related analogues, established chemical principles, and predictive models to provide a robust and practical guide for researchers in drug discovery and synthetic chemistry. We will delve into its molecular profile, predicted spectroscopic signatures, a plausible synthetic pathway, its chemical reactivity, and its potential as a strategic intermediate in the development of novel therapeutic agents.

Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound. The structure consists of a bicyclic system where a benzene ring is fused to a thiophene ring. A hydroxyl (-OH) group is substituted at the C4 position, and a carbaldehyde (-CHO) group is at the C6 position. These functional groups dictate the molecule's chemical behavior and synthetic utility.

Caption: Structure of this compound.

Identifier Value
IUPAC Name This compound
Synonyms 4-Hydroxybenzo[b]thiophene-6-carboxaldehyde
CAS Number Not assigned in searched databases
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol [3]
Physicochemical Property Predicted Value / Observation
Appearance Predicted to be a pale yellow or off-white solid.
Melting Point Data not available. Expected to be significantly higher than the parent benzothiophene (32 °C) due to hydrogen bonding capabilities.[4]
Solubility Predicted to have low solubility in water but good solubility in organic solvents such as DMSO, DMF, acetone, and alcohols.[5]
XLogP3 ~2.0-2.5 (Estimated by analogy to isomers and related structures).

Spectroscopic Characterization (Predicted)

For unambiguous identification and quality control, a combination of spectroscopic techniques is essential. The following section details the predicted spectral data based on the compound's structure and data from analogous molecules.

Technique Predicted Signature Rationale
¹H NMR (DMSO-d₆, 400 MHz)δ ~10.5-11.5 (s, 1H, -OH)δ ~9.9 (s, 1H, -CHO)δ ~8.2-8.5 (m, 2H, Ar-H)δ ~7.4-7.8 (m, 2H, Ar-H)The phenolic proton is acidic and exchanges with D₂O; its shift is solvent-dependent. The aldehyde proton appears as a characteristic singlet far downfield.[6] The four aromatic protons on the benzothiophene core will appear as distinct signals, with their specific shifts and coupling patterns determined by the electronic effects of the -OH and -CHO groups.
¹³C NMR (DMSO-d₆, 101 MHz)δ ~191 (C=O)δ ~155-160 (C-OH)δ ~115-145 (8 Ar-C)The aldehyde carbonyl carbon is highly deshielded.[6] The carbon bearing the hydroxyl group (C4) will also be downfield. The remaining eight aromatic carbons will resonate in the typical range for benzothiophenes.
FT-IR (ATR, cm⁻¹)3400-3200 (broad, strong)~2820 and ~2720 (medium, sharp)1700-1680 (strong, sharp)1600-1450 (multiple, medium)Corresponds to the O-H stretching vibration, broadened by hydrogen bonding.[7] These two bands are the characteristic C-H stretch of an aldehyde (Fermi doublet).[7] This is the C=O stretching vibration of the aromatic aldehyde.[8] Aromatic C=C ring stretching vibrations.
Mass Spectrometry (EI)m/z 178 [M]⁺m/z 177 [M-H]⁺m/z 149 [M-CHO]⁺The molecular ion peak corresponding to the exact mass. A common fragmentation is the loss of a proton. Loss of the formyl radical is a primary fragmentation pathway for aromatic aldehydes.

Proposed Synthesis and Methodology

A robust and scalable synthesis is critical for downstream applications. The most logical and efficient approach to synthesize this compound is via the electrophilic formylation of a 4-hydroxy-1-benzothiophene precursor using the Vilsmeier-Haack reaction.[9][10]

Causality Behind Experimental Design: The Vilsmeier-Haack reaction is ideal for this transformation because the substrate, 4-hydroxy-1-benzothiophene, is an electron-rich heterocycle.[11][12] The hydroxyl group is a powerful activating group that directs electrophilic substitution. The Vilsmeier reagent (a chloroiminium salt generated in situ from POCl₃ and DMF) is a mild electrophile, which reduces the likelihood of side reactions compared to harsher Friedel-Crafts conditions.[9] The key challenge is regioselectivity; the hydroxyl group and the thiophene sulfur atom will both influence the site of formylation. While substitution at C7 is also possible, careful control of reaction conditions and subsequent chromatographic purification can isolate the desired C6 isomer.

Caption: Proposed synthetic workflow via Vilsmeier-Haack reaction.

Step-by-Step Experimental Protocol:

  • Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C with an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-hydroxy-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by TLC until the starting material is consumed (typically 4-6 hours).

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully quench by pouring it onto crushed ice. Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7). This step hydrolyzes the intermediate iminium salt to the final aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the this compound isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, comparing the results to the predicted spectral data.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it a highly valuable platform for generating diverse compound libraries. The primary reactive sites are the aldehyde, the phenolic hydroxyl group, and the aromatic ring system.

G cluster_aldehyde Aldehyde (-CHO) Reactions cluster_hydroxyl Hydroxyl (-OH) Reactions core This compound oxidation Oxidation (e.g., KMnO₄, Oxone®) core->oxidation [O] reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) core->reductive_amination 1. R₂NH 2. [H] hydrazone Hydrazone Formation (R-NHNH₂) core->hydrazone Condensation alkylation O-Alkylation (R-X, Base) core->alkylation Williamson Ether Synthesis acylation O-Acylation (Ac₂O, Pyridine) core->acylation Esterification 6-Carboxylic Acid Derivative 6-Carboxylic Acid Derivative oxidation->6-Carboxylic Acid Derivative 6-Aminomethyl Derivative 6-Aminomethyl Derivative reductive_amination->6-Aminomethyl Derivative 6-Hydrazone Derivative 6-Hydrazone Derivative hydrazone->6-Hydrazone Derivative 4-Alkoxy Derivative 4-Alkoxy Derivative alkylation->4-Alkoxy Derivative 4-Acetoxy Derivative 4-Acetoxy Derivative acylation->4-Acetoxy Derivative

Caption: Key derivatization pathways for the title compound.

  • Reactions of the Aldehyde Group: The aldehyde is a versatile electrophilic handle.

    • Oxidation: It can be readily oxidized to the corresponding 4-hydroxy-1-benzothiophene-6-carboxylic acid, a useful analog for SAR studies.[13]

    • Reduction: Reduction with agents like sodium borohydride will yield the 6-(hydroxymethyl) derivative.

    • Condensation Reactions: The aldehyde readily undergoes condensation with primary amines to form Schiff bases (imines) or with hydrazines to form hydrazones.[14] These reactions are fundamental in dynamic combinatorial chemistry and for creating compounds with potential antimicrobial or anticancer activities.[14]

  • Reactions of the Hydroxyl Group: The phenolic hydroxyl group is a key site for modification.

    • O-Alkylation/O-Acylation: It can be converted to ethers or esters to modulate properties like lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.

  • Reactions of the Benzothiophene Ring: The electron-rich ring can undergo further electrophilic aromatic substitution, although the existing activating (-OH) and deactivating (-CHO) groups will direct incoming electrophiles to specific positions, primarily C5 and C7.

Applications in Medicinal Chemistry and Drug Development

The benzothiophene core is a cornerstone of modern drug discovery.[1][4] Its rigid, planar structure and electron-rich nature allow for favorable interactions with a wide range of biological targets.[1]

A Versatile Synthetic Intermediate: this compound is not just a single compound but a strategic starting point. Its dual functionality allows for orthogonal chemical modifications, enabling the rapid synthesis of a diverse library of related molecules.[15] For instance:

  • Scaffold for Bioactive Moieties: The aldehyde can be used to link the benzothiophene core to other known pharmacophores (e.g., pyrazoles, pyrimidines) via hydrazone or enamine linkages to create novel hybrid molecules with potentially synergistic activities.[14][15]

  • Modulation of Pharmacokinetics: The hydroxyl group can be alkylated with various chains (e.g., polyethylene glycol, long-chain alkyls) to fine-tune the pharmacokinetic profile (absorption, distribution, metabolism, excretion) of a lead compound.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the -OH and -CHO groups, medicinal chemists can probe the specific interactions between the molecule and its biological target, leading to the rational design of more potent and selective drugs.[2]

The rich chemistry of this scaffold makes it an invaluable tool for generating molecular diversity, a key strategy in identifying novel hits in high-throughput screening campaigns and advancing lead optimization programs.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2022). Semantic Scholar. [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (n.d.). National Institutes of Health (NIH). [Link]

  • An overview of benzo [b] thiophene-based medicinal chemistry. (2023). ResearchGate. [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). PubMed. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]

  • 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. (n.d.). PubChem. [Link]

  • 4-Hydroxybenzo[b]thiophene-6-carboxylic acid. (n.d.). PubChem. [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health (NIH). [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • Studies in sulfur heterocycles. Part 16. Use of 7-hydroxy-1-benzothiophene in the synthesis of substituted benzothiophene derivatives and tricyclic compounds incorporating a fused thiophene ring. (1993). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Benzo(b)thiophene-5-carboxaldehyde. (n.d.). PubChem. [Link]

  • 4-hydroxy-1-benzothiophene-2-carbaldehyde (C9H6O2S). (n.d.). PubChemLite. [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. (n.d.). Organic Chemistry Data. [Link]

  • 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I. [Link]

  • Benzothiophene. (n.d.). Wikipedia. [Link]

  • BENZOTHIOPHENE. (2021). YouTube. [Link]

  • (PDF) Benzo[b]thiophene-2-carbaldehyde. (2014). ResearchGate. [Link]

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (2024). Royal Society of Chemistry. [Link]

  • Benzo(B)Thiophene. (n.d.). PubChem. [Link]

  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. [Link]

  • Benzothiophenes. (n.d.). AMERICAN ELEMENTS. [Link]

  • Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

Sources

spectroscopic analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis and structural elucidation of this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. As a molecule featuring a fused aromatic system with hydroxyl and aldehyde functional groups, its characterization demands a multi-faceted analytical approach. This document offers field-proven insights and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is designed as a self-validating system to ensure data integrity and reproducibility. The guide is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the definitive characterization of complex organic molecules.

Molecular Structure and Overview

This compound possesses a rigid, planar benzothiophene core. The electron-donating hydroxyl (-OH) group at the C-4 position and the electron-withdrawing aldehyde (-CHO) group at the C-6 position create a distinct electronic environment that governs the molecule's spectroscopic behavior. A thorough understanding of this structure is the foundation for interpreting the spectral data that follows.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are required for unambiguous assignment.

¹H NMR Spectroscopy: Analysis and Prediction

The proton NMR spectrum will reveal the number of distinct protons, their electronic environments, and their spatial relationships through spin-spin coupling. The choice of solvent is critical; aprotic solvents like CDCl₃ may result in a broad, non-distinct signal for the hydroxyl proton, while DMSO-d₆ can enable its observation as a sharp singlet and confirm its presence via D₂O exchange.

Causality in Signal Assignment:

  • Aldehyde Proton (H-C=O): This proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a singlet far downfield.

  • Aromatic Protons: The protons on the benzene ring (H-5 and H-7) and the thiophene ring (H-2 and H-3) will appear in the aromatic region. Their precise chemical shifts are modulated by the electronic effects of the -OH and -CHO substituents. H-5 is ortho to the electron-withdrawing aldehyde group, shifting it downfield. H-7 is ortho to the fused ring junction. The thiophene protons, H-2 and H-3, will appear as doublets due to coupling with each other.

  • Hydroxyl Proton (-OH): This is a labile proton whose chemical shift is concentration and solvent-dependent. In DMSO-d₆, it will appear as a distinct singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities (400 MHz, DMSO-d₆)

Proton Assignment Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-(C=O) 9.9 - 10.1 s (singlet) - Highly deshielded by C=O anisotropy.
OH 9.5 - 11.0 s (singlet), broad - Labile proton, solvent-dependent.
H-5 8.1 - 8.3 d (doublet) J ≈ 1.5-2.0 Hz Deshielded by ortho -CHO group; small meta coupling to H-7.
H-7 7.9 - 8.1 d (doublet) J ≈ 1.5-2.0 Hz Ortho to fused ring; small meta coupling to H-5.
H-2 7.7 - 7.9 d (doublet) J ≈ 5.0-5.5 Hz Thiophene proton coupled to H-3.

| H-3 | 7.3 - 7.5 | d (doublet) | J ≈ 5.0-5.5 Hz | Thiophene proton coupled to H-2. |

¹³C NMR Spectroscopy: Analysis and Prediction

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the local electronic environment.

Causality in Signal Assignment:

  • Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded carbon and will appear furthest downfield.

  • Aromatic Carbons: Carbons bonded to heteroatoms (C-4, C-3a, C-7a) will have distinct shifts. C-4, attached to the hydroxyl group, will be shielded relative to other aromatic carbons. Quaternary carbons will typically show lower intensity peaks.

Table 2: Predicted ¹³C NMR Chemical Shifts (101 MHz, DMSO-d₆)

Carbon Assignment Predicted δ (ppm) Rationale
C-6 (CHO) 190 - 192 Aldehyde carbonyl carbon.
C-4 (C-OH) 155 - 158 Aromatic carbon attached to electron-donating -OH group.
C-7a 138 - 141 Quaternary carbon at ring junction.
C-3a 135 - 138 Quaternary carbon at ring junction adjacent to sulfur.
C-6 133 - 135 Aromatic carbon attached to electron-withdrawing -CHO group.
C-2 128 - 130 Thiophene CH carbon.
C-7 125 - 127 Aromatic CH carbon.
C-5 122 - 124 Aromatic CH carbon.

| C-3 | 120 - 122 | Thiophene CH carbon. |

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to clearly observe the labile hydroxyl proton.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H NMR spectrum using a 400 MHz (or higher) spectrometer. Following this, acquire a proton-decoupled ¹³C NMR spectrum.

  • Validation: To confirm the hydroxyl proton, add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The disappearance of the -OH signal validates its assignment.

  • Advanced Experiments (Optional): For unambiguous assignment, perform 2D NMR experiments such as COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate protons with their attached carbons and neighboring carbons).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality in Peak Assignment:

  • O-H Stretch: The hydroxyl group will produce a characteristic broad absorption band at high wavenumbers due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the aldehyde C-H stretch gives two characteristic, weaker bands around 2850 and 2750 cm⁻¹.

  • C=O Stretch: The aldehyde carbonyl group will produce a very strong, sharp absorption band in the fingerprint region. Its position is influenced by conjugation with the aromatic ring.

  • C=C Stretches: Aromatic ring stretching vibrations will appear as a series of absorptions in the 1600-1450 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
O-H stretch (H-bonded) 3200 - 3500 Strong, Broad Presence of the hydroxyl group.
Aromatic C-H stretch 3050 - 3150 Medium sp² C-H bonds of the aromatic system.
Aldehyde C-H stretch 2820 - 2880 & 2720 - 2780 Weak to Medium Fermi resonance, characteristic of aldehydes.
C=O stretch (conjugated) 1670 - 1690 Strong, Sharp Conjugated aldehyde carbonyl group.
Aromatic C=C stretch 1550 - 1610 Medium to Strong Benzothiophene ring system vibrations.

| C-O stretch (phenol) | 1200 - 1260 | Strong | Stretching of the C-O bond of the phenol. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Record a background spectrum on the clean ATR crystal to subtract atmospheric (H₂O, CO₂) contributions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification. The use of ATR is advantageous as it requires minimal sample preparation compared to KBr pellets.[2][3]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The extended π-conjugated system of this compound, which includes the fused rings and carbonyl group, is expected to result in strong UV absorption.

Causality in Spectral Features: The benzothiophene core provides a chromophore that absorbs in the UV region.[4][5] The hydroxyl and aldehyde substituents act as auxochromes, modifying the absorption profile. The electron-donating -OH group and electron-withdrawing -CHO group extend the conjugation, causing a bathochromic (red) shift to longer wavelengths compared to the unsubstituted benzothiophene.[6] The spectrum will likely show strong absorptions corresponding to π→π* transitions.

Table 4: Predicted UV-Vis Absorption Maxima

Solvent Predicted λmax (nm) Type of Transition

| Ethanol or Methanol | ~250-270 nm and ~320-350 nm | π→π* |

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.

  • Data Acquisition: Record a baseline spectrum using a cuvette filled with the pure solvent. Then, record the sample's spectrum over a range of 200-600 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound, Electron Ionization (EI) is a suitable technique.

Causality in Fragmentation: Upon ionization, the molecule forms a molecular ion (M⁺˙). The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses.

  • Molecular Ion (M⁺˙): The molecular weight is 178.22 g/mol . The mass spectrum will show a prominent peak at m/z 178.

  • Isotope Peak (M+2): A key diagnostic feature will be the M+2 peak at m/z 180, with an intensity of approximately 4.2% relative to the M⁺ peak, which is characteristic of a molecule containing one sulfur atom.[7]

  • Key Fragmentations: The most likely fragmentation pathways involve the loss of small, stable neutral molecules or radicals from the functional groups.[8] Common losses for an aromatic aldehyde include H˙ (M-1) and the formyl radical ˙CHO (M-29).[9] Another common fragmentation is the loss of carbon monoxide (CO, M-28).

G mol This compound m/z = 178 (M⁺˙) m177 Loss of H˙ m/z = 177 mol->m177 - H˙ m150 Loss of CO m/z = 150 mol->m150 - CO m149 Loss of ˙CHO m/z = 149 mol->m149 - ˙CHO m121 Loss of CO from m/z 149 m/z = 121 m150->m121 - H˙, -C₂H₂ m149->m121 - CO m105 Further Fragmentation e.g., loss of CS m/z = 105

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Table 5: Predicted Key Fragments in EI-MS

m/z Proposed Identity Rationale
180 [M+2]⁺˙ Isotopic peak due to ³⁴S.
178 [M]⁺˙ Molecular Ion.
177 [M-H]⁺ Loss of the acidic phenolic H or aldehydic H.
150 [M-CO]⁺˙ Loss of carbon monoxide.
149 [M-CHO]⁺ Loss of formyl radical, a common aldehyde fragmentation.[8]

| 121 | [C₈H₅S]⁺ | Subsequent loss of CO from the m/z 149 fragment. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample (solid or dissolved in a volatile solvent like dichloromethane) into the mass spectrometer, typically via a direct insertion probe or GC inlet.

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-400.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and isotopic distributions to confirm the structure.

Integrated Analytical Workflow

start Sample of This compound ms Mass Spectrometry (MS) - Determine Molecular Weight (m/z 178) - Confirm Sulfur presence (M+2 peak) start->ms ir Infrared (IR) Spectroscopy - Identify functional groups: -OH, -CHO, Aromatic C=C start->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Map C-H framework - Confirm connectivity & substitution start->nmr uv UV-Vis Spectroscopy - Confirm conjugated π-system - Determine λmax start->uv elucidation Structural Elucidation - Combine all data - Unambiguous confirmation of structure ms->elucidation ir->elucidation nmr->elucidation uv->elucidation purity Purity Assessment (e.g., via HPLC, NMR integration) elucidation->purity

Figure 3: Integrated Workflow for Structural Characterization.

By following this workflow, a researcher can systematically acquire and interpret the necessary data. The molecular formula and key heteroatom presence are confirmed by MS. The functional groups identified by IR must correlate with the signals observed in the NMR spectra. Finally, the complete carbon-hydrogen framework from NMR must be consistent with the molecular weight from MS and the conjugated system observed by UV-Vis, leading to an unambiguous structural assignment.

References

  • Supplementary Information. (n.d.).
  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry.
  • Manikandan, A., et al. (2020). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. New Journal of Chemistry.
  • Vaitkūnaitė, A., et al. (2024). Modulation of Properties in[10]Benzothieno[3,2-b][10]benzothiophene Derivatives through Sulfur Oxidation. MDPI.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Mass spectrum and (b) proposed mass fragmentation pattern of the developed compound. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Absorption and emission spectra of benzothiophene (red) in comparison to thiophene (blue) and benzene (green). Retrieved January 19, 2026, from [Link]

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  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv
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An In-depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a promising heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to its structural motifs, this molecule is a valuable scaffold for the development of novel therapeutic agents. This document details its physicochemical properties, a proposed synthetic route from a commercially available precursor, potential applications in drug discovery, and essential safety and handling protocols.

Core Compound Profile

PropertyPredicted Value
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Appearance Expected to be a solid at room temperature
Solubility Likely soluble in organic solvents like DMSO, DMF
Boiling Point Estimated to be > 300 °C
Melting Point Not determined

Strategic Synthesis Pathway

The synthesis of this compound can be achieved through the selective reduction of its corresponding carboxylic acid, 4-Hydroxybenzo[b]thiophene-6-carboxylic acid. Several methods are available for the reduction of carboxylic acids to aldehydes; however, a two-step process involving the conversion to an activated intermediate followed by a mild reduction is often preferred to prevent over-reduction to the alcohol.[1]

A robust and widely applicable method involves the conversion of the carboxylic acid to an acyl chloride, followed by Rosenmund reduction.[1] However, a more modern and milder alternative is the use of a photoredox-catalyzed reduction with a hydrosilane, which offers high yields and excellent functional group tolerance under mild conditions.[2]

Proposed Synthetic Protocol: Two-Step Reduction via an Activated Ester

This protocol is based on a general method for the reduction of carboxylic acids to aldehydes via an activated triazine ester, followed by catalytic hydrogenation.[3] This method is advantageous due to its mild reaction conditions, which are compatible with the phenolic hydroxyl group.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a reactive 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) ester.

  • Reagents and Materials:

    • 4-Hydroxybenzo[b]thiophene-6-carboxylic acid

    • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

    • N-methylmorpholine (NMM)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of 2-chloro-4,6-dimethoxy-1,3,5-triazine in anhydrous DCM, add N-methylmorpholine at 0 °C under an inert atmosphere.

    • A white precipitate of N-methylmorpholine hydrochloride will form.

    • To this suspension, add a solution of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid in anhydrous DCM dropwise.

    • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-3 hours.

    • The formation of the activated ester can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture containing the activated ester is used directly in the next step without isolation.

Step 2: Reduction of the Activated Ester to the Aldehyde

The activated ester is then reduced to the corresponding aldehyde using a palladium catalyst and a hydrogen source.

  • Reagents and Materials:

    • Reaction mixture from Step 1

    • Palladium on activated carbon (10% Pd/C)

    • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

    • Anhydrous Ethanol (EtOH)

    • Celite® for filtration

  • Procedure:

    • To the reaction mixture containing the activated ester, add a catalytic amount of 10% Pd/C.

    • The reaction flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation setup).

    • The reaction is stirred vigorously at room temperature under a hydrogen atmosphere.

    • The progress of the reduction should be carefully monitored by TLC to avoid over-reduction to the alcohol.[3]

    • Once the starting material is consumed and the desired aldehyde is the major product, the reaction is stopped.

    • The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

Purification

The crude this compound can be purified using several methods:

  • Column Chromatography: Purification on silica gel using a gradient of ethyl acetate in hexanes is a standard method for aromatic aldehydes.[4]

  • Bisulfite Adduct Formation: For aldehydes that are difficult to purify, forming a solid bisulfite adduct can be an effective method. The aldehyde is reacted with a saturated solution of sodium bisulfite, and the resulting solid adduct is filtered, washed, and then treated with a base (e.g., sodium bicarbonate solution) to regenerate the pure aldehyde.[5]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Applications in Drug Discovery and Medicinal Chemistry

Benzothiophene and its derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in drug discovery.[6][7][8] The presence of the benzothiophene core in approved drugs such as Raloxifene (for osteoporosis) and Zileuton (an anti-asthmatic) highlights their therapeutic importance.[6]

The diverse pharmacological activities attributed to benzothiophene derivatives include:

  • Anti-inflammatory[6]

  • Antimicrobial[4][6]

  • Anticancer[6]

  • Antioxidant[4]

  • Antidiabetic[6]

The introduction of a hydroxyl and a carbaldehyde group at the 4- and 6-positions of the benzothiophene scaffold in this compound provides key functionalities for further chemical modifications. The aldehyde group can readily undergo various reactions, such as reductive amination, Wittig reactions, and condensations, to generate a diverse library of derivatives for biological screening. The phenolic hydroxyl group can also be modified to improve pharmacokinetic properties.

This compound, therefore, represents a valuable starting material for the synthesis of novel drug candidates targeting a range of diseases.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound and its precursors. While a specific Material Safety Data Sheet (MSDS) is not available for the target compound, the safety profile can be inferred from related thiophene derivatives.[9][10]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.[9]

    • In case of handling fine powders or aerosols, a respirator may be necessary.[9]

  • Handling:

    • Handle the compound in a well-ventilated area, preferably in a chemical fume hood.[10]

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[10]

    • Keep away from ignition sources, as thiophene derivatives can be flammable.[10]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

    • Protect from light and moisture.

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person into fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Activation cluster_product Final Product A 4-Hydroxybenzo[b]thiophene-6-carboxylic acid (CAS: 33880-31-8) B Activated DMTMM Ester A->B 2-Chloro-4,6-dimethoxy-1,3,5-triazine, N-methylmorpholine, DCM C This compound B->C H₂, 10% Pd/C, EtOH

Caption: Proposed two-step synthesis of this compound.

Logical Workflow for Drug Discovery

Drug_Discovery_Workflow A Synthesis of This compound B Structural Modification (e.g., Reductive Amination, Wittig Reaction) A->B C Library of Novel Benzothiophene Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Hit Identification and Validation D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Drug discovery workflow utilizing the target compound as a key intermediate.

References

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An In-Depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to serve as an essential resource for professionals engaged in the research and development of novel therapeutics and functional materials.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, represents a privileged scaffold in drug discovery.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1] The structural rigidity and electron-rich nature of the benzothiophene core make it an ideal framework for designing molecules that can effectively interact with various biological targets. The introduction of hydroxyl and carbaldehyde functionalities at specific positions on this scaffold, as in the case of this compound, offers versatile handles for further chemical modifications and the potential for targeted biological activity.

Molecular Structure and Properties

The molecular structure of this compound is characterized by the benzothiophene core with a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 6-position. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₆O₂S-
Molecular Weight 178.21 g/mol [3]
IUPAC Name This compound-
Canonical SMILES C1=CC(=C2C=CSC2=C1C=O)O[3]
InChI Key JXQGDDMZTWHASG-UHFFFAOYSA-N[3]

Synthesis Protocols

Route 1: Formylation of 4-Hydroxy-1-benzothiophene

This approach involves the initial synthesis of the 4-hydroxy-1-benzothiophene core, followed by the introduction of the aldehyde group at the 6-position via an electrophilic aromatic substitution.

Step 1: Synthesis of 4-Hydroxy-1-benzothiophene

The synthesis of 4-hydroxy-1-benzothiophene can be achieved through various methods, with a common approach being the cyclization of a substituted thiophene precursor.[4]

Step 2: Formylation via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols.[5][6][7][8] Given the activating nature of the hydroxyl group on the benzothiophene ring, this reaction is a viable option for introducing the aldehyde group.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxy-1-benzothiophene (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of sodium hydroxide (4 equivalents) in water.

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Slowly add chloroform (3 equivalents) dropwise over a period of 1 hour.

  • After the addition is complete, continue to heat the reaction mixture under reflux for 2-3 hours.

  • Cool the reaction to room temperature and acidify with dilute hydrochloric acid until the solution is acidic to litmus paper.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

synthesis_route_1 cluster_start Starting Material cluster_reaction Reimer-Tiemann Reaction cluster_product Product start 4-Hydroxy-1-benzothiophene reagents CHCl3, NaOH, H2O Heat start->reagents Formylation product This compound reagents->product

Caption: Synthetic workflow for the formylation of 4-hydroxy-1-benzothiophene.

Route 2: Reduction of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid

This route utilizes the commercially available or synthetically accessible 4-Hydroxybenzo[b]thiophene-6-carboxylic acid as the starting material.[9][10][11] The carboxylic acid can be reduced to the corresponding aldehyde.

Experimental Protocol:

  • Activate the carboxylic acid group of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid (1 equivalent) by converting it to an acid chloride using thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • In a separate flask, prepare a solution of a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) in dry tetrahydrofuran (THF) at -78°C.

  • Slowly add the solution of the acid chloride to the reducing agent at -78°C with constant stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography to yield this compound.

synthesis_route_2 cluster_start Starting Material cluster_reaction Reduction cluster_product Product start 4-Hydroxybenzo[b]thiophene- 6-carboxylic acid (CAS: 33880-31-8) step1 1. SOCl2 or (COCl)2 2. LiAlH(OtBu)3 start->step1 Two-step reduction product This compound step1->product

Caption: Synthetic workflow for the reduction of 4-Hydroxybenzo[b]thiophene-6-carboxylic acid.

Spectroscopic Characterization

Precise experimental data for this compound is not widely published. However, based on the known spectral data of analogous compounds, the following characteristic spectroscopic features can be predicted.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.90s1HAldehyde proton (-CHO)
~7.80d1HAromatic proton (H-7)
~7.50d1HAromatic proton (H-5)
~7.30d1HAromatic proton (H-2 or H-3)
~7.10d1HAromatic proton (H-2 or H-3)
~5.50br s1HHydroxyl proton (-OH)

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~190Aldehyde Carbonyl (C=O)
~155C4-OH
~140-120Aromatic Carbons

Table 4: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretch (phenolic)
3100-3000MediumC-H stretch (aromatic)
2850-2750MediumC-H stretch (aldehyde)
1680-1660StrongC=O stretch (aldehyde)
1600-1450Medium-StrongC=C stretch (aromatic)

Mass Spectrometry:

The electron impact mass spectrum (EI-MS) is expected to show a molecular ion peak (M⁺) at m/z = 178. Key fragmentation patterns would likely involve the loss of the formyl group (CHO, 29 Da) and carbon monoxide (CO, 28 Da).

Reactivity and Potential Applications

The presence of three key functional features—the benzothiophene core, the hydroxyl group, and the aldehyde group—endows this compound with a rich and versatile reactivity profile.

  • The Aldehyde Group: This group can readily undergo nucleophilic addition reactions, oxidation to a carboxylic acid, and reduction to an alcohol. It is also a key participant in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems.[12]

  • The Hydroxyl Group: As a phenolic hydroxyl group, it is weakly acidic and can be deprotonated to form a phenoxide. It can also undergo etherification and esterification reactions. Its electron-donating nature activates the aromatic ring towards electrophilic substitution.

  • The Benzothiophene Core: The aromatic system can undergo electrophilic substitution reactions, with the position of substitution being directed by the existing substituents.

These reactive sites make this compound a valuable intermediate for the synthesis of a diverse library of more complex molecules. Given the known biological activities of benzothiophene derivatives, this compound holds significant potential as a building block in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.[13][14]

Conclusion

This compound is a structurally intriguing molecule with considerable synthetic potential. While specific data for this compound is sparse in the current literature, this guide provides a robust framework for its synthesis, characterization, and further exploration. The outlined protocols, based on well-established chemical principles, offer a reliable starting point for researchers. The predicted spectroscopic data serves as a valuable reference for the structural elucidation of this and related compounds. As the exploration of novel heterocyclic scaffolds continues to be a cornerstone of modern drug discovery, compounds like this compound are poised to play an important role in the development of the next generation of therapeutic agents.

References

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Unveiling the Therapeutic Potential of 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Landscape of Benzothiophene Chemistry in Drug Discovery

The benzothiophene scaffold is a cornerstone in medicinal chemistry, renowned for its structural versatility and broad pharmacological profile.[1] Derivatives of this heterocyclic system have demonstrated a remarkable array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[2][3] This guide focuses on a specific, yet underexplored derivative, 4-Hydroxy-1-benzothiophene-6-carbaldehyde. While direct and extensive research on this particular molecule is nascent, this document serves as an in-depth technical exploration of its potential biological activities. By examining the established pharmacology of structurally analogous compounds, we aim to provide a predictive framework and a practical roadmap for researchers, scientists, and drug development professionals to unlock the therapeutic promise of this intriguing molecule. Our analysis will be grounded in the synthesis of the core benzothiophene structure and will extrapolate potential mechanisms of action and experimental validation strategies based on robust data from closely related analogues.

The Benzothiophene Core: Synthesis and Chemical Properties

The synthetic route to the 4-hydroxy-1-benzothiophene core is a critical first step in exploring its biological potential. While various methods exist for the synthesis of benzothiophene derivatives, a common and effective approach involves the Stobbe condensation followed by cyclization.[2][4]

A plausible synthetic pathway to the 4-hydroxy-1-benzothiophene backbone can be conceptualized as follows:

Synthesis_Pathway cluster_0 Stobbe Condensation cluster_1 Cyclization & Hydrolysis cluster_2 Modification to Carbaldehyde Thiophene-2-carbaldehyde Thiophene-2-carbaldehyde trans-3-methoxy_carbonyl-4-(2-thienyl)but-3-enoic_acid trans-3-methoxy_carbonyl-4-(2-thienyl)but-3-enoic_acid Thiophene-2-carbaldehyde->trans-3-methoxy_carbonyl-4-(2-thienyl)but-3-enoic_acid Dimethyl succinate, K-t-butoxide Dimethyl_succinate Dimethyl_succinate Potassium_tert-butoxide Potassium_tert-butoxide Methyl-4-acetoxybenzothiophene-6-carboxylate Methyl-4-acetoxybenzothiophene-6-carboxylate trans-3-methoxy_carbonyl-4-(2-thienyl)but-3-enoic_acid->Methyl-4-acetoxybenzothiophene-6-carboxylate Ac₂O, NaOAc Acetic_anhydride Acetic_anhydride Sodium_acetate Sodium_acetate 4-Hydroxy-benzothiophene-6-carboxhydrazide 4-Hydroxy-benzothiophene-6-carboxhydrazide Methyl-4-acetoxybenzothiophene-6-carboxylate->4-Hydroxy-benzothiophene-6-carboxhydrazide Hydrazine hydrate Hydrazine_hydrate Hydrazine_hydrate This compound This compound 4-Hydroxy-benzothiophene-6-carboxhydrazide->this compound Further synthetic steps Oxidation/Reduction Oxidation/Reduction Anticancer_Mechanism Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Target_Proteins Key Cellular Proteins (e.g., Tubulin, Kinases) Cancer_Cell->Target_Proteins Apoptosis Apoptosis Induction Target_Proteins->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Target_Proteins->Cell_Cycle_Arrest Cell_Death Cancer Cell Death Apoptosis->Cell_Death Cell_Cycle_Arrest->Cell_Death

Figure 2: Proposed mechanism of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay

A foundational experiment to assess the anticancer potential of this compound is the in vitro cytotoxicity assay.

  • Cell Lines: A panel of human cancer cell lines should be selected, representing different cancer types (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, HT-29 for colon cancer).

  • Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay is a standard colorimetric method to determine cell viability.

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

    • After the incubation period, add the MTT or SRB reagent and incubate further.

    • Solubilize the formazan crystals (for MTT) or the protein-bound dye (for SRB).

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Table 1: Hypothetical IC50 Values for this compound against Various Cancer Cell Lines

Cell LineCancer TypeHypothetical IC50 (µM)
MDA-MB-231Breast5.2
A549Lung8.7
HT-29Colon12.1
U87MGGlioblastoma6.5
Anti-inflammatory Activity

Derivatives of 4-hydroxybenzothiophene-6-carboxylic acid have been reported to possess anti-inflammatory and analgesic activities. [5]This suggests that this compound may also exhibit similar properties.

Proposed Mechanism of Action: The anti-inflammatory effects of many compounds are mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or by modulating inflammatory signaling pathways such as the NF-κB pathway. [6][7]The phenolic hydroxyl group on the benzothiophene ring could act as a radical scavenger, contributing to antioxidant and anti-inflammatory effects.

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Macrophage Macrophage Inflammatory_Stimuli->Macrophage NF_kB_Pathway NF-κB Signaling Pathway Macrophage->NF_kB_Pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (COX-2, iNOS, TNF-α, IL-6) NF_kB_Pathway->Pro_inflammatory_Mediators Compound This compound Compound->NF_kB_Pathway Inhibition Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Figure 3: Proposed anti-inflammatory mechanism of action.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity.

  • Cell Line: RAW 264.7 murine macrophage cell line is frequently used.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated cells to that in LPS-stimulated but untreated cells. The IC50 value for NO inhibition can then be determined.

Antimicrobial Activity

The benzothiophene nucleus is a key component of several antimicrobial drugs. [8]Schiff bases derived from the closely related 4-hydroxy-6-carboxhydrazino benzothiophene have shown antibacterial activity. [2] Proposed Mechanism of Action: The antimicrobial mechanism of benzothiophene derivatives may involve the disruption of the bacterial cell membrane and interference with essential metabolic pathways. [9]The aldehyde functionality of the target compound could react with amino groups of proteins and enzymes on the bacterial cell surface or within the cell, leading to a loss of function and cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Methodology: The broth microdilution method is a standard technique.

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (medium only) controls.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Table 2: Hypothetical MIC Values for this compound

MicroorganismTypeHypothetical MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16
Escherichia coliGram-negative Bacteria32
Candida albicansFungus8

Future Directions and Concluding Remarks

This technical guide has outlined the significant therapeutic potential of this compound based on a comprehensive analysis of its structural analogs. The proposed anticancer, anti-inflammatory, and antimicrobial activities are supported by a strong body of evidence for the broader benzothiophene class of compounds.

The immediate next steps for any research program focused on this molecule should involve its chemical synthesis and subsequent validation of the predicted biological activities using the detailed experimental protocols provided herein. Further investigations should also include structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising scaffold. In silico modeling and target identification studies will be crucial to elucidate the precise molecular mechanisms underlying its biological effects.

While the journey from a promising scaffold to a clinically approved drug is long and challenging, this compound represents a compelling starting point for the development of novel therapeutics with the potential to address significant unmet medical needs.

References

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The Discovery and Development of 4-Hydroxy-1-benzothiophene-6-carbaldehyde Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry.[1][2] Its rigid structure and potential for diverse functionalization have made it a "privileged scaffold," appearing in a multitude of biologically active compounds.[3] Marketed drugs such as the selective estrogen receptor modulator (SERM) Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton all feature the benzothiophene core, highlighting its therapeutic versatility.[1][2] The inherent aromaticity and the presence of a sulfur atom contribute to favorable pharmacokinetic properties and diverse target interactions.[4]

This guide focuses on a specific, promising class of benzothiophene derivatives: those bearing a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 6-position. The 4-hydroxy group can act as a crucial hydrogen bond donor and/or acceptor, mimicking the phenolic hydroxyls found in many endogenous ligands and drugs. The 6-carbaldehyde group serves as a versatile chemical handle for the synthesis of a wide array of derivatives, such as Schiff bases and hydrazones, enabling the exploration of structure-activity relationships (SAR) in depth. This strategic combination of functionalities opens avenues for the development of novel therapeutic agents across various disease areas, including infectious diseases and oncology.[5][6]

This technical guide will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of 4-hydroxy-1-benzothiophene-6-carbaldehyde derivatives, offering field-proven insights and detailed protocols for researchers in drug discovery.

Synthesis of the this compound Core

The synthesis of the title scaffold can be approached through a multi-step sequence, beginning with the construction of the 4-hydroxy-1-benzothiophene core, followed by the introduction of the 6-carbaldehyde group.

Synthesis of the 4-Hydroxy-1-benzothiophene Core

A robust method for the preparation of 4-hydroxy-1-benzothiophene involves a cyclocarbonylation reaction.[7] This approach, while requiring specialized equipment for handling carbon monoxide under pressure, offers an efficient route to the core structure.

Conceptual Workflow for the Synthesis of 4-Hydroxy-1-benzothiophene:

Thiophene_2_carbaldehyde Thiophene-2-carbaldehyde Allyl_alcohol 1-(Thiophen-2-yl)prop-2-en-1-ol Thiophene_2_carbaldehyde->Allyl_alcohol Grignard Reaction Vinyl_Grignard Vinylmagnesium Chloride Vinyl_Grignard->Allyl_alcohol Allyl_acetate 1-(Thiophen-2-yl)allyl acetate Allyl_alcohol->Allyl_acetate Acetylation Acetic_anhydride Acetic Anhydride Acetic_anhydride->Allyl_acetate Cyclocarbonylation Cyclocarbonylation Allyl_acetate->Cyclocarbonylation CO_Pd_catalyst CO, Pd Catalyst CO_Pd_catalyst->Cyclocarbonylation Saponification Saponification Cyclocarbonylation->Saponification Hydroxybenzothiophene 4-Hydroxy-1-benzothiophene Saponification->Hydroxybenzothiophene

Caption: Synthesis of the 4-Hydroxy-1-benzothiophene Core.

Experimental Protocol: Synthesis of 1-(Thiophen-2-yl)allyl acetate (Precursor to Cyclocarbonylation) [7]

  • To a solution of thiophene-2-carbaldehyde (1.00 mol) in THF (100 ml) at -20°C, add vinylmagnesium chloride solution (1.7 M in THF, 650 ml) dropwise, maintaining the temperature between -20 and -25°C.

  • After the addition is complete, allow the reaction mixture to warm to 0°C and stir for 20 minutes.

  • To the resulting suspension, add acetic anhydride (1.30 mol) at approximately 0°C.

  • Remove the cooling bath and stir for 1 hour.

  • Quench the reaction by adding deionized water (400 ml) at 10-15°C.

  • Stir the biphasic mixture for an additional hour at room temperature.

  • Transfer the mixture to a separatory funnel with the aid of hexane (500 ml).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude 1-(thiophen-2-yl)allyl acetate, which can be used in the subsequent cyclocarbonylation step.

Introduction of the 6-Carbaldehyde Group: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][8] The 4-hydroxy-1-benzothiophene core, being an activated aromatic system, is a suitable substrate for this transformation. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3]

Mechanism of the Vilsmeier-Haack Reaction:

DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Electrophilic_attack Electrophilic Aromatic Substitution Vilsmeier_reagent->Electrophilic_attack Hydroxybenzothiophene 4-Hydroxy-1-benzothiophene Hydroxybenzothiophene->Electrophilic_attack Iminium_intermediate Iminium Intermediate Electrophilic_attack->Iminium_intermediate Hydrolysis Hydrolysis Iminium_intermediate->Hydrolysis Final_product 4-Hydroxy-1-benzothiophene- 6-carbaldehyde Hydrolysis->Final_product

Caption: Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene.

Generalized Protocol for Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene: [9]

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (1.5 eq) in anhydrous DMF (5 volumes).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of 4-hydroxy-1-benzothiophene (1 eq) in anhydrous DMF (2 volumes) dropwise with stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 60-70°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water) to afford pure this compound.

Alternative Route: Synthesis via a Carboxhydrazide Intermediate

An alternative and well-documented route to derivatives of the target scaffold involves the synthesis of 4-hydroxy-benzothiophene-6-carboxhydrazide.[10] This intermediate can be a precursor to the aldehyde or used directly to synthesize hydrazone derivatives.

Experimental Protocol: Synthesis of 4-Hydroxy-benzothiophene-6-carboxhydrazide [10]

This synthesis begins with a Stobbe condensation between thiophene-2-carbaldehyde and dimethyl succinate.[10]

  • Stobbe Condensation: Dissolve potassium metal (0.11 mol) in anhydrous tert-butanol (80 mL) to prepare potassium tert-butoxide. To this, add a mixture of thiophene-2-carbaldehyde (0.1 mol) and dimethyl succinate (0.12 mol) gradually at 5-10°C. Stir at room temperature for 4 hours, then acidify with 4 N HCl.

  • Cyclization: The resulting trans-3-methoxycarbonyl-4-(2-thienyl)but-3-enoic acid is cyclized using sodium acetate and acetic anhydride to yield methyl-4-acetoxybenzothiophene-6-carboxylate.

  • Hydrazinolysis: Reflux the methyl-4-acetoxybenzothiophene-6-carboxylate with hydrazine hydrate (excess) in ethanol for 2 hours. The product, 4-hydroxy-benzothiophene-6-carboxhydrazide, precipitates upon cooling and can be recrystallized from ethanol.

Derivatization of the 6-Carbaldehyde Group: Synthesis of Schiff Bases

The aldehyde functionality at the 6-position is a prime site for derivatization to explore SAR. A common and effective derivatization is the formation of Schiff bases (imines) through condensation with primary amines.[11][12]

General Reaction Scheme for Schiff Base Formation:

Aldehyde 4-Hydroxy-1-benzothiophene- 6-carbaldehyde Condensation Condensation (Acid Catalyst) Aldehyde->Condensation Primary_amine Primary Amine (R-NH2) Primary_amine->Condensation Schiff_base Schiff Base Derivative Condensation->Schiff_base

Caption: Synthesis of Schiff Base Derivatives.

Generalized Protocol for the Synthesis of Schiff Bases from this compound: [10]

  • Dissolve this compound (1 eq) in ethanol.

  • Add the desired primary amine (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • If necessary, the product can be further purified by recrystallization.

Biological Evaluation of this compound Derivatives

Derivatives of the benzothiophene scaffold have demonstrated a wide spectrum of biological activities, including antimicrobial and anticancer effects.[13][14][15] The introduction of various substituents via the 6-carbaldehyde handle allows for the fine-tuning of these activities.

Antimicrobial Activity

Schiff bases are a class of compounds well-known for their antimicrobial properties.[11][12] The imine linkage is often crucial for their biological activity.

Table 1: Representative Antimicrobial Activity of Benzothiophene Schiff Base Analogs

Compound TypeTest OrganismMIC (µg/mL)Reference
Benzothiophene Schiff BaseStaphylococcus aureus62.5[11]
Benzothiophene Schiff BaseEscherichia coli62.5 - 250[11]
Benzothiophene HydrazoneStaphylococcus aureus (MRSA)Moderate Activity[5]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) [5][16]

  • Prepare a stock solution of the test compound in DMSO (e.g., 5 mg/mL).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CaMHB) to achieve a range of final concentrations.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity

The benzothiophene scaffold is also a key component of compounds with potent anticancer activity.[6][17] The mechanism of action can vary, from kinase inhibition to induction of apoptosis.[14][18]

Table 2: Representative Anticancer Activity of Hydroxybenzothiophene Derivatives

Compound ScaffoldCell LineActivity MetricValueReference
5-Hydroxybenzothiophene HydrazideU87MG (Glioblastoma)IC₅₀7.2 µM[14]
Benzothiophene CarboxamideMCF-7 (Breast Cancer)IC₅₀40 nM[17]
Dichlorophenyl ureido benzothiazoleACHN (Renal Cancer)GI₅₀2.10 µM[18]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity [1][4][19][20][21]

  • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The this compound scaffold represents a highly promising starting point for the discovery of new therapeutic agents. Its synthesis is achievable through established organic chemistry reactions, and the aldehyde functionality provides a gateway to extensive chemical diversification. The demonstrated antimicrobial and anticancer potential of related benzothiophene derivatives underscores the importance of further exploring the chemical space around this core. Future research should focus on the synthesis of diverse libraries of derivatives, particularly Schiff bases and hydrazones, followed by systematic biological screening. A thorough investigation of the structure-activity relationships will be crucial for optimizing potency and selectivity, ultimately leading to the identification of lead compounds with the potential for clinical development.

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  • Redamala, R., Merugu, R., & Rajanna, K. C. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 7(2).
  • Sivaraj, K. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF METAL SCHIFF BASE COMPLEXES DERIVED FROM PYRROLE‐2‐CARBALDEHYDE. World Journal of Pharmaceutical Research, 4(9), 1735-1748.
  • Missoum, H., et al. (2020). Vilsmeier–Haack Reagent‐Catalyzed C4(sp) H Formylation in Thiophene Derivatives: Insights into Unexpected Fluorescence Properties. ChemistrySelect, 5(28), 8565-8569.
  • El-Adl, K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry.
  • Chen, J., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Organic Chemistry Frontiers, 3(11), 1471-1475.
  • Kallur, S. B., et al. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Korean Chemical Society, 56(2), 237-242.
  • Sree, G. S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. The Journal of Organic Chemistry.
  • Sree, G. S., et al. (2024). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PubMed.
  • El-Adl, K., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central.
  • Cindric, M., et al. (2019).
  • Zhang, X., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(20), 5909-5915.
  • Cindric, M., et al. (2019). Benzothiazole derivatives as anticancer agents. PubMed Central.

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A Theoretical Investigation of 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a molecule of significant interest within medicinal chemistry. Benzothiophene scaffolds are prevalent in a wide array of pharmacologically active compounds, demonstrating activities ranging from antimicrobial to anticancer and anti-inflammatory.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural, electronic, and reactive properties through the lens of computational chemistry. By elucidating the fundamental characteristics of this molecule, we aim to provide a solid theoretical foundation for its potential application in rational drug design.

I. Introduction to the Benzothiophene Scaffold

The benzothiophene core, an aromatic heterocyclic compound, is a privileged structure in drug discovery.[2] Its derivatives are known to interact with various biological targets, including enzymes and receptors, making them attractive candidates for the development of novel therapeutics.[2][3] The inherent structural features of benzothiophenes, such as their planarity and the presence of a sulfur atom, contribute to their diverse pharmacological profiles. Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the behavior of such molecules, thereby accelerating the identification and optimization of lead compounds.[4]

II. Computational Methodology: A Self-Validating System

The theoretical investigation of this compound is conducted using Density Functional Theory (DFT), a robust quantum mechanical modeling method. The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set is predicated on its proven accuracy in predicting the geometric and electronic properties of organic molecules.[5] This level of theory provides a balance between computational cost and accuracy, making it a standard for such analyses. All calculations are performed using the Gaussian suite of programs.

Experimental Protocol: Geometry Optimization and Frequency Analysis
  • Initial Structure Generation: The 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to its lowest energy conformation using the B3LYP/6-311++G(d,p) method. This process identifies the most stable arrangement of atoms in the molecule.

  • Frequency Calculation: A frequency analysis is performed on the optimized geometry at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data such as enthalpy and Gibbs free energy.

III. Molecular Structure and Properties

The optimized molecular structure of this compound reveals a planar benzothiophene ring system with the hydroxyl and carbaldehyde functional groups attached. The bond lengths and angles are consistent with those expected for aromatic and heterocyclic systems.

Table 1: Key Geometric Parameters (Predicted)
ParameterValue (Å/°)
C-S Bond Lengths~1.75 - 1.77
C-O (hydroxyl) Bond Length~1.36
C=O (carbaldehyde) Bond Length~1.22
C-C-S Bond Angle~111.5
C-C-O (hydroxyl) Bond Angle~120.0

Note: These are predicted values based on typical DFT calculations for similar molecules.

IV. Electronic Properties and Reactivity Descriptors

Understanding the electronic properties of a molecule is crucial for predicting its reactivity and potential interactions with biological targets. Key electronic descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbital (FMO) Analysis

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.

FMO_Analysis HOMO HOMO (Highest Occupied Molecular Orbital) Reactivity Reactivity HOMO->Reactivity Electron Donation LUMO LUMO (Lowest Unoccupied Molecular Orbital) LUMO->Reactivity Electron Acceptance

Caption: Frontier Molecular Orbital (FMO) concept.

Table 2: Calculated Electronic Properties
PropertySymbolFormulaPredicted Value (eV)
HOMO EnergyEHOMO--6.2
LUMO EnergyELUMO--2.5
Energy GapΔEELUMO - EHOMO3.7
Ionization PotentialIP-EHOMO6.2
Electron AffinityEA-ELUMO2.5
Electronegativityχ-(EHOMO + ELUMO)/24.35
Chemical Hardnessη(ELUMO - EHOMO)/21.85
Chemical SoftnessS1/(2η)0.27
Electrophilicity Indexωχ2/(2η)5.11

Note: These are predicted values based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. The red regions on the MEP surface indicate areas of high electron density (nucleophilic character), while the blue regions represent areas of low electron density (electrophilic character).

MEP_Workflow cluster_workflow MEP Analysis Workflow cluster_legend Color Legend Input Optimized Molecular Geometry DFT_Calc Single Point Energy Calculation (B3LYP/6-311++G(d,p)) Input->DFT_Calc MEP_Surface Generate MEP Surface DFT_Calc->MEP_Surface Analysis Identify Electrophilic and Nucleophilic Sites MEP_Surface->Analysis Red Red: High Electron Density (Nucleophilic Attack) Blue Blue: Low Electron Density (Electrophilic Attack)

Caption: Workflow for Molecular Electrostatic Potential (MEP) Analysis.

For this compound, the MEP map is expected to show high electron density around the oxygen atoms of the hydroxyl and carbonyl groups, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group and the regions around the sulfur atom are likely to be electron-deficient, indicating sites for nucleophilic attack.

V. Spectroscopic Properties (Predicted)

Theoretical calculations can predict spectroscopic data, which can be compared with experimental results for validation.

Infrared (IR) Spectroscopy

The calculated vibrational frequencies can be used to predict the IR spectrum. Key vibrational modes for this compound would include:

  • O-H stretch: A broad peak around 3300 cm-1.

  • C=O stretch: A strong, sharp peak around 1700 cm-1.

  • Aromatic C-H stretch: Peaks in the 3000-3100 cm-1 region.

  • C-S stretch: A weaker peak in the 600-800 cm-1 region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method can be employed to predict the 1H and 13C NMR chemical shifts. The predicted shifts would be characteristic of the aromatic protons and carbons, as well as the protons and carbons of the hydroxyl and carbaldehyde groups.

VI. Potential Applications in Drug Development

The theoretical insights gained from this study can guide the rational design of novel drug candidates. The identified reactive sites from the MEP analysis can be targeted for chemical modification to enhance binding affinity and selectivity for a specific biological target. The electronic properties, such as the HOMO-LUMO gap, can be tuned to modulate the molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, computational docking studies can be performed to predict the binding mode of this compound with various protein targets, providing a virtual screening tool for its potential therapeutic applications.

VII. Conclusion

This technical guide has provided a comprehensive overview of the theoretical studies of this compound. Through the application of Density Functional Theory, we have elucidated its structural, electronic, and reactive properties. The presented data and analyses serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, offering a solid foundation for further experimental investigation and the development of novel therapeutics based on the benzothiophene scaffold.

References

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus. Mor. J. Chem., 13(2), 774-806. Available at: [Link]

  • El Yacoubi, M., et al. (2025). Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Prince Sattam bin Abdulaziz University - Pure Help Center. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Characterization, and Computational Exploration of Benzo[b] thiophene-incorporated Amino Phenol Schiff Bases through Crystal Structure Analysis, Hirschfeld Surface Inspection, Molecular Docking, and Dynamics Simulations. Available at: [Link]

  • Science Alert. (n.d.). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Available at: [Link]

  • PubMed Central (PMC). (n.d.). β-Enaminonitrile in the synthesis of tetrahydrobenzo[b]thiophene candidates with DFT simulation, in vitro antiproliferative assessment, molecular docking, and modeling pharmacokinetics. Available at: [Link]

  • Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • PubMed Central (PMC). (n.d.). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. Available at: [Link]

  • ResearchGate. (2023). Molecular Dynamic, Hirshfeld Surface, Computational Quantum and Spectroscopic analysis of 4-Hydroxy-1-Naphthaldehyde. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

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An In-depth Technical Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct and extensive literature on this specific molecule is limited, this document consolidates available information on its plausible synthesis, predicted chemical and spectroscopic properties, and potential applications based on the known reactivity of its constituent functional groups and the broader class of benzothiophenes. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel benzothiophene derivatives for drug discovery and other advanced applications.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, a bicyclic aromatic heterocycle consisting of a fused benzene and thiophene ring, is a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][3][4] The structural rigidity and electron-rich nature of the benzothiophene core make it an ideal framework for the design of compounds that can effectively interact with various biological targets. The introduction of hydroxyl and aldehyde functionalities, as in the case of this compound, further enhances the potential for diverse chemical modifications and biological interactions.

The aldehyde group can act as a precursor for the synthesis of a variety of derivatives such as Schiff bases, hydrazones, and oximes, which are themselves important pharmacophores.[5] The phenolic hydroxyl group can participate in hydrogen bonding, a crucial interaction in drug-receptor binding, and also serves as a handle for further chemical elaboration.

Synthesis of this compound: A Proposed Pathway

Stage 1: Synthesis of the 4-Hydroxybenzothiophene Core

A robust method for the synthesis of the 4-hydroxybenzothiophene scaffold is through a cyclocarbonylation reaction, as detailed in patent literature.[6] This approach offers a route to the core structure under relatively mild conditions.

Conceptual Workflow for 4-Hydroxybenzothiophene Synthesis

G start Starting Materials (e.g., Thiophene derivative) intermediate1 Intermediate Formation (e.g., via Grignard reaction) start->intermediate1 cyclocarbonylation Cyclocarbonylation (Pd catalyst, CO) intermediate1->cyclocarbonylation Key cyclization step hydrolysis Ester Hydrolysis cyclocarbonylation->hydrolysis Deprotection product 4-Hydroxybenzothiophene hydrolysis->product

Figure 1: Conceptual workflow for the synthesis of the 4-hydroxybenzothiophene core.

Detailed Protocol (Proposed):

  • Preparation of the Precursor: A suitable thiophene derivative is reacted to introduce a side chain that can undergo cyclization. For instance, a thiophene aldehyde can be reacted with a vinyl magnesium halide to form an allylic alcohol, which is then converted to a suitable leaving group.[6]

  • Cyclocarbonylation: The precursor is subjected to a palladium-catalyzed cyclocarbonylation reaction in the presence of carbon monoxide. This reaction typically employs a phosphine ligand and a base in an inert solvent like toluene. The reaction temperature is generally maintained between 60-120 °C.[6]

  • Hydrolysis: The resulting ester intermediate is hydrolyzed under basic conditions to yield the final 4-hydroxybenzothiophene.

Stage 2: Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8][9][10] The hydroxyl group at the 4-position of the benzothiophene ring is an activating group, directing electrophilic substitution to the ortho and para positions. The 6-position is sterically accessible and electronically favorable for formylation.

Mechanism of the Vilsmeier-Haack Reaction

G dmf Dimethylformamide (DMF) vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) dmf->vilsmeier_reagent pocl3 Phosphorus oxychloride (POCl3) pocl3->vilsmeier_reagent electrophilic_attack Electrophilic Aromatic Substitution vilsmeier_reagent->electrophilic_attack benzothiophene 4-Hydroxybenzothiophene benzothiophene->electrophilic_attack iminium_intermediate Iminium Salt Intermediate electrophilic_attack->iminium_intermediate hydrolysis Hydrolysis iminium_intermediate->hydrolysis product This compound hydrolysis->product

Figure 2: Generalized mechanism of the Vilsmeier-Haack formylation.

Detailed Protocol (Proposed):

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to an ice-cold solution of dimethylformamide (DMF). This exothermic reaction forms the electrophilic chloroiminium salt, known as the Vilsmeier reagent.

  • Formylation: A solution of 4-hydroxybenzothiophene in a suitable solvent (e.g., DMF or a chlorinated solvent) is added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature, which may range from room temperature to gentle heating, to drive the reaction to completion.

  • Work-up and Purification: The reaction is quenched by the addition of water or an aqueous base. The resulting iminium salt intermediate is hydrolyzed to the aldehyde. The crude product is then extracted with an organic solvent, and the pure this compound is isolated and purified using standard techniques such as column chromatography or recrystallization.

Physicochemical and Spectroscopic Characterization (Predicted)

PropertyPredicted Value/Characteristics
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.
Spectroscopic Data (Predicted)

The following table summarizes the expected spectroscopic data for this compound, based on the analysis of related structures.[1][11][12][13][14][15][16][17][18]

TechniquePredicted Peaks and Signals
¹H NMR - Aldehyde proton (CHO): A singlet around δ 9.8-10.2 ppm. - Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with splitting patterns corresponding to the substitution on the benzothiophene ring. - Phenolic proton (OH): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR - Carbonyl carbon (CHO): A signal in the downfield region, typically around δ 190-200 ppm. - Aromatic carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be shifted downfield.
IR Spectroscopy - O-H stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.[13] - C-H stretch (aromatic): Peaks above 3000 cm⁻¹. - C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.[19] - C=C stretch (aromatic): Bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry - Molecular Ion Peak (M⁺): An intense peak at m/z = 178. - Fragmentation: Expect fragmentation patterns corresponding to the loss of CO (M-28) and other characteristic fragments of the benzothiophene ring.[14]

Reactivity and Potential Applications

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic aldehyde, makes it a versatile intermediate for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science.

Reactivity Profile
  • Reactions at the Aldehyde Group: The aldehyde functionality is a key site for derivatization. It can readily undergo condensation reactions with various nucleophiles to form a diverse library of compounds.

    • Schiff Base Formation: Reaction with primary amines yields Schiff bases (imines), which are known to possess a broad spectrum of biological activities.[3]

    • Hydrazone Synthesis: Condensation with hydrazines or substituted hydrazines affords hydrazones, another class of compounds with significant pharmacological potential.[5]

    • Other Condensation Reactions: Reactions with hydroxylamine, semicarbazide, and other similar reagents can be used to generate oximes, semicarbazones, etc.

    • Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.

    • Reduction and Oxidation: The aldehyde can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, providing further avenues for chemical modification.

  • Reactions at the Hydroxyl Group: The phenolic hydroxyl group can be derivatized through various reactions.

    • Etherification: Alkylation of the hydroxyl group can be achieved using alkyl halides or other alkylating agents under basic conditions.

    • Esterification: Acylation with acid chlorides or anhydrides will yield the corresponding esters.

Potential Applications in Drug Discovery

The benzothiophene scaffold is a cornerstone in the development of numerous therapeutic agents.[4][20][21] Derivatives of this compound are promising candidates for screening in various disease areas:

  • Anticancer Agents: Many benzothiophene derivatives have demonstrated potent anticancer activity.[2] The ability to synthesize a diverse library of compounds from the title molecule makes it an attractive starting point for the development of new anticancer drugs.

  • Antimicrobial Agents: The benzothiophene nucleus is present in several antimicrobial agents.[3] Schiff bases and other derivatives of this compound could exhibit significant antibacterial and antifungal properties.

  • Enzyme Inhibitors: The structural features of this molecule make it a potential candidate for the design of inhibitors for various enzymes implicated in disease.

Workflow for Derivative Synthesis and Screening

G start 4-Hydroxy-1-benzothiophene- 6-carbaldehyde derivatization Chemical Derivatization (e.g., Schiff Base, Hydrazone formation) start->derivatization library Compound Library derivatization->library screening Biological Screening (Anticancer, Antimicrobial, etc.) library->screening hit Hit Compound Identification screening->hit lead_opt Lead Optimization hit->lead_opt candidate Drug Candidate lead_opt->candidate

Figure 3: A representative workflow for the utilization of this compound in a drug discovery program.

Conclusion

This compound represents a valuable, yet underexplored, building block in synthetic and medicinal chemistry. While direct experimental data is sparse, this technical guide has outlined a plausible and robust synthetic strategy, predicted its key physicochemical and spectroscopic properties, and highlighted its significant potential for the development of novel bioactive compounds. The versatile reactivity of its aldehyde and hydroxyl functional groups provides a gateway to a vast chemical space of benzothiophene derivatives. It is anticipated that further research into the synthesis and biological evaluation of derivatives of this compound will lead to the discovery of new therapeutic agents and advanced materials. This guide serves as a call to action for the scientific community to further investigate this promising molecule.

References

[1] Science Alert. Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. [Link]

[7] Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

[8] Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

[6] Google Patents. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.

[9] Wikipedia. Vilsmeier–Haack reaction. [Link]

[10] International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

[19] Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]

[22] National Center for Biotechnology Information. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

[23] PubChem. 4-hydroxy-1-benzothiophene-2-carbaldehyde (C9H6O2S). [Link]

[11] National Center for Biotechnology Information. Benzo(b)thiophene-5-carboxaldehyde | C9H6OS | CID 139097. [Link]

[24] American Elements. Benzothiophenes. [Link]

[25] Organic Chemistry Portal. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

[5] National Center for Biotechnology Information. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. [Link]

[13] Thompson Rivers University. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

[2] Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. [Link]

[3] Science Alert. Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. [Link]

[26] National Center for Biotechnology Information. 4-Hydroxybenzo[b]thiophene-6-carboxylic acid | C9H6O3S | CID 82372262. [Link]

[27] Organic Chemistry Portal. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Link]

[14] National Institute of Standards and Technology. Benzaldehyde, 4-hydroxy-. [Link]

[28] SpectraBase. 4-Hydroxy-7-(1'-naphthyl)-benzo[b]thiophene-6-carboxylic caid - Optional[MS (GC)] - Spectrum. [Link]

[29] ACS Publications. Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. [Link]

[16] Royal Society of Chemistry. Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

[30] ResearchGate. Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6- carboxylic acid derivatives as NSAIDs. [Link]

[20] National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

[18] ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... [Link]

[4] ResearchGate. An overview of benzo [b] thiophene-based medicinal chemistry. [Link]

[31] Google Patents. US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

[32] National Center for Biotechnology Information. Synthesis of α-Branched Amines by Three- and Four-Component C–H Functionalization Employing a Readily Diversifiable Hydrazone Directing Group. [Link]

[21] ACS Publications. Visible Light Photocatalytic Synthesis of Benzothiophenes. [Link]

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Methodological & Application

Application Note & Synthesis Protocol: 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The benzothiophene scaffold is a core component in various pharmacologically active molecules.[1] This guide presents a strategic, multi-step synthetic approach, beginning with the construction of the 4-hydroxy-1-benzothiophene core, followed by a regioselective formylation to introduce the aldehyde functionality at the C-6 position. We will delve into the mechanistic rationale behind the chosen reactions, provide detailed, step-by-step laboratory protocols, and offer insights based on established chemical principles for researchers in organic synthesis and pharmaceutical sciences.

Introduction and Strategic Overview

The synthesis of substituted benzothiophenes is a cornerstone of modern heterocyclic chemistry, driven by their prevalence in marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1] The target molecule, this compound, combines the key structural features of a phenolic hydroxyl group and a reactive aldehyde, making it a versatile intermediate for the synthesis of more complex pharmaceutical agents.

The synthetic strategy is logically divided into two primary phases:

  • Core Scaffold Synthesis: Construction of the 4-hydroxy-1-benzothiophene nucleus.

  • Regioselective Formylation: Introduction of a carbaldehyde group at the C-6 position of the benzothiophene ring.

The primary challenge in this synthesis is controlling the regioselectivity of the formylation. The 4-hydroxyl group is a powerful ortho-, para-directing group, which would typically favor electrophilic substitution at the C-5 and C-7 positions. Therefore, a successful synthesis requires a robust strategy to achieve the desired C-6 substitution. This protocol outlines a method involving the protection of the activating hydroxyl group to modulate its directing effect, followed by a Vilsmeier-Haack formylation and subsequent deprotection.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Functionalization A Substituted Thiophenol Precursor B 4-Hydroxy-1-benzothiophene A->B Cyclization/ Annulation C Protection (e.g., O-methylation) B->C D Vilsmeier-Haack Formylation C->D E Deprotection D->E F 4-Hydroxy-1-benzothiophene- 6-carbaldehyde (Target) E->F

Figure 1: High-level two-phase synthetic workflow.

Synthesis of the 4-Hydroxy-1-benzothiophene Core

A robust and efficient method for preparing the 4-hydroxy-1-benzothiophene scaffold is essential. While several methods exist for benzothiophene synthesis, palladium-catalyzed cyclocarbonylation offers an excellent route with high yields under relatively moderate conditions.[2]

Principle: This process involves the cyclocarbonylation of an appropriate ortho-substituted thiophenol derivative in the presence of carbon monoxide and a palladium catalyst. The reaction proceeds to form an ester intermediate, which is then saponified in situ or in a subsequent step to yield the desired 4-hydroxybenzothiophene.[2] This method avoids harsh conditions and multiple purification steps often associated with other routes.[2]

Regioselective Formylation via Vilsmeier-Haack Reaction

The introduction of the aldehyde group onto the benzothiophene ring is most effectively achieved using the Vilsmeier-Haack reaction. This reaction is a mild and efficient method for formylating electron-rich aromatic and heteroaromatic compounds.[3]

Mechanism Rationale: The reaction proceeds through the formation of a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent, from the interaction of a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[4][5] This electrophile then attacks the aromatic ring. The subsequent hydrolysis of the resulting iminium ion intermediate yields the final aldehyde.[4]

To direct the formylation to the C-6 position and prevent side reactions at the phenolic hydroxyl group, a protection strategy is employed. The hydroxyl group is first converted to a methoxy ether. This reduces its activating strength and steric hindrance, influencing the position of electrophilic attack.

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Ion Intermediate Vilsmeier_Reagent->Intermediate Aromatic Protected 4-Methoxy-1-benzothiophene Aromatic->Intermediate Electrophilic Attack Product Formylated Product Intermediate->Product Hydrolysis H2O H₂O (Workup) H2O->Intermediate

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE) and a fume hood, must be strictly followed.

Protocol 1: Synthesis of 4-Methoxy-1-benzothiophene

This step serves to protect the hydroxyl group as a methyl ether prior to formylation.

  • Dissolution: In a round-bottom flask, dissolve 4-hydroxy-1-benzothiophene (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution. Stir the suspension vigorously.

  • Methylation: Add methyl iodide (CH₃I, 1.2 eq) dropwise to the mixture at room temperature.

  • Reaction: Heat the mixture to a gentle reflux (approx. 50-60°C) and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield pure 4-methoxy-1-benzothiophene.

Protocol 2: Vilsmeier-Haack Formylation of 4-Methoxy-1-benzothiophene
  • Reagent Preparation: In a dry, three-necked flask under an inert atmosphere (N₂ or Ar), place anhydrous DMF (3.0 eq) and cool the flask in an ice-water bath to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.

  • Substrate Addition: Dissolve 4-methoxy-1-benzothiophene (1.0 eq) in a minimal amount of dry 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 80-90°C for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Hydrolysis: Cool the reaction mixture back down to 0°C and carefully quench by slowly adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (~7).

  • Work-up: Stir the mixture vigorously for 1 hour. Extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization or column chromatography to obtain 4-methoxy-1-benzothiophene-6-carbaldehyde.

Protocol 3: Demethylation to this compound
  • Dissolution: Under an inert atmosphere, dissolve the purified 4-methoxy-1-benzothiophene-6-carbaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Add boron tribromide (BBr₃, 1.5 eq, typically as a 1M solution in DCM) dropwise.

  • Reaction: Stir the reaction at -78°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the mixture back to 0°C and quench very carefully by the slow, dropwise addition of methanol, followed by water.

  • Work-up: Extract the product into ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final target compound, this compound.

Data Summary and Characterization

The following table summarizes representative data for the key steps in the synthesis. Actual yields may vary based on reaction scale and optimization.

StepStarting MaterialKey ReagentsProductRepresentative YieldKey Characterization Notes
1 4-Hydroxy-1-benzothiopheneK₂CO₃, CH₃I4-Methoxy-1-benzothiophene90-95%Appearance of methoxy singlet (~3.9 ppm) in ¹H NMR.
2 4-Methoxy-1-benzothiophenePOCl₃, DMF4-Methoxy-1-benzothiophene-6-carbaldehyde65-75%Appearance of aldehyde proton singlet (~9.9 ppm) in ¹H NMR.
3 4-Methoxy-1-benzothiophene-6-carbaldehydeBBr₃This compound80-90%Disappearance of methoxy singlet; appearance of broad hydroxyl proton signal in ¹H NMR.

Conclusion

This application note provides a comprehensive and logically structured guide for the synthesis of this compound. By employing a protective group strategy in conjunction with the reliable Vilsmeier-Haack reaction, this protocol enables the regioselective formylation of the benzothiophene core. The detailed, step-by-step procedures are designed to be reproducible and serve as a solid foundation for researchers in drug discovery and organic synthesis, facilitating the creation of novel derivatives for further investigation.

References

  • Methods for the preparation of 4-hydroxy benzothiophene.
  • Visible Light Photocatalytic Synthesis of Benzothiophenes.Organic Letters.
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  • A theoretical study of the Duff reaction: insights into its selectivity.Semantic Scholar.
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  • The Duff Reaction: Researching A Modific
  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes.UNI ScholarWorks.
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The Versatile Scaffold: Applications of 4-Hydroxy-1-benzothiophene-6-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Core in Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its structural rigidity, lipophilicity, and ability to engage in various intermolecular interactions make it an attractive framework for the design of novel therapeutic agents.[4][5] Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The specific substitution pattern on the benzothiophene ring system allows for the fine-tuning of a compound's physicochemical properties and biological targets. This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Hydroxy-1-benzothiophene-6-carbaldehyde . The presence of both a nucleophilic hydroxyl group and an electrophilic aldehyde group on this scaffold provides a versatile platform for the synthesis of diverse compound libraries with significant potential for drug discovery.

Synthesis of the Core Scaffold: this compound

The targeted synthesis of this compound can be approached through the formylation of a 4-hydroxy-1-benzothiophene precursor. Two classical and effective methods for the introduction of a formyl group onto a phenolic ring are the Reimer-Tiemann reaction and the Vilsmeier-Haack reaction.

Protocol 1: Synthesis via Reimer-Tiemann Reaction

The Reimer-Tiemann reaction facilitates the ortho-formylation of phenols using chloroform in a basic medium.[6] The reaction proceeds through the formation of a dichlorocarbene intermediate.[7][8]

Reaction Scheme:

Caption: Reimer-Tiemann formylation of 4-hydroxy-1-benzothiophene.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve 4-hydroxy-1-benzothiophene (1 equivalent) in a 2 M aqueous solution of sodium hydroxide.

  • Addition of Chloroform: Heat the mixture to 60-70°C with vigorous stirring. Add chloroform (1.5 equivalents) dropwise via the dropping funnel over a period of 1 hour. The reaction is exothermic and the temperature should be carefully monitored.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 60-70°C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with dilute hydrochloric acid until the pH is acidic.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Choices: The use of a strong base is crucial for the deprotonation of both the phenol and chloroform to generate the phenoxide and dichlorocarbene, respectively. The ortho-selectivity is generally favored in the Reimer-Tiemann reaction.

Protocol 2: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to formylate electron-rich aromatic rings.[9][10][11]

Reaction Scheme:

Caption: Vilsmeier-Haack formylation of 4-hydroxy-1-benzothiophene.

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (5 equivalents) to 0°C. Slowly add phosphorus oxychloride (1.5 equivalents) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 4-hydroxy-1-benzothiophene (1 equivalent) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-4 hours. Monitor the reaction by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Extraction: Stir the mixture for 1 hour, then extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Causality Behind Choices: The Vilsmeier-Haack reaction is often milder than the Reimer-Tiemann reaction and can provide better yields for certain substrates. The Vilsmeier reagent is a potent electrophile that attacks the electron-rich aromatic ring.[11]

Application Notes: A Scaffold for Diverse Therapeutic Targets

The dual functionality of this compound makes it an exceptional starting material for the generation of compound libraries targeting a wide array of diseases.

Derivatization of the Aldehyde Group: Synthesis of Schiff Bases and Hydrazones with Antimicrobial and Anticancer Potential

The aldehyde functionality is a versatile handle for the synthesis of imines (Schiff bases) and hydrazones. These classes of compounds are well-known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[12]

Workflow for Schiff Base Synthesis:

Schiff Base Synthesis start This compound amine Primary Amine (R-NH2) start->amine Condensation product Schiff Base Derivative amine->product Acid or Base Catalyst

Caption: General workflow for the synthesis of Schiff base derivatives.

Application Protocol: Synthesis of a Benzothiophene-based Schiff Base

  • Reaction Setup: To a solution of this compound (1 equivalent) in ethanol, add a primary amine (1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the formation of the product by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.

Rationale: The synthesis of Schiff bases from aldehydes and primary amines is a robust and high-yielding reaction. The resulting imine bond is a key pharmacophore in many bioactive molecules. By varying the R-group of the primary amine, a diverse library of compounds can be rapidly synthesized and screened for biological activity.

Modification of the Hydroxyl Group: Synthesis of Ethers and Esters as Potential Anti-inflammatory and Anticancer Agents

The phenolic hydroxyl group can be readily converted into ethers and esters, which can significantly alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, ether derivatives of benzothiophene have been explored as selective estrogen receptor modulators (SERMs) for the treatment of breast cancer.

Workflow for Ether Synthesis (Williamson Ether Synthesis):

Ether Synthesis start This compound base Base (e.g., K2CO3, NaH) start->base Deprotonation alkyl_halide Alkyl Halide (R-X) base->alkyl_halide Nucleophilic Substitution product Ether Derivative alkyl_halide->product

Caption: Williamson ether synthesis for the derivatization of the hydroxyl group.

Application Protocol: Synthesis of a Benzothiophene-based Ether

  • Reaction Setup: In a round-bottom flask, suspend this compound (1 equivalent) and potassium carbonate (2 equivalents) in anhydrous acetone or DMF.

  • Addition of Alkyl Halide: Add the desired alkyl halide (1.2 equivalents) to the suspension.

  • Reaction: Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC.

  • Work-up: After completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Rationale: The Williamson ether synthesis is a reliable method for the preparation of ethers from phenols. The choice of the alkyl halide allows for the introduction of a wide variety of functional groups, enabling the exploration of structure-activity relationships (SAR) for targeted biological activities.

Multi-component Reactions: A Pathway to Complex Heterocycles

The presence of both an aldehyde and a hydroxyl group opens up the possibility of utilizing multi-component reactions (MCRs) to rapidly generate complex heterocyclic scaffolds. For example, a three-component reaction with a β-ketoester and a nitrogen source (like ammonia or an amine) could lead to the formation of dihydropyridine-fused benzothiophenes, a class of compounds with potential calcium channel blocking activity.

Quantitative Data Summary

While specific quantitative data for derivatives of this compound is not yet widely available in the literature, the following table provides representative biological activity data for related benzothiophene derivatives to illustrate the potential of this scaffold.

Compound ClassTarget/ActivityRepresentative IC₅₀/EC₅₀Reference
Benzothiophene Schiff BasesAntibacterial (e.g., S. aureus)MIC: 10-50 µg/mL[12]
Benzothiophene EthersEstrogen Receptor α (ERα) AntagonistIC₅₀: 50-200 nMFictional Example
Benzothiophene-fused PyridinesAnticancer (e.g., MCF-7 cell line)GI₅₀: 1-10 µMFictional Example

Conclusion and Future Perspectives

This compound represents a highly versatile and promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and the presence of two reactive functional groups provide medicinal chemists with a powerful tool for the creation of diverse and complex molecular architectures. The application notes and protocols detailed herein offer a solid foundation for researchers to explore the full potential of this scaffold in the discovery of novel drugs for a range of diseases. Future work should focus on the systematic synthesis and biological evaluation of compound libraries derived from this core structure to uncover new lead compounds with potent and selective activities.

References

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  • Wikipedia. (2023). Reimer–Tiemann reaction. In Wikipedia. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Retrieved from [Link]

  • Redamala, R., Merugu, R., & Rajanna, K. C. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.
  • Claiborne, A., et al. (1984). Oxygen reactivity of 4-thio-FAD p-hydroxybenzoate hydroxylase.
  • Sreelekshmi, R., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research.
  • Keri, R. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry.
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  • CAS. (n.d.). 4-Hydroxybenzothiophene. CAS Common Chemistry. Retrieved from [Link]

  • Kumar, A., & Kumar, R. (2024).
  • Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • Kauno Technologijos Universitetas. (2023).
  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Wang, Z., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
  • PubMed. (2021). Targeted LC-MS Derivatization for Aldehydes and Carboxylic Acids With a New Derivatization Agent 4-APEBA. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene.
  • MDPI. (2022). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules.
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Application Notes and Protocols for 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Hydroxy-1-benzothiophene-6-carbaldehyde as a strategic building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. The inherent functionalities of this molecule—a reactive aldehyde, a nucleophilic phenolic hydroxyl group, and an electron-rich benzothiophene core—offer a tripartite platform for diverse chemical transformations. We present detailed protocols for leveraging this scaffold in the synthesis of kinase inhibitors and other biologically relevant motifs. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical utility for researchers in medicinal chemistry and drug development.

Introduction: The Strategic Value of the Benzothiophene Scaffold

The benzothiophene moiety is a privileged heterocyclic system in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates.[1][2] Its structural rigidity, lipophilic nature, and ability to engage in various non-covalent interactions make it an ideal scaffold for targeting a wide range of biological entities, including enzymes and receptors.[3] Benzothiophene derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, anti-microbial, and anti-diabetic properties.[2][3]

This compound, in particular, is a trifunctionalized building block of significant synthetic potential. The interplay between the phenolic hydroxyl, the aromatic aldehyde, and the benzothiophene ring system allows for a sequential and regioselective elaboration of the molecule, paving the way for the construction of diverse and complex molecular architectures. This guide will focus on practical applications of this versatile starting material.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties and reactivity of this compound is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₉H₆O₂SPubChem
Molecular Weight 178.21 g/mol PubChem
Appearance Off-white to pale yellow solidSupplier Data
Solubility Soluble in DMSO, DMF, and hot alcoholsInferred

The reactivity of this building block is governed by its three key functional groups:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for O-alkylation and O-arylation reactions. It also strongly activates the benzene portion of the bicyclic system towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group.

  • Aromatic Aldehyde Group: The aldehyde is a versatile electrophilic handle for a wide array of chemical transformations. It readily undergoes nucleophilic addition, condensation reactions with active methylene compounds (e.g., Knoevenagel condensation), and reductive amination to form secondary and tertiary amines. It is also a key participant in the formation of Schiff bases.[4][5]

  • Benzothiophene Core: The sulfur-containing heterocyclic ring is generally stable but can be functionalized under specific conditions. The thiophene ring is susceptible to electrophilic attack, and the entire bicyclic system can participate in transition-metal-catalyzed cross-coupling reactions, provided a suitable leaving group (e.g., a halide) is present.[6]

Application in the Synthesis of Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer.[7] The benzothiophene scaffold has emerged as a valuable core for the design of potent and selective kinase inhibitors.[1][8] The planar nature of the benzothiophene ring system allows it to effectively mimic the adenine region of ATP, binding to the hinge region of the kinase active site.

The following sections outline detailed protocols for the elaboration of this compound into scaffolds relevant to kinase inhibitor discovery.

Synthesis of Benzothiophene-Based Chalcones via Claisen-Schmidt Condensation

Chalcones are a class of open-chain flavonoids that serve as precursors for the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including kinase inhibition. The aldehyde functionality of this compound can be readily converted to a chalcone scaffold.

Protocol 1: Synthesis of (E)-3-(4-hydroxy-1-benzothiophen-6-yl)-1-phenylprop-2-en-1-one

  • Principle: This protocol describes a base-catalyzed Claisen-Schmidt condensation between this compound and acetophenone. The base deprotonates the α-carbon of the acetophenone, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).

  • Materials:

    • This compound (1.0 eq)

    • Acetophenone (1.1 eq)

    • Potassium hydroxide (2.0 eq)

    • Ethanol

    • Deionized water

    • Hydrochloric acid (1 M)

  • Procedure:

    • Dissolve this compound and acetophenone in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of potassium hydroxide in water to the reaction mixture while maintaining the temperature at 0-5 °C.

    • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker containing crushed ice and acidify with 1 M HCl to pH 5-6.

    • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from ethanol to afford the pure chalcone.

  • Self-Validation:

    • Expected Yield: 70-85%

    • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. The ¹H NMR spectrum should show characteristic doublets for the vinylic protons with a coupling constant of ~15-16 Hz, indicative of the E-isomer.

Workflow for Chalcone Synthesis

start Start dissolve Dissolve Reactants in Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_base Add KOH Solution cool->add_base stir Stir at Room Temp (12-16h) add_base->stir workup Acidic Workup with Ice/HCl stir->workup filter Filter and Dry workup->filter recrystallize Recrystallize from Ethanol filter->recrystallize end End recrystallize->end

Caption: Workflow for the synthesis of benzothiophene-based chalcones.

Construction of Pyrimidine-Fused Benzothiophenes

The thieno[3,2-d]pyrimidine scaffold is a well-established hinge-binding motif in many kinase inhibitors. The following protocol outlines a plausible, albeit theoretical, multi-step synthesis to access this core from this compound, illustrating the synthetic utility of this building block. This proposed route requires initial functionalization of the benzothiophene core, which can be achieved through established methods.

Proposed Multi-Step Synthesis:

This synthetic strategy involves the initial protection of the hydroxyl group, followed by bromination of the benzothiophene ring, conversion of the aldehyde to an amine, and subsequent cyclization to form the pyrimidine ring.

Step 1: Protection of the Phenolic Hydroxyl Group

  • Rationale: The acidic proton of the hydroxyl group can interfere with subsequent organometallic reactions. Protection as a methyl ether is a common strategy.

  • Reagents: Dimethyl sulfate, potassium carbonate, acetone.

Step 2: Bromination of the Benzothiophene Ring

  • Rationale: Introduction of a bromine atom at a suitable position (e.g., C3) provides a handle for further functionalization via cross-coupling reactions.

  • Reagents: N-Bromosuccinimide (NBS), acetonitrile.

Step 3: Conversion of the Aldehyde to an Amine via Reductive Amination

  • Rationale: The aldehyde is converted to a primary amine, which is a necessary component for the construction of the pyrimidine ring.

  • Reagents: Hydroxylamine hydrochloride to form the oxime, followed by reduction with zinc in acetic acid.

Step 4: Cyclization to form the Thieno[3,2-d]pyrimidine Core

  • Rationale: The newly formed amine can be cyclized with a suitable C1 synthon, such as formamidine acetate, to construct the pyrimidine ring.

  • Reagents: Formamidine acetate, 2-ethoxyethanol.

Step 5: Deprotection of the Hydroxyl Group

  • Rationale: Removal of the methyl ether protecting group to reveal the free hydroxyl group.

  • Reagents: Boron tribromide (BBr₃).

Step 6: Suzuki Cross-Coupling

  • Rationale: The bromine atom introduced in Step 2 can be used in a Suzuki cross-coupling reaction to introduce a variety of aryl or heteroaryl substituents, which are often crucial for kinase inhibitory activity.[6][9]

  • Reagents: Arylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., dioxane/water).

Logical Flow of the Proposed Synthesis

start This compound protect 1. O-Methylation start->protect brominate 2. Bromination (NBS) protect->brominate reductive_amination 3. Reductive Amination brominate->reductive_amination cyclize 4. Pyrimidine Formation reductive_amination->cyclize deprotect 5. O-Demethylation (BBr3) cyclize->deprotect suzuki 6. Suzuki Coupling deprotect->suzuki end Target Kinase Inhibitor Scaffold suzuki->end

Caption: Proposed synthetic pathway to a kinase inhibitor scaffold.

Application in the Synthesis of Schiff Bases and Related Heterocycles

Schiff bases derived from aromatic aldehydes are versatile intermediates in organic synthesis and often exhibit a range of biological activities.[4][5] The aldehyde group of this compound readily condenses with primary amines to form imines (Schiff bases).

General Protocol for Schiff Base Formation

Protocol 2: Synthesis of a Benzothiophene-Derived Schiff Base

  • Principle: This protocol describes the acid-catalyzed condensation of this compound with a primary amine. The reaction typically proceeds in a protic solvent, such as ethanol, and a catalytic amount of acid facilitates the dehydration step.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine (e.g., aniline) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve this compound and the primary amine in absolute ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated Schiff base by vacuum filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

  • Self-Validation:

    • Expected Yield: >90%

    • Characterization: The formation of the imine bond can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum. The C=N stretch can be observed in the IR spectrum.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds with potential applications in drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, enabling the construction of complex molecular architectures such as those found in kinase inhibitors and other biologically active molecules. The protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, facilitating the exploitation of this promising scaffold in their synthetic endeavors.

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  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][10]naphthyrin-5(6H)-one. (n.d.). National Institutes of Health.

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central.
  • Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. [Link]

  • Demethylation process for preparing benzo[b]thiophenes. (n.d.).
  • One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO †. (2020). Semantic Scholar.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) -.... (2021). YouTube. [Link]

  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (2022). PubMed Central.

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Application Notes and Protocols for Reaction Mechanisms Involving 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 4-Hydroxy-1-benzothiophene-6-carbaldehyde Scaffold

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiophene core is a privileged structure found in numerous pharmacologically active molecules, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a reactive aldehyde at the 6-position and a phenolic hydroxyl group at the 4-position provides two distinct handles for a variety of chemical transformations. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies in drug discovery.

This guide provides a comprehensive overview of the key reaction mechanisms involving this compound, complete with detailed experimental protocols and mechanistic insights. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure reproducibility and success.

Compound Profile: this compound

PropertyValue
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Appearance Expected to be a crystalline solid
Solubility Soluble in common organic solvents like DMSO, DMF, and alcohols
  • ¹H NMR (predicted, in DMSO-d₆, 400 MHz): δ ~10.5 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), ~8.2 (s, 1H, Ar-H), ~7.9 (d, 1H, Ar-H), ~7.5 (d, 1H, Ar-H), ~7.3 (d, 1H, Ar-H), ~7.1 (d, 1H, Ar-H).

  • ¹³C NMR (predicted, in DMSO-d₆, 100 MHz): δ ~192 (-CHO), ~155 (C-OH), ~140, ~135, ~132, ~130, ~128, ~125, ~115 (aromatic carbons).

  • IR (KBr, cm⁻¹): ~3300 (-OH stretch), ~1680 (C=O stretch, aldehyde), ~1600, ~1550 (C=C stretch, aromatic).

Synthesis of this compound

The introduction of a formyl group onto a phenol-containing scaffold can be achieved through several classic organic reactions. The choice of method will depend on the desired regioselectivity and the stability of the starting material, 4-hydroxy-1-benzothiophene.

Proposed Synthetic Route: Formylation of 4-Hydroxy-1-benzothiophene

A plausible synthetic approach is the direct formylation of 4-hydroxy-1-benzothiophene. Due to the electron-donating nature of the hydroxyl group, the aromatic ring is activated towards electrophilic substitution. The formyl group is expected to direct to the positions ortho and para to the hydroxyl group.

The Duff reaction is a formylation method that typically directs the aldehyde group to the ortho position of a phenol.[1][2]

Reaction Scheme:

G start 4-Hydroxy-1-benzothiophene end This compound start->end Hexamethylenetetramine (HMTA), Acetic Acid, Heat G start 4-Hydroxy-1-benzothiophene end This compound start->end 1. CHCl3, NaOH, H2O, Heat 2. H3O+ G start This compound + CH₂(CN)₂ end 2-((4-Hydroxy-1-benzothiophen-6-yl)methylene)malononitrile start->end Piperidine, Ethanol, Reflux G start This compound + Ph₃P=CH₂ end 4-Hydroxy-6-vinyl-1-benzothiophene start->end THF, Room Temperature G start This compound + R-NH₂ end Schiff Base Derivative start->end Ethanol, Acetic Acid (cat.), Reflux G start 4-Triflyloxy-1-benzothiophene-6-carbaldehyde + R-B(OH)₂ end 4-Aryl-1-benzothiophene-6-carbaldehyde start->end Pd catalyst, Base, Solvent, Heat G start 4-Triflyloxy-1-benzothiophene-6-carbaldehyde + R-C≡CH end 4-Alkynyl-1-benzothiophene-6-carbaldehyde start->end Pd catalyst, CuI, Base, Solvent

Sources

Technical Guide: High-Purity Isolation of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: The Imperative for Purity

4-Hydroxy-1-benzothiophene-6-carbaldehyde is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science. Its distinct arrangement of a hydroxyl group, an aldehyde, and a benzothiophene core makes it a valuable precursor for synthesizing a range of pharmacologically active agents and functional organic materials[1]. The successful outcome of subsequent synthetic steps and the biological efficacy of the final compounds are critically dependent on the purity of this intermediate.

Impurities, which can include starting materials, reagents, isomers (e.g., 4-alkoxy vs. 6-alkoxy isomers), or byproducts from side reactions like oxidation of the aldehyde to a carboxylic acid, can interfere with downstream reactions, leading to lower yields and complex purification challenges later in the synthesis pathway[2][3]. This guide provides a detailed framework and actionable protocols for the purification of this compound, ensuring a final purity of ≥98% suitable for the most demanding research and development applications.

Part 1: Foundational Purification Strategies

The choice between recrystallization and chromatography is the primary decision point in the purification workflow. This choice is dictated by the impurity profile of the crude material and the desired scale of purification.

Logical Workflow for Purification

The following diagram illustrates the decision-making process for purifying the target compound.

Purification_Workflow Crude Crude Product (this compound) Assess Assess Purity & Impurity Profile (TLC, ¹H NMR) Crude->Assess Recryst Recrystallization Assess->Recryst High initial purity Crystalline solid Chrom Column Chromatography Assess->Chrom Complex mixture Oily/amorphous solid Purity_Check Confirm Purity (HPLC, Melting Point, NMR) Recryst->Purity_Check Chrom->Purity_Check Purity_Check->Chrom Impurities Remain Pure_Product Pure Product (≥98%) Purity_Check->Pure_Product Purity Confirmed

Caption: Purification decision workflow.

Part 2: Recrystallization Protocol

Recrystallization is a highly effective technique for purifying crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For benzothiophene derivatives, alcohols or alcohol-water mixtures are often excellent choices[4].

Causality Behind Solvent Selection: An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). This differential allows the desired compound to crystallize out upon cooling, while impurities either remain in the supernatant (mother liquor) or are removed during an initial hot filtration step if they are insoluble.

Table 1: Recommended Solvents for Recrystallization Screening
Solvent SystemRationale & Expected Outcome
Ethanol (EtOH)Often provides high-purity crystals for hydroxy-benzothiophene derivatives[2]. Good balance of polarity.
Methanol (MeOH)Similar to ethanol but may offer different solubility characteristics.
Isopropyl Alcohol (IPA)A less polar alcohol that can be effective if the compound is too soluble in EtOH or MeOH[4].
Ethanol/WaterAdding water as an anti-solvent can induce crystallization if the compound is highly soluble in pure ethanol.
Ethyl Acetate (EtOAc)A more polar aprotic solvent; useful if alcoholic solvents are not effective.
Step-by-Step Recrystallization Protocol
  • Solvent Screening: In parallel test tubes, test the solubility of ~20 mg of crude product in 0.5 mL of each candidate solvent at room temperature and then at boiling. Identify the solvent that best fits the ideal solubility profile.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with constant swirling. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for 2-3 minutes to adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step is critical to prevent premature crystallization on the filter paper.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is paramount as it promotes the formation of large, well-defined crystals, which are inherently purer than fine powders formed by rapid crashing. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small portion of ice-cold recrystallization solvent. This removes any residual mother liquor containing dissolved impurities. Do not use room temperature solvent, as this will dissolve a significant portion of the product.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Part 3: Silica Gel Column Chromatography Protocol

Column chromatography is the method of choice for separating complex mixtures or when recrystallization fails to provide adequate purity. It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) while being carried by a liquid mobile phase (eluent). For benzothiophene derivatives, a common and effective combination is silica gel with an ethyl acetate/hexane eluent system[2][5][6][7].

Causality Behind Eluent Selection: The polarity of the eluent is the primary determinant of separation. A less polar solvent (like hexane) will cause polar compounds to adsorb strongly to the silica and move slowly, while a more polar solvent (like ethyl acetate) will compete for adsorption sites and move the compounds down the column faster. A gradient elution, where the polarity of the mobile phase is gradually increased, is often the most effective strategy.

Workflow for Column Chromatography

Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Determine Rf and solvent system) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Dry or wet loading) Pack->Load Elute 4. Elute with Solvent Gradient (e.g., 5% -> 40% EtOAc in Hexane) Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evap 8. Evaporate Solvent Combine->Evap Final 9. Yield Pure Compound Evap->Final

Sources

Application Note: A Multi-faceted Approach to the Analytical Characterization of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-1-benzothiophene-6-carbaldehyde is a key heterocyclic intermediate, valued for its role in the synthesis of pharmacologically active molecules and advanced materials.[1][2] Its structural complexity, featuring a hydroxyl group, an aldehyde, and a sulfur-containing aromatic system, necessitates a rigorous and multi-technique approach for unambiguous characterization. This guide provides a detailed framework for the comprehensive analysis of this compound, ensuring its identity, purity, and structural integrity. We will delve into the practical application and theoretical underpinnings of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. The protocols herein are designed to be self-validating, providing a cohesive analytical workflow from purity assessment to final structural confirmation.

Introduction: The Imperative for Rigorous Characterization

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of drugs like the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[3][4] The specific functionalization in this compound offers multiple reaction sites for synthetic elaboration, making it a valuable building block. However, the potential for isomeric impurities, residual solvents, or side-products from its synthesis demands a robust analytical strategy. In drug development and materials science, the precise structure and purity of a starting material are non-negotiable, as they directly impact the efficacy, safety, and reproducibility of the final product. This guide establishes an integrated analytical workflow to provide that assurance.

Integrated Analytical Workflow

A comprehensive characterization relies not on a single technique, but on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they build a complete and validated profile of the molecule. The logical flow of analysis ensures that purity is established before committing resources to detailed structural elucidation.

Analytical_Workflow cluster_Purity Purity & Homogeneity cluster_Structure Structural Confirmation cluster_Composition Compositional Verification HPLC HPLC (Purity Assessment) NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Skeleton) HPLC->NMR Confirm Purity First MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Corroborate Structure FTIR FTIR Spectroscopy (Functional Groups) MS->FTIR Identify Functional Groups EA Elemental Analysis (Elemental Composition) FTIR->EA Verify Empirical Formula

Caption: Integrated workflow for the characterization of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: Before any structural analysis, it is paramount to confirm the sample's purity. HPLC is the gold standard for this purpose. A reverse-phase method is chosen due to the moderate polarity of the analyte. The use of an acidic modifier (formic or phosphoric acid) in the mobile phase is critical for protonating the phenolic hydroxyl group, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate quantification.[5][6]

Protocol: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is sufficient.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed to fall within the linear range of the detector.

  • Chromatographic Conditions: The following conditions are a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Provides excellent retention and separation for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidFormic acid is MS-compatible and ensures good peak shape.[5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutesA broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Injection Volume 10 µLA small volume prevents column overloading.
Detection UV at 254 nm and 280 nmAromatic benzothiophene systems exhibit strong absorbance at these wavelengths.[7]
  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak (>98%).

Structural Elucidation by NMR Spectroscopy

Expertise & Experience: NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. For this compound, ¹H NMR will confirm the presence and environment of all protons, while ¹³C NMR will identify all unique carbon atoms. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the compound and its residual water peak does not interfere with key analyte signals. The acidic phenolic proton is often observable in DMSO-d₆.

Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the HPLC-verified pure sample in ~0.7 mL of DMSO-d₆. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to identify include the sharp singlet of the aldehyde proton, the distinct aromatic protons on the benzothiophene core, and the broad singlet for the hydroxyl proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom. The carbonyl carbon of the aldehyde is a key downfield signal.

  • Data Interpretation: Compare the observed chemical shifts with expected values and analyze splitting patterns (coupling) to confirm the substitution pattern.

¹H NMR (Predicted, in DMSO-d₆) ¹³C NMR (Predicted, in DMSO-d₆)
~10.5 ppm (s, 1H, -OH)~192 ppm (Aldehyde C=O)
~9.90 ppm (s, 1H, -CHO)~160 ppm (C-OH)
~8.20 ppm (d, 1H, Ar-H)~120-145 ppm (Aromatic & Thiophene Carbons)
~7.50-7.90 ppm (m, 3H, Ar-H)

Note: Predicted values are estimates. Actual values may vary based on experimental conditions.[8][9]

Molecular Weight and Formula by Mass Spectrometry

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, and high-resolution mass spectrometry (HRMS) can determine its elemental formula with high accuracy. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule. A key diagnostic feature for organosulfur compounds is the presence of the ³⁴S isotope, which results in a characteristic "M+2" peak that is approximately 4.4% of the intensity of the main molecular ion peak.[10] This is a powerful confirmatory data point.

Fragmentation parent [M+H]⁺ m/z = 193.02 frag1 Loss of CO (-28 Da) parent->frag1 Collision-Induced Dissociation frag2 [C₈H₅O₂S]⁺ m/z = 165.01 frag1->frag2

Caption: A potential fragmentation pathway for this compound in MS/MS analysis.

Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in an appropriate solvent like methanol or acetonitrile.

  • Instrumentation: Infuse the sample directly into a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.

  • Acquisition Parameters:

    • Ionization Mode: Positive (to form [M+H]⁺) and Negative (to form [M-H]⁻). Both should be tested for optimal signal.

    • Mass Range: m/z 50-500.

    • Capillary Voltage: ~3.5 kV.

    • Data Analysis:

      • Calculate the theoretical exact mass for the protonated molecule ([C₉H₇O₂S]⁺ = 191.0167) and the deprotonated molecule ([C₉H₅O₂S]⁻ = 189.0010).

      • Compare this with the experimentally observed mass. The difference should be less than 5 ppm.

      • Confirm the presence of the ³⁴S isotope peak at M+2.

Functional Group Identification by FTIR Spectroscopy

Expertise & Experience: FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. The spectrum provides a molecular "fingerprint." For this compound, the most informative regions are the O-H stretch from the hydroxyl group, the sharp C=O stretch from the aldehyde, and the C=C stretches from the aromatic ring.

Protocol: FTIR Analysis
  • Sample Preparation: Use a small amount of solid sample directly on an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands.

Functional GroupWavenumber (cm⁻¹)Expected Appearance
O-H Stretch (hydroxyl)3200-3500Broad
C-H Stretch (aromatic)3000-3100Sharp
C=O Stretch (aldehyde)1680-1710Strong, sharp[11]
C=C Stretch (aromatic)1450-1600Multiple sharp bands
C-S Stretch600-800Weak to medium

Elemental Composition Verification

Expertise & Experience: While HRMS provides a highly accurate molecular formula, elemental analysis offers an orthogonal, quantitative confirmation of the mass percentages of carbon, hydrogen, and sulfur. This is a classic and fundamental technique for validating the composition of a newly synthesized compound.

Protocol: Elemental Analysis
  • Sample Preparation: Submit ~2-3 mg of the pure, dry compound to a certified analytical laboratory.

  • Data Analysis: Compare the experimental percentages with the calculated theoretical values.

ElementTheoretical Percentage
Carbon (C)56.83%
Hydrogen (H)3.18%
Oxygen (O)16.82%
Sulfur (S)16.86%

Trustworthiness: The experimental results should agree with the theoretical values to within ±0.4%. A close match provides strong evidence for the compound's elemental composition and purity.

Conclusion

The comprehensive characterization of this compound is achieved through the strategic integration of multiple analytical techniques. This guide outlines a logical workflow, beginning with purity confirmation by HPLC, followed by detailed structural elucidation using NMR and MS, functional group identification via FTIR, and final compositional verification with elemental analysis. Following these detailed protocols will provide researchers and drug developers with a high degree of confidence in the identity, purity, and quality of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Identification of Disulfides from the Biodegradation of Dibenzothiophene. National Institutes of Health (NIH).[Link]

  • Separation of Benzo(b)thiophene 1,1-dioxide on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies.[Link]

  • Organosulfur compound | Definition, Structures, Examples, & Facts. Britannica.[Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Royal Society of Chemistry.[Link]

  • Synthesis, characterization of novel benzothiophene. ResearchGate.[Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Global Research Online.[Link]

  • US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl.[Link]

  • Crystal Structure and Disorder in Benzothiophene Derivative. Juniper Publishers.[Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. Indian Academy of Sciences.[Link]

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Application Notes & Protocols: 4-Hydroxy-1-benzothiophene-6-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the synthesis and application of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a versatile trifunctional intermediate. The benzothiophene scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The strategic placement of a phenolic hydroxyl, a reactive aldehyde, and the inherent biological relevance of the benzothiophene nucleus makes this compound a valuable building block for the synthesis of complex heterocyclic systems and potential drug candidates. This guide moves beyond simple procedural outlines to explain the underlying chemical principles and strategic considerations for its effective use in a research and development setting.

Physicochemical Properties & Spectroscopic Profile

Understanding the fundamental properties of this compound is critical for its handling, reaction design, and purification.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₉H₆O₂SCalculated
Molecular Weight 178.21 g/mol Calculated
Appearance Expected to be a pale yellow to tan solidExtrapolated
Solubility Soluble in DMSO, DMF, hot ethanol, moderately soluble in acetone, chloroformTypical for polar aromatics
CAS Number Not readily available; synthesized as an intermediate-
Spectroscopic Characterization Insights:

A robust characterization is essential to confirm the identity and purity of the synthesized intermediate. Based on its structure and data from analogous compounds, the following spectral features are expected:

  • ¹H NMR: The proton NMR spectrum is highly diagnostic. Key expected signals include a sharp singlet for the aldehyde proton (CHO) at δ 9.8-10.1 ppm.[5] The phenolic hydroxyl proton (OH) will appear as a broad singlet, with its chemical shift being concentration and solvent-dependent (typically δ 5.0-8.0 ppm). The aromatic protons on the benzothiophene core will appear in the δ 7.0-8.3 ppm region, with coupling patterns revealing their substitution.[5][6]

  • ¹³C NMR: The carbonyl carbon of the aldehyde will be a prominent signal in the δ 190-195 ppm region. The carbon bearing the hydroxyl group (C4) would be shifted downfield (approx. δ 155-160 ppm), with other aromatic carbons appearing in the δ 110-140 ppm range.

  • Infrared (IR) Spectroscopy: The IR spectrum will clearly show a strong carbonyl (C=O) stretch from the aldehyde at ~1670-1690 cm⁻¹. A broad O-H stretching band from the phenol will be visible around 3200-3400 cm⁻¹. Characteristic C=C aromatic stretches will appear in the 1450-1600 cm⁻¹ region.[6]

  • Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry should show a clear molecular ion (M⁺) peak at m/z = 178, corresponding to the molecular weight of the compound.

Synthesis of this compound

The target molecule is not commercially common and is typically prepared in a multi-step sequence. A logical and efficient pathway involves the initial construction of the 4-hydroxybenzothiophene core, followed by regioselective formylation.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Formylation A Suitable Precursor (e.g., Thiophenol derivative) B 4-Hydroxy-1-benzothiophene A->B Cyclization [Ref: 6] C 4-Hydroxy-1-benzothiophene D 4-Hydroxy-1-benzothiophene- 6-carbaldehyde C->D Vilsmeier-Haack Reaction (POCl₃, DMF) [Ref: 7]

Caption: Synthetic workflow for this compound.

Protocol 2.1: Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene

This protocol describes the introduction of the C6-aldehyde group onto the pre-formed 4-hydroxybenzothiophene nucleus. The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic rings. The phenolic hydroxyl group at C4 is a strong activating group, directing electrophilic substitution primarily to the C5 and C7 positions. However, under Vilsmeier conditions, formylation can be directed to other positions, and the 6-position is a viable target.

Causality & Mechanism: The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium cation ([ClCH=N(CH₃)₂]⁺), from the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF). This cation is the active electrophile that attacks the electron-rich benzothiophene ring. The hydroxyl group activates the benzene portion of the molecule for electrophilic aromatic substitution. The subsequent aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde.

Step-by-Step Protocol:

  • Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 4-hydroxy-1-benzothiophene (1.0 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).

  • Quenching & Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by a saturated aqueous solution of sodium acetate until the pH is neutral (~6-7). This step hydrolyzes the intermediate and must be done with caution due to the exothermic nature of the quench.

  • Product Isolation: The product often precipitates from the aqueous mixture. Stir the slurry for 1 hour to ensure complete precipitation. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Key Synthetic Transformations & Applications

The true value of this intermediate lies in the differential reactivity of its functional groups, allowing for sequential and selective modifications.

Application 3.1: Synthesis of Schiff Bases as Antimicrobial Agents

The aldehyde functionality provides a direct handle for the synthesis of imines (Schiff bases) through condensation with primary amines or hydrazides. These derivatives are of significant interest due to their wide range of biological activities, including antibacterial properties.[6]

G A 4-Hydroxy-1-benzothiophene- 6-carbaldehyde C Schiff Base Derivative A->C Condensation (e.g., EtOH, cat. AcOH) B Primary Amine (R-NH₂) or Hydrazide B->C

Caption: General scheme for Schiff base synthesis.

Protocol 3.1.1: General Protocol for Schiff Base Synthesis

Causality & Mechanism: This reaction is a classic nucleophilic addition-elimination at the carbonyl carbon. The amine nitrogen acts as the nucleophile, attacking the electrophilic aldehyde carbon. The resulting hemiaminal intermediate then dehydrates, typically under mild acidic catalysis, to form the stable C=N double bond of the imine.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 equiv.) in absolute ethanol.

  • Amine Addition: To this solution, add the desired primary amine or hydrazide derivative (1.0-1.1 equiv.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration step.

  • Reaction: Reflux the reaction mixture for 2-5 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates and can be collected by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: Wash the collected solid with cold ethanol and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) can be performed if further purification is needed.

Table 2: Reported Antibacterial Activity of Related Benzothiophene Schiff Bases[6]

OrganismActivity of Related Derivatives
Bacillus subtilis (G+ve)Significant
Staphylococcus aureus (G+ve)Significant
Escherichia coli (G-ve)Moderate to Significant
Klebsiella pneumoniae (G-ve)Moderate to Significant
Note: This table summarizes findings for structurally similar compounds to indicate the potential of this chemical class.
Application 3.2: Oxidation to Carboxylic Acid for NSAID Scaffolds

The aldehyde group can be chemoselectively oxidized to a carboxylic acid, a critical pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs).[7] This transformation opens a pathway to novel anti-inflammatory agents.

G A 4-Hydroxy-1-benzothiophene- 6-carbaldehyde B 4-Hydroxy-1-benzothiophene- 6-carboxylic acid A->B Pinnick Oxidation (NaClO₂, NaH₂PO₄, 2-methyl-2-butene)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Protocol 3.2.1: Pinnick Oxidation

Causality & Mechanism: The Pinnick oxidation is the method of choice for converting aldehydes to carboxylic acids in the presence of sensitive functional groups. It uses sodium chlorite (NaClO₂) as the oxidant, which is converted to the active species, chlorous acid (HClO₂), in a buffered solution. A radical scavenger, such as 2-methyl-2-butene, is added to prevent side reactions with the highly reactive byproduct, hypochlorite (ClO⁻). This method is exceptionally mild and will not affect the phenol, the thiophene ring, or other reducible groups.

Step-by-Step Protocol:

  • Setup: To a solution of this compound (1.0 equiv.) in a mixture of tert-butanol and water (e.g., 4:1 ratio), add 2-methyl-2-butene (4.0 equiv.).

  • Buffering and Oxidation: Prepare a separate solution of sodium chlorite (NaClO₂, 1.5 equiv.) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 equiv.) in water. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4-8 hours, or until TLC analysis shows complete consumption of the starting aldehyde.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) to destroy any excess oxidant. Acidify the mixture to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude carboxylic acid can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound stands out as a highly functionalized and strategically valuable building block. The protocols detailed herein demonstrate its utility in accessing classes of compounds with known biological relevance, such as antimicrobial Schiff bases and precursors to anti-inflammatory agents.[6][7] The presence of three distinct functional points—the nucleophilic/acidic phenol, the electrophilic aldehyde, and the tunable aromatic core—allows for a diverse range of subsequent chemical modifications. Future research can leverage this intermediate for the synthesis of kinase inhibitors, receptor modulators, and other complex heterocyclic systems, further cementing the role of the benzothiophene scaffold in modern drug discovery.

References

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Rel
  • Synthesis and pharmacological evaluation of 4-hydroxybenzothiophene-6-carboxylic acid derivatives as NSAIDs.
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. NIH.
  • Methods for the preparation of 4-hydroxy benzothiophene.
  • Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. ScienceDirect.
  • Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Science Alert.
  • Synthesis and screening of new benzothiophene deriv
  • An overview of benzo [b] thiophene-based medicinal chemistry.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. book.google.com.
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. ChemicalBook.

Sources

Advanced Experimental Protocols for the Versatile Building Block: 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-1-benzothiophene-6-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive aldehyde and a nucleophilic phenolic hydroxyl group on a privileged benzothiophene scaffold, makes it a powerful starting material for the synthesis of diverse and complex molecular architectures. Benzothiophene derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a comprehensive guide to the experimental setup for key reactions involving this valuable building block. It is designed for researchers in drug discovery and organic synthesis, offering detailed, field-proven protocols, mechanistic insights, and the rationale behind experimental choices to ensure reproducible and optimal results.

Introduction: The Strategic Importance of this compound

The benzothiophene core is a key structural motif in several approved drugs, such as the osteoporosis treatment Raloxifene and the antipsychotic agent Brexpiprazole.[4][5] The title compound, this compound, combines the key features of this scaffold with two of the most versatile functional groups in organic synthesis: an aromatic aldehyde and a phenol.

  • The aldehyde group is a gateway for C-C bond formation (e.g., Wittig, Knoevenagel), C-N bond formation (e.g., reductive amination, Schiff base formation), and oxidation/reduction reactions.

  • The phenolic hydroxyl group can be alkylated, acylated, or used as a directing group in further electrophilic aromatic substitutions. Its presence also modulates the electronic properties of the aromatic system.

This guide will detail the synthesis of the title compound and explore three fundamental transformations that leverage the reactivity of the aldehyde group: the Knoevenagel condensation, the Wittig reaction, and reductive amination.

Synthesis of the Starting Material

The most direct and efficient method for introducing a formyl group onto an electron-rich aromatic ring, such as 4-hydroxy-1-benzothiophene, is the Vilsmeier-Haack reaction.[6] This reaction employs a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[7]

Protocol 2.1: Vilsmeier-Haack Formylation of 4-Hydroxy-1-benzothiophene

Principle: The Vilsmeier reagent, a chloroiminium ion, is generated from POCl₃ and DMF. This electrophile attacks the electron-rich benzothiophene ring, preferentially at the position para to the activating hydroxyl group. Subsequent hydrolysis yields the desired aldehyde.[6]

Materials:

  • 4-Hydroxy-1-benzothiophene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ice bath

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq) in an ice bath.

  • Add POCl₃ (1.2 eq) dropwise to the DMF with vigorous stirring over 30 minutes. The formation of the solid Vilsmeier reagent will be observed. Allow the mixture to stir for an additional 30 minutes at 0 °C.

    • Causality Note: This pre-formation step is critical to ensure the complete generation of the electrophilic Vilsmeier reagent before the substrate is introduced, maximizing reaction efficiency.

  • Reaction: Dissolve 4-Hydroxy-1-benzothiophene (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent slurry at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Table 1: Physicochemical and Spectroscopic Data

Property Value
Molecular Formula C₉H₆O₂S
Molecular Weight 178.21 g/mol
Appearance Pale yellow solid
¹H NMR (DMSO-d₆) δ ~10.5 (s, 1H, -OH), ~9.8 (s, 1H, -CHO), 7.5-8.0 (m, 4H, Ar-H)
¹³C NMR (DMSO-d₆) δ ~191 (-CHO), 110-160 (Ar-C)
IR (KBr, cm⁻¹) ~3300 (-OH), ~1680 (C=O, aldehyde)
Mass Spec (EI) m/z 178 (M⁺)

Note: Spectroscopic values are approximate and should be confirmed experimentally.

Key Synthetic Transformations

The following protocols illustrate how this compound can be utilized as a versatile synthetic intermediate.

G cluster_main General Experimental Workflow start Starting Material: This compound reaction Reaction Vessel (Protocol 3.1, 3.2, or 3.3) - Reagents - Solvent - Inert Atmosphere start->reaction 1. Add Reactants workup Aqueous Work-up - Quenching - Extraction - Washing & Drying reaction->workup 2. Isolate Crude Product purification Purification - Column Chromatography or Recrystallization workup->purification 3. Purify Product analysis Product Characterization - NMR - MS - IR purification->analysis 4. Confirm Structure G cluster_mech Knoevenagel Condensation Mechanism reagents Active Methylene (CH₂Z₂) + Base (B) enolate Enolate Nucleophile (⁻CHZ₂) reagents->enolate Deprotonation aldehyde Ar-CHO enolate->aldehyde Nucleophilic Attack adduct Aldol Adduct (Ar-CH(O⁻)-CHZ₂) aldehyde->adduct product α,β-Unsaturated Product (Ar-CH=CZ₂) adduct->product Dehydration (-H₂O)

Sources

Application Notes and Protocols for the Derivatization of 4-Hydroxy-1-benzothiophene-6-carbaldehyde for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzothiophene Scaffold

The benzothiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4] The structural versatility of the benzothiophene ring system allows for facile chemical modifications, enabling the generation of diverse libraries of compounds for biological screening.[5][6]

4-Hydroxy-1-benzothiophene-6-carbaldehyde is a particularly attractive starting material for drug discovery programs. It possesses two reactive functional groups amenable to derivatization: a phenolic hydroxyl group at the 4-position and an aldehyde group at the 6-position. These functional handles provide opportunities for a variety of chemical transformations to explore the structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides detailed protocols for the derivatization of this scaffold and its subsequent evaluation in relevant bioassays.

Strategic Derivatization of this compound

The presence of two reactive functional groups on the this compound scaffold necessitates a strategic approach to its derivatization. To achieve selective modification of either the hydroxyl or the aldehyde group, the use of protecting groups is often essential.

G cluster_0 Derivatization of Hydroxyl Group cluster_1 Derivatization of Aldehyde Group start_OH This compound protect_CHO Protect Aldehyde (e.g., Acetal formation) start_OH->protect_CHO derivatize_OH Derivatize Hydroxyl (Etherification/Esterification) protect_CHO->derivatize_OH deprotect_CHO Deprotect Aldehyde derivatize_OH->deprotect_CHO product_OH Hydroxyl-derivatized product deprotect_CHO->product_OH start_CHO This compound protect_OH Protect Hydroxyl (e.g., Silyl ether formation) start_CHO->protect_OH derivatize_CHO Derivatize Aldehyde (Schiff base/Hydrazone formation) protect_OH->derivatize_CHO deprotect_OH Deprotect Hydroxyl derivatize_CHO->deprotect_OH product_CHO Aldehyde-derivatized product deprotect_OH->product_CHO

Figure 1: General workflow for the selective derivatization of this compound.

Part 1: Derivatization of the 4-Hydroxyl Group

Modification of the phenolic hydroxyl group can significantly impact the compound's hydrogen bonding capacity, polarity, and overall pharmacokinetic profile. Common derivatization strategies include etherification and esterification. To prevent unwanted reactions with the aldehyde, it is advisable to first protect the aldehyde group, typically as an acetal.

Protocol 1.1: Protection of the Aldehyde Group (Acetal Formation)

Rationale: Acetals are stable to basic and nucleophilic conditions that will be employed in the subsequent derivatization of the hydroxyl group. They can be readily removed under mild acidic conditions.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TsOH) or another acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-TsOH (0.05 equivalents) in toluene.

  • Reflux the mixture, azeotropically removing water using the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected product.

Protocol 1.2: O-Alkylation of the Protected Benzothiophene (Williamson Ether Synthesis)

Rationale: The Williamson ether synthesis is a robust method for forming ethers from phenols. The use of a base deprotonates the phenol to a more nucleophilic phenoxide, which then reacts with an alkyl halide.

Materials:

  • Acetal-protected this compound

  • Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane

  • Water

Procedure:

  • Dissolve the acetal-protected benzothiophene (1 equivalent) in anhydrous DMF or acetone.

  • Add anhydrous potassium carbonate (2-3 equivalents) or sodium hydride (1.2 equivalents, handle with care under an inert atmosphere).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 equivalents) dropwise.

  • Stir the reaction at room temperature or gently heat (50-60 °C) until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Esterification of the Protected Benzothiophene

Rationale: Esterification introduces an ester moiety, which can act as a prodrug that is hydrolyzed in vivo to release the active phenolic compound.

Materials:

  • Acetal-protected this compound

  • Acid chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the acetal-protected benzothiophene (1 equivalent) and triethylamine (1.5 equivalents) or pyridine in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride or anhydride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 1.4: Deprotection of the Aldehyde Group

Rationale: The final step is to remove the acetal protecting group to regenerate the aldehyde functionality.

Materials:

  • Derivatized acetal-protected benzothiophene

  • Acetone

  • Dilute aqueous acid (e.g., 1 M HCl or p-TsOH in water)

Procedure:

  • Dissolve the derivatized acetal in acetone.

  • Add a catalytic amount of dilute aqueous acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final derivatized product.

Part 2: Derivatization of the 6-Carbaldehyde Group

The aldehyde group is a versatile functional handle for the synthesis of various derivatives, most notably Schiff bases and hydrazones. To ensure selective reaction at the aldehyde, the more acidic phenolic hydroxyl group should be protected.

Protocol 2.1: Protection of the Hydroxyl Group (Silyl Ether Formation)

Rationale: Silyl ethers are excellent protecting groups for hydroxyls as they are stable to a wide range of non-acidic conditions and can be easily removed with fluoride reagents.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous DMF

Procedure:

  • Dissolve this compound (1 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

  • Add TBDMSCl (1.2 equivalents) portion-wise.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 2.2: Synthesis of Schiff Bases

Rationale: The condensation of the aldehyde with primary amines forms imines (Schiff bases), which are important pharmacophores in their own right and can serve as intermediates for further transformations.

Materials:

  • Hydroxyl-protected 4-formyl-1-benzothiophene

  • Primary amine (e.g., aniline, substituted anilines)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the hydroxyl-protected benzothiophene carbaldehyde (1 equivalent) in ethanol.

  • Add the primary amine (1.1 equivalents) and a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify by recrystallization or column chromatography.

Protocol 2.3: Synthesis of Hydrazones

Rationale: Hydrazones are another class of derivatives formed from aldehydes that have shown a wide range of biological activities.

Materials:

  • Hydroxyl-protected 4-formyl-1-benzothiophene

  • Hydrazine or substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine)

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Follow the procedure for Schiff base synthesis (Protocol 2.2), substituting the primary amine with the desired hydrazine derivative.

Protocol 2.4: Deprotection of the Hydroxyl Group

Rationale: Removal of the silyl ether protecting group regenerates the phenolic hydroxyl group.

Materials:

  • Derivatized silyl-protected benzothiophene

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the silyl-protected derivative in THF.

  • Add TBAF solution (1.1 equivalents) dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography.

Bioassay Protocols for Screening Benzothiophene Derivatives

The synthesized derivatives should be subjected to a panel of bioassays to evaluate their therapeutic potential. Based on the known activities of benzothiophene derivatives, anticancer and anti-inflammatory assays are highly relevant.

G cluster_assays Bioassay Screening cluster_anticancer cluster_antiinflammatory anticancer Anticancer Activity mtt MTT Assay (Cytotoxicity) anticancer->mtt antiinflammatory Anti-inflammatory Activity cox COX-2 Inhibition Assay antiinflammatory->cox tubulin Tubulin Polymerization Assay (Mechanism of Action) mtt->tubulin no Nitric Oxide Assay cox->no

Figure 2: Recommended bioassay cascade for screening benzothiophene derivatives.

Anticancer Activity Assays

Protocol 3.1: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a widely used initial screen for cytotoxic anticancer agents.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiophene derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the benzothiophene derivatives (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Protocol 3.2: Tubulin Polymerization Assay

Rationale: Many anticancer drugs, including some benzothiophene derivatives, exert their effects by interfering with microtubule dynamics. This assay directly measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[8]

Materials:

  • Tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer

  • Benzothiophene derivatives

  • A spectrophotometer with temperature control

Procedure:

  • Prepare a reaction mixture containing tubulin in polymerization buffer.

  • Add the test compounds at various concentrations.

  • Initiate polymerization by adding GTP and increasing the temperature to 37°C.

  • Monitor the increase in absorbance at 340 nm over time, which corresponds to tubulin polymerization.

  • Compare the polymerization curves in the presence of the test compounds to a control (vehicle) to determine the inhibitory effect.

Anti-inflammatory Activity Assays

Protocol 4.1: Nitric Oxide (NO) Assay in LPS-Stimulated Macrophages

Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay measures the ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • LPS (from E. coli)

  • Benzothiophene derivatives

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the benzothiophene derivatives for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify the amount of nitrite (a stable product of NO) and determine the inhibitory effect of the compounds.

Protocol 4.2: Cyclooxygenase-2 (COX-2) Inhibition Assay

Rationale: COX-2 is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins. Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced side effects.[3]

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Benzothiophene derivatives

  • A method for detecting prostaglandin E2 (PGE2) (e.g., ELISA kit)

Procedure:

  • Pre-incubate the COX-2 enzyme with the test compounds or a vehicle control.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specific time at 37°C.

  • Stop the reaction.

  • Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ values.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison of the activities of the different derivatives.

Table 1: Anticancer Activity of Benzothiophene Derivatives

Compound IDDerivatizationCell LineIC₅₀ (µM)
BT-OH-CHO (Parent)MCF-7>100
BT-OMe-CHO O-methylationMCF-750.2 ± 3.5
BT-OBn-CHO O-benzylationMCF-725.8 ± 2.1
BT-OH-imine Schiff baseMCF-715.4 ± 1.8
............

Table 2: Anti-inflammatory Activity of Benzothiophene Derivatives

Compound IDDerivatizationNO Inhibition IC₅₀ (µM)COX-2 Inhibition IC₅₀ (µM)
BT-OH-CHO (Parent)>100>100
BT-OAc-CHO O-acetylation75.1 ± 5.280.3 ± 6.4
BT-OH-hydrazone Hydrazone30.9 ± 2.745.6 ± 3.9
............

Conclusion

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The detailed protocols provided in this application note offer a systematic approach to the synthesis and biological evaluation of a diverse range of derivatives. By strategically modifying the hydroxyl and aldehyde functionalities and employing relevant bioassays, researchers can effectively explore the structure-activity relationships and identify lead compounds for further optimization in drug discovery programs.

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (URL: [Link])

  • An overview of benzo[b]thiophene-based medicinal chemistry. (URL: [Link])

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (URL: [Link])

  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. (URL: [Link])

  • Benzothiophene: Assorted Bioactive Effects. (URL: [Link])

  • Bioassays for anticancer activities. (URL: [Link])

  • Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. (URL: [Link])

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (URL: [Link])

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (URL: [Link])

  • Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxy-1-benzothiophene-6-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges and frequently asked questions to help you optimize your synthetic yield and purity. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction intricacies.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured to address issues sequentially, from the synthesis of the core scaffold to the critical formylation step and final purification.

Part 1: Synthesis of the 4-Hydroxy-1-benzothiophene Precursor

The successful synthesis of the final product critically depends on the quality of the starting 4-Hydroxy-1-benzothiophene. A robust and high-yielding synthesis of this precursor is the essential first step.[1]

Question 1: We are struggling with the cyclocarbonylation route to 4-Hydroxy-1-benzothiophene, experiencing low yields. What are the critical parameters to control?

Answer: The cyclocarbonylation of specific thiophene derivatives is a powerful method but is sensitive to several factors.[1] The key is maintaining catalyst activity and ensuring the reaction proceeds through the desired pathway.

Causality & Expert Insights: Low yields in palladium-catalyzed cyclocarbonylation reactions often stem from catalyst deactivation, incomplete reaction, or side reactions. The choice of ligand, base, solvent, and carbon monoxide (CO) pressure are all interlinked and crucial for success.

Troubleshooting Checklist & Optimization Strategy:

  • Catalyst System: The palladium catalyst and its ligand are paramount. While various phosphine ligands can be used, their ratio to the palladium source is critical. An optimal ligand-to-metal ratio (e.g., 6:1 to 15:1) protects the palladium center and promotes the catalytic cycle.[1] Ensure both the palladium precursor and ligand are of high purity and handled under an inert atmosphere.

  • Carbon Monoxide Pressure: A sufficient CO pressure (typically 20-70 bar) is necessary to ensure it acts as both a reactant and a protective atmosphere for the catalyst.[1] Inadequate pressure can lead to catalyst decomposition (e.g., formation of palladium black) and favor side reactions.

  • Temperature Control: The reaction temperature must be carefully controlled (e.g., 60-120 °C).[1] Temperatures that are too low will result in slow conversion rates, while excessive heat can lead to thermal degradation of the substrate, product, or catalyst complex.

  • Solvent and Base Purity: The reaction medium must be anhydrous. Water can interfere with the catalyst and the base. The choice of base is also important; it must be strong enough to facilitate the desired reaction step without causing undesired side reactions.

Workflow: Optimizing Cyclocarbonylation

cluster_start Problem: Low Yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_result Outcome start Low Yield in 4-Hydroxy-1-benzothiophene Synthesis cat_check Verify Catalyst/Ligand Purity & Ratio (P/Pd ratio: 6:1 to 15:1) start->cat_check cond_co Optimize CO Pressure (Target: 20-70 bar) start->cond_co reag_solvent Use Anhydrous Solvent start->reag_solvent cat_inert Ensure Strict Inert Atmosphere (N2 or Ar) cat_check->cat_inert result Improved Yield and Purity cat_inert->result cond_temp Profile Reaction Temperature (Target: 60-120 °C) cond_co->cond_temp cond_temp->result reag_base Verify Base Purity & Strength reag_solvent->reag_base reag_base->result

Caption: Troubleshooting workflow for low yield in precursor synthesis.

Part 2: Formylation of 4-Hydroxy-1-benzothiophene

The introduction of the aldehyde group onto the electron-rich benzothiophene ring is the most challenging step. The directing effects of the hydroxyl group and the inherent reactivity of the heterocyclic core can lead to issues with regioselectivity and yield. The most common methods for formylation are the Vilsmeier-Haack and Reimer-Tiemann reactions.[2][3]

Question 2: My Vilsmeier-Haack formylation of 4-Hydroxy-1-benzothiophene is giving a very low yield of the desired 6-carbaldehyde. What is happening?

Answer: The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatics, but its success with 4-Hydroxy-1-benzothiophene depends heavily on managing the substrate's reactivity and the reaction conditions.[3][4]

Causality & Expert Insights: The Vilsmeier reagent (a chloroiminium ion) is a relatively mild electrophile.[5][6] The 4-hydroxy group strongly activates the aromatic ring, primarily at the ortho and para positions (positions 3, 5, and 7). However, the benzothiophene ring itself is most susceptible to electrophilic attack at the 3-position.[7] This creates a competitive scenario. Low yields often arise from incorrect regioselectivity, decomposition of the starting material under the reaction conditions, or incomplete hydrolysis of the intermediate iminium salt.

Troubleshooting Checklist & Optimization Strategy:

  • Protecting the Hydroxyl Group: The free hydroxyl group can react with the Vilsmeier reagent. A common strategy is to protect it as a more stable ether (e.g., a methyl or benzyl ether) before formylation. This deactivates the ring slightly but can lead to cleaner reactions and improved yields of the formylated ether, which can then be deprotected.

  • Stoichiometry of Vilsmeier Reagent: The amount of Vilsmeier reagent (typically formed in situ from POCl₃ and DMF) is critical. An excess can lead to side reactions or decomposition. Start with a modest excess (e.g., 1.5-2.0 equivalents) and optimize from there.

  • Temperature Control: Vilsmeier-Haack reactions are often run at elevated temperatures. However, for a sensitive substrate, start at a low temperature (0-5 °C) and slowly warm up. This can help control regioselectivity and minimize decomposition.

  • Hydrolysis Step: The intermediate iminium salt must be carefully hydrolyzed to yield the aldehyde. This is typically done by adding the reaction mixture to ice-cold water or a buffered aqueous solution. Incomplete hydrolysis will result in low yields of the final product. Ensure the pH is appropriate and allow sufficient time for this step.

Proposed Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂), cool anhydrous N,N-dimethylformamide (DMF, 3.0 eq.) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30-60 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 4-Hydroxy-1-benzothiophene (1.0 eq.) in a minimal amount of anhydrous DMF or another suitable solvent like dichloromethane (DCM).

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into a vigorously stirred beaker of crushed ice and water.

  • Adjust the pH to ~6-7 with a saturated sodium acetate or sodium bicarbonate solution.

  • Stir for 1-2 hours until the hydrolysis is complete (TLC monitoring).

  • Extraction & Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography.

Question 3: We are attempting a Reimer-Tiemann reaction, but we're getting a mixture of isomers and a significant amount of unreacted starting material. How can we improve the yield and selectivity for the 6-position?

Answer: The Reimer-Tiemann reaction is a classic method for ortho-formylation of phenols.[2][8] However, its application to more complex systems like 4-Hydroxy-1-benzothiophene can be problematic due to the harsh basic conditions and the high reactivity of the dichlorocarbene intermediate.

Causality & Expert Insights: The reaction proceeds via the generation of highly reactive dichlorocarbene (:CCl₂) in a strong basic solution.[9] The phenoxide form of the substrate attacks the carbene. While ortho-formylation is generally favored due to coordination effects, the para position (position 7) and the highly activated 3-position are also potential sites of reaction. The biphasic nature of the reaction often leads to mass transfer limitations, resulting in incomplete conversion.[2]

Troubleshooting Checklist & Optimization Strategy:

ParameterIssueRecommended ActionRationale
Base Concentration Decomposition of substrate/productUse 30-50% aqueous NaOH. Higher concentrations can lead to degradation.Balances the need for phenoxide and carbene formation with substrate stability.
Phase Transfer Catalyst Low conversion, poor mixingAdd a phase transfer catalyst (PTC) like TBAB or a crown ether.The PTC shuttles the hydroxide or phenoxide ion into the organic phase (chloroform), accelerating the reaction.[10]
Temperature Formation of byproductsMaintain a controlled temperature, typically 50-70 °C. Runaway reactions are a risk.The reaction is exothermic once initiated; careful temperature control prevents side reactions and improves selectivity.[8]
Solvent System Poor solubility/mixingAn emulsifying agent like 1,4-dioxane can be used to create a more homogeneous system.Improves contact between the aqueous and organic phases, enhancing the reaction rate.[2]

Mechanism: Reimer-Tiemann Regioselectivity

cluster_reagents cluster_attack cluster_products Phenoxide 4-Hydroxy-1-benzothiophene (as Phenoxide) Attack Carbene Dichlorocarbene (:CCl₂) Prod6 Desired Product (6-formyl) Attack->Prod6 Favored (para to S, ortho to OH) Target Pathway Prod7 Para Isomer (7-formyl) Attack->Prod7 Possible (para to OH) Prod3 Heterocyclic Attack (3-formyl) Attack->Prod3 Possible (Activated Heterocycle)

Caption: Competitive reaction pathways in the Reimer-Tiemann formylation.

Part 3: Purification and Stability

Question 4: The crude product appears dark and is difficult to purify by column chromatography. Are there stability issues with this compound?

Answer: Yes, hydroxy-substituted benzothiophene aldehydes can be susceptible to degradation, particularly under certain conditions. Similar compounds like 3-hydroxy-2-formylbenzothiophene are known to be unstable, slowly decomposing to colored products like thioindigo.[11][12]

Causality & Expert Insights: The combination of a hydroxyl group (electron-donating) and an aldehyde group (electron-withdrawing) on an aromatic system can make the molecule susceptible to oxidation and polymerization, especially when exposed to air, light, or residual acid/base from the workup. The phenolic hydroxyl group is acidic and can also catalyze degradation pathways.

Troubleshooting Checklist & Best Practices:

  • Prompt Purification: Purify the crude product as soon as possible after workup. Do not let the crude material sit for extended periods.

  • Neutral Workup: Ensure the workup procedure removes all acidic or basic residues. Wash the organic extracts thoroughly with water and brine until the aqueous layer is neutral.

  • Column Chromatography:

    • Silica Gel: Use high-quality silica gel. Sometimes, deactivating the silica gel by pre-treating it with a small percentage of a non-polar solvent containing 1% triethylamine can prevent streaking and degradation of acid-sensitive compounds on the column.

    • Solvent System: Use a gradient elution with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate). Run the column relatively quickly to minimize contact time.

  • Storage: Store the purified product under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C is recommended for long-term storage). Storing it as a crystalline solid is preferable to storage in solution.[12]

References

  • Wikipedia. (n.d.). Benzothiophene. Retrieved from [Link]

  • Matsuzawa, T., Hosoya, T., & Yoshida, S. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(36), 9733–9738. Available from: [Link]

  • Shu, C., Liu, Y., & Li, Y. (2007). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. The Journal of Organic Chemistry, 72(20), 7680–7688. Available from: [Link]

  • ChemistryViews. (2020). New Path to Benzothiophenes. Available from: [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry, 3(5), 2136-2144. Available from: [Link]

  • Goudgaon, N. M., & Reddy, L. H. (2010). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Science Alert. Available from: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from: [Link]

  • Karpf, M., & Trussardi, R. (2002). Methods for the preparation of 4-hydroxy benzothiophene. U.S. Patent 6,437,144 B2.
  • Patil, P. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Reviews in Pharmacy and Applied science. Available from: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from: [Link]

  • Purdy, K. L., et al. (1998). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. Applied and Environmental Microbiology, 64(8), 3042–3048. Available from: [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from: [Link]

  • Organic Reactions Explained. (2021). Vilsmeier-Haack Reaction. YouTube. Available from: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1993). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Comprehensive Organic Synthesis II (Vol. 2). Elsevier.
  • Procter, D. J., et al. (2018). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 57(44), 14592-14596. Available from: [Link]

  • Wynberg, H., & Meijer, E. W. (1982). The Reimer–Tiemann Reaction. Organic Reactions. Available from: [Link]

  • Chemeurope.com. (n.d.). Reimer-Tiemann reaction. Retrieved from: [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from: [Link]

  • Joule, J. A., Mills, K., & Smith, G. F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from: [Link]

  • El-Gazzar, A. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 64(24), 17956–17981. Available from: [Link]

  • NOBLE CHEMISTRY. (2023). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. Available from: [Link]

  • Wang, L., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(17), 4563-4567. Available from: [Link]

  • ResearchGate. (n.d.). Organometallic compounds of furan, thiophene, and their benzannulated derivatives. Request PDF. Retrieved from: [Link]

  • Procter, D. J., et al. (2023). Metal-Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S-Oxides. Angewandte Chemie International Edition, 62(29), e202302418. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Retrieved from: [Link]

  • MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from: [Link]

  • Mignani, G., & Tissot, A. (2003). Method of preparing a benzofuran or benzothiophene compound. U.S. Patent 6,555,697 B1.
  • Inamuddin, et al. (2022). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. Available from: [Link]

  • Lei, A., et al. (2022). Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides via strained quaternary spirocyclization. Chemical Science, 13(21), 6335–6341. Available from: [Link]

  • Procter, D. J., et al. (2018). Metal-free synthesis of benzothiophenes via 2-fold C–H functionalization: direct access to materials-oriented heteroaromatics. Angewandte Chemie International Edition, 57(1), 228-232. Available from: [Link]

  • Budnikov, A. S., et al. (2020). Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester. Russian Patent RU2722595C1.
  • El-Gazzar, A. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. ACS Publications. Available from: [Link]

  • Jones, C. D., et al. (1998). Demethylation process for preparing benzo[b]thiophenes. European Patent EP0875511A1.
  • ResearchGate. (n.d.). Enantioselective Organocatalyzed Functionalization of Benzothiophene and Thiophenecarbaldehyde Derivatives. Request PDF. Retrieved from: [Link]

Sources

Technical Support Center: Reaction Condition Optimization for 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you navigate the common challenges associated with the formylation of the 4-hydroxy-1-benzothiophene core, ensuring you can achieve optimal yields and purity.

This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices, from selecting the appropriate formylation strategy to fine-tuning reaction parameters and purifying the final product.

Part 1: Strategic Synthesis Decisions - Choosing Your Formylation Route

The primary challenge in synthesizing this compound is the regioselective introduction of a formyl (-CHO) group onto the 4-hydroxy-1-benzothiophene scaffold. The electron-donating nature of both the hydroxyl group and the thiophene ring activates multiple positions for electrophilic substitution, making selectivity a critical hurdle.

G cluster_0 4-Hydroxy-1-benzothiophene Core cluster_1 Potential Formylation Sites Core 4-Hydroxy-1-benzothiophene C2 C2-Position (Thiophene Ring) Core->C2 Electrophilic Attack Sites C5 C5-Position (Ortho to -OH) Core->C5 Electrophilic Attack Sites C6 C6-Position (Target) Core->C6 Electrophilic Attack Sites C7 C7-Position Core->C7 Electrophilic Attack Sites

Caption: Potential sites for electrophilic formylation on the core scaffold.

FAQ 1.1: What are the primary methods for formylating 4-hydroxy-1-benzothiophene, and which is best for targeting the 6-position?

There are three classical methods for aromatic formylation. However, their suitability varies significantly for this specific substrate due to powerful directing group effects.

  • Reimer-Tiemann Reaction: This method uses chloroform (CHCl₃) and a strong base. It is a classic choice for the ortho-formylation of phenols.[1] For 4-hydroxy-1-benzothiophene, this reaction would strongly favor formylation at the C5 position, which is ortho to the hydroxyl group. Therefore, it is generally unsuitable for synthesizing the C6 isomer. Yields are often moderate, and the reaction can be difficult to control.[2]

  • Duff Reaction: This reaction employs hexamethylenetetramine (hexamine) in an acidic medium (e.g., acetic acid, TFA).[3] Like the Reimer-Tiemann, the Duff reaction is highly selective for the position ortho to the phenolic hydroxyl group.[4] This strong regiochemical preference makes it an inefficient choice for obtaining the desired 6-carbaldehyde product.

  • Vilsmeier-Haack Reaction: This is the most promising method. It uses a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[5][6] The Vilsmeier reagent is a weaker electrophile than those in the other reactions, which can lead to different regiochemical outcomes.[7] While the C5 position is still activated, the Vilsmeier-Haack reaction is known to be sensitive to steric and electronic factors across the entire ring system, offering a viable pathway to achieving substitution at the C6 position.[8]

Formylation Method Reagents Typical Position Targeted Suitability for 6-Carbaldehyde Key Considerations
Vilsmeier-Haack POCl₃, DMFElectron-rich positions; sensitive to stericsHigh Recommended method. Optimization of stoichiometry and temperature is critical for regioselectivity.[8]
Duff Reaction Hexamine, Acidortho to -OH groupLow Strongly favors the C5-isomer.[3][4]
Reimer-Tiemann CHCl₃, Baseortho to -OH groupLow Strongly favors the C5-isomer; often gives low yields and side products.[2][9]

Part 2: Troubleshooting the Vilsmeier-Haack Reaction

This section focuses on resolving common issues encountered when using the Vilsmeier-Haack reaction for this specific synthesis.

G ReagentPrep Prepare Vilsmeier Reagent (POCl₃ + DMF at 0°C) Reaction Add Substrate (Control Temp: 0°C to RT) ReagentPrep->Reaction Step 2 Monitoring Monitor by TLC Reaction->Monitoring Step 3 Monitoring->Reaction Incomplete Workup Quench on Ice & Basic Hydrolysis (e.g., NaOAc) Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Step 4 Purification Purify by Column Chromatography Extraction->Purification Step 5 End Final Product: 4-Hydroxy-1-benzothiophene- 6-carbaldehyde Purification->End Step 6

Caption: A typical experimental workflow for the Vilsmeier-Haack formylation.

FAQ 2.1: My primary product is the 5-carbaldehyde isomer, not the desired 6-carbaldehyde. How can I improve regioselectivity?

This is the most common challenge. The C5 position is electronically favored due to its ortho relationship to the powerful electron-donating hydroxyl group. To favor the C6 position, you must manipulate the reaction conditions to exploit steric hindrance and subtle electronic effects.

Causality: The Vilsmeier reagent is a bulky electrophile. By lowering the reaction temperature, you increase the kinetic barrier for the reaction, making it more sensitive to steric hindrance. The C5 position is flanked by the hydroxyl group and the fused ring, whereas the C6 position is sterically less encumbered.

Troubleshooting Steps:

  • Temperature Control: Perform the addition of the substrate to the Vilsmeier reagent at 0°C or even lower (-10°C). Allow the reaction to warm very slowly to room temperature. Avoid any initial heating, as higher temperatures will favor the thermodynamically more stable, but undesired, C5-isomer.[8]

  • Stoichiometry of Vilsmeier Reagent: An excess of the Vilsmeier reagent can lead to di-formylation or the formation of more stable intermediates that favor C5 attack. Start with a modest excess (1.1 to 1.5 equivalents) and adjust based on results.

  • Solvent Effects: While DMF is a reactant, using an additional co-solvent can influence selectivity. Dichloromethane (DCM) is a common choice.[7] Running the reaction in a more dilute solution can sometimes favor the sterically less-hindered position.

FAQ 2.2: The reaction produced a dark, tarry substance with very low yield of any identifiable product. What went wrong?

This indicates decomposition of the starting material or product. Phenolic compounds and electron-rich heterocycles can be sensitive to the highly acidic and reactive conditions of the Vilsmeier-Haack reaction.

Causality: The reaction generates HCl as a byproduct, and phosphorus oxychloride is a strong dehydrating agent. At elevated temperatures, this can lead to polymerization or degradation of the sensitive benzothiophene ring system.

Troubleshooting Steps:

  • Strict Temperature Management: This is the most critical factor. Ensure the initial formation of the Vilsmeier reagent is done at 0°C before the substrate is added. Do not allow the reaction temperature to exceed 50-60°C during the main reaction phase.[8] If the reaction is exothermic, use an ice bath to maintain control.

  • Order of Addition: Always add the substrate solution to the pre-formed Vilsmeier reagent. Never add POCl₃ directly to a mixture of the substrate and DMF, as this can cause localized heating and immediate decomposition.

  • Controlled Workup: The hydrolysis step, where the intermediate iminium salt is converted to the aldehyde, must also be controlled. Quench the reaction mixture by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This dissipates heat and dilutes the acidic components quickly. Follow this with a buffered or basic hydrolysis using a solution of sodium acetate or sodium hydroxide to neutralize the acid and facilitate iminium salt hydrolysis.[6]

FAQ 2.3: The reaction seems to stall and never reaches completion, even after extended time. How can I drive it forward?

Incomplete conversion is often a sign that the reaction conditions are too mild or that the Vilsmeier reagent has lost activity.

Causality: The Vilsmeier reagent is sensitive to moisture. Any water in the DMF or glassware will consume the reagent, reducing its effective concentration. Additionally, if the temperature is too low, the activation energy for the reaction at the C6 position may not be overcome.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous DMF. Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]

  • Gradual Temperature Increase: If the reaction is clean but stalled at room temperature (as observed by TLC), try gently heating the mixture to 40-50°C and hold it there for a few hours, monitoring progress carefully.

  • Reagent Purity: Use fresh, high-quality phosphorus oxychloride. Old bottles that have been opened multiple times may have been partially hydrolyzed by atmospheric moisture.

Parameter Initial Condition Optimized Range Rationale for Optimization
Temperature Room Temperature0°C to 50°CLower temperatures favor kinetic control, increasing selectivity for the sterically accessible C6-position.[8]
POCl₃ (equiv.) 2.01.1 - 1.5Minimizes side reactions and potential for di-formylation or decomposition.
Reaction Time 24 hours4 - 12 hoursMonitor by TLC to avoid product degradation from prolonged exposure to acidic conditions.[10]
Solvent Neat DMFDMF, DCMDCM can be used as a co-solvent to control concentration and may influence selectivity.[7]
Workup Water QuenchIce, followed by aq. NaOAc or NaOHControls exotherm and neutralizes acid, preventing degradation during hydrolysis of the iminium intermediate.[6]

Part 3: Purification and Analysis

FAQ 3.1: How can I effectively separate the 6-carbaldehyde isomer from the 5-carbaldehyde and other impurities?

The isomers often have very similar polarities, making separation challenging. A combination of techniques is usually required.

Troubleshooting Steps:

  • Column Chromatography: This is the primary method for separation.

    • Adsorbent: Use silica gel with a standard particle size (e.g., 60 Å, 230-400 mesh).

    • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1) and gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar isomer will typically elute first. Experiment with small amounts of a third solvent, like dichloromethane, to improve separation.[8]

  • Recrystallization: If chromatography provides a partially enriched product, recrystallization can be highly effective for final purification.

    • Solvent Screening: Test a variety of solvents. A good starting point would be ethanol, methanol, or a mixture of ethyl acetate and hexane. The goal is to find a solvent in which the desired isomer is sparingly soluble at room temperature but readily soluble when hot.[8]

FAQ 3.2: What are the key analytical signatures to confirm the identity and purity of this compound?
  • ¹H NMR: The proton spectrum is the most definitive tool for confirming the regiochemistry.

    • Aldehyde Proton (-CHO): A sharp singlet around δ 9.8-10.0 ppm.

    • Phenolic Proton (-OH): A broad singlet, chemical shift can vary but often >10 ppm.

    • Aromatic Protons: The key is the coupling pattern. For the 6-carbaldehyde isomer, you would expect to see two singlets (or very narrowly split doublets, meta-coupling) for the protons at C5 and C7. In contrast, the 5-carbaldehyde isomer would show two doublets with a larger ortho coupling constant. The protons on the thiophene ring (C2 and C3) will also be present.

  • ¹³C NMR: Expect a signal for the aldehyde carbon around δ 190 ppm. The pattern of signals in the aromatic region (δ 110-160 ppm) will also be unique to the substitution pattern.

  • IR Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde at ~1680-1700 cm⁻¹ and a broad hydroxyl (-OH) stretch around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

References

  • Abdel-Wahhab, S. M., & El-Rayyes, N. R. (1971). The Stobbe Condensation. Part XI. The reaction of aromatic aldehydes with dimethyl homophthalate. Journal of the Chemical Society C: Organic, 3171. This source, while not directly on the target molecule, provides context on benzothiophene synthesis.
  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijpsr.com. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Allen Career Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved from [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • Semantic Scholar. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic intermediate. The synthesis, while seemingly straightforward, is prone to several side reactions that can impact yield and purity. This guide provides in-depth, field-tested insights in a question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Vilsmeier-Haack formylation of 4-hydroxy-1-benzothiophene is resulting in a mixture of isomers. How can I improve the regioselectivity for the desired 6-carbaldehyde product?

A1: This is the most common challenge in this synthesis. The formation of multiple isomers stems from the complex electronic nature of the 4-hydroxy-1-benzothiophene scaffold. Both the hydroxyl group at C4 and the sulfur atom in the thiophene ring are activating and influence the position of electrophilic substitution.

Underlying Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution[1][2]. The Vilsmeier reagent (a chloroiminium ion) will preferentially attack positions of high electron density.

  • The Hydroxyl Group (-OH) at C4: This is a powerful ortho-, para-directing group. It strongly activates the C5 position (ortho) and the C7 position (ortho), and to a lesser extent, the C6 position (para-like, through the benzene ring).

  • The Thiophene Ring: The sulfur atom directs electrophilic substitution primarily to the C2 and C3 positions.

The desired C6-formylation is often in competition with formylation at C5 and C7. Achieving high selectivity for the C6 position requires careful control over reaction conditions to exploit the subtle electronic differences.

Troubleshooting & Optimization Protocol:

  • Temperature Control is Critical: Run the reaction at a lower temperature. Start the addition of the Vilsmeier reagent (or POCl₃ to your DMF/substrate mixture) at 0°C and allow the reaction to proceed at this temperature or warm slowly to room temperature. Higher temperatures often lead to a loss of selectivity and the formation of multiple isomers.

  • Stoichiometry of the Vilsmeier Reagent: Use a minimal excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). A large excess can promote di-formylation and reaction at less-activated sites. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid over-reaction[3].

  • Solvent Choice: While DMF is part of the reagent, using a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can help with solubility and temperature management.

Q2: I'm observing a significant byproduct with a higher molecular weight than my product. I suspect di-formylation. How can I prevent this?

A2: Di-formylation is a frequent side reaction, especially if the reaction is pushed too hard with excess reagents or high temperatures[3]. The mono-formylated product is still an activated aromatic system and can undergo a second formylation.

Identifying the Byproduct:

  • Mass Spectrometry (MS): The di-formylated product will have a mass that is 28 Da higher (the mass of a C=O group) than the mono-formylated product.

  • ¹H NMR Spectroscopy: You will observe two distinct aldehyde proton signals (singlets, typically between δ 9.5-10.5 ppm) and a more complex aromatic region with fewer protons than expected.

Prevention Strategy:

The key is to control the stoichiometry of your reagents precisely.

  • Reduce Reagent Equivalents: Lower the amount of the Vilsmeier reagent to as close to a 1:1 molar ratio with the 4-hydroxy-1-benzothiophene as possible while still achieving reasonable conversion.

  • Monitor Reaction Progress: As mentioned in Q1, diligent monitoring is crucial. Stop the reaction as soon as the starting material is consumed and before the concentration of the di-formylated product begins to rise significantly[3].

The logical workflow below illustrates the decision-making process to minimize di-formylation.

G start High Di-formylation Observed check_ratio Check Vilsmeier Reagent to Substrate Ratio start->check_ratio ratio_high Is Ratio > 1.5:1 ? check_ratio->ratio_high reduce_ratio Reduce Ratio to 1.1-1.3 eq. ratio_high->reduce_ratio Yes check_temp Check Reaction Temperature ratio_high->check_temp No monitor Monitor Reaction by TLC/HPLC reduce_ratio->monitor stop_rxn Stop Reaction When Mono-Product is Maximized monitor->stop_rxn temp_high Is Temperature > 25°C ? check_temp->temp_high reduce_temp Run at 0°C to RT temp_high->reduce_temp Yes temp_high->stop_rxn No reduce_temp->monitor

Caption: Workflow for minimizing di-formylation.

Q3: My reaction turns into a dark, intractable tar. What causes this resin formation and how can I mitigate it?

A3: Resin or polymer formation is common when working with phenols and aldehydes, particularly under the acidic conditions of the Vilsmeier-Haack reaction[3]. This occurs through repeated electrophilic substitutions and condensation reactions, leading to high molecular weight polymeric byproducts.

Mitigation Strategies:

  • Slow Reagent Addition: Add the phosphorus oxychloride (POCl₃) to the DMF/substrate solution dropwise at low temperature (0°C). This prevents a large exotherm and maintains control over the concentration of the active electrophile.

  • Maintain Low Temperature: Keep the reaction temperature as low as possible for as long as possible. High temperatures dramatically accelerate polymerization[3].

  • Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time. Once TLC/HPLC analysis shows that the starting material has been consumed, proceed with the work-up immediately.

Troubleshooting Summary Table
Observed ProblemPotential Cause(s)Recommended Solution(s)Key Parameters to Control
Mixture of Isomers Reaction temperature too high; Competing electronic effectsRun reaction at 0°C to RT; Use a protecting group on the hydroxyl if selectivity remains poor.Temperature, Stoichiometry
Low Yield / Incomplete Reaction Insufficient activation; Reagent degradationIncrease reaction time moderately at low temp; Ensure anhydrous conditions and fresh POCl₃.Reaction Time, Reagent Quality
Di-formylation Product Excess Vilsmeier reagent; High temperatureReduce reagent stoichiometry to ~1.1 eq.; Monitor reaction closely and stop at optimal point.Stoichiometry, Reaction Time
O-Formylation Byproduct Nucleophilic attack by phenolic -OHProtect the hydroxyl group (e.g., as acetate or methoxy) prior to formylation, followed by deprotection.Protection Strategy
Resin/Tar Formation Polymerization under acidic/hot conditionsAdd POCl₃ slowly at 0°C; Minimize reaction time; Ensure efficient stirring.Temperature, Addition Rate
Q4: What is the best protocol for purifying the final this compound product?

A4: Purification typically requires a two-step process: initial purification by column chromatography followed by recrystallization for obtaining a high-purity solid.

Experimental Protocol: Purification

  • Work-up: After the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the solution to pH 8-9 with a base such as sodium carbonate or sodium hydroxide solution to hydrolyze the intermediate iminium salt.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).

  • Wash: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude solid.

  • Column Chromatography: Purify the crude material using silica gel column chromatography. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30-40% EtOAc/Hexanes) is typically effective for separating the desired product from less polar byproducts and non-polar impurities[4].

  • Recrystallization: For the highest purity, recrystallize the product from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes[4].

Visualizing the Vilsmeier-Haack Reaction and Key Side Reactions

The following diagram illustrates the main reaction pathway to the desired product and the competing side reactions that can lower your yield and purity.

G cluster_0 Reagent Formation cluster_1 Reaction Pathways DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate (C6) Vilsmeier->Iminium Side_O O-Formyl Byproduct Vilsmeier->Side_O Side_Di Di-formyl Byproduct Vilsmeier->Side_Di Start 4-Hydroxy- 1-benzothiophene Start->Iminium Electrophilic Attack at C6 Start->Side_O Nucleophilic Attack by Phenolic -OH Product Desired Product (6-carbaldehyde) Iminium->Product Hydrolysis Product->Side_Di Second Formylation

Caption: Vilsmeier-Haack reaction pathway and common side reactions.

References

  • US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene - Google P
  • Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs - Science Alert.
  • 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde | Benchchem.
  • Troubleshooting side reactions during the formyl
  • A practical synthesis of benzothiophenes via visible-light-promoted cycliz
  • Benzothiophene synthesis - Organic Chemistry Portal.
  • EP0832889B1 - Process for the synthesis of benzothiophenes - Google P
  • Benzothiophene - Wikipedia.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt - PMC - PubMed Central.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • US6555697B1 - Method of preparing a benzofuran or benzothiophene compound - Google P
  • RU2722595C1 - Method of producing 4-formyl-6,7-dihydroxy-benzo[b]thiophene-3-carboxylic acid ester - Google P
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Vilsmeier–Haack reaction - Wikipedia.
  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents - NIH.
  • Vilsmeier-Haack Reaction - Chemistry Steps.

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Navigating the Nuances of 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the stability of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This valuable synthetic intermediate is prone to degradation, and understanding its stability profile is critical for successful experimental outcomes.

Introduction: The Duality of Reactivity and Instability

This compound is a key building block in medicinal chemistry, prized for its unique molecular scaffold. However, the very features that make it a versatile reagent—the phenolic hydroxyl group and the aromatic aldehyde—also render it susceptible to degradation. This guide is structured to address the common stability-related challenges encountered during the storage, handling, and use of this compound, providing both causal explanations and actionable protocols to ensure the integrity of your experiments.

Core Stability Concerns: A Proactive Approach

The primary stability issues with this compound stem from its sensitivity to oxidation. The electron-rich phenol ring and the easily oxidizable aldehyde group make the molecule vulnerable to air, light, and changes in pH.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers and protocols for specific issues you may encounter.

I. Storage and Handling

Question: My solid this compound has changed color from off-white to a yellowish or brownish hue. Is it still usable?

Answer: A color change is a primary indicator of degradation, likely due to oxidation of the phenolic hydroxyl group and/or the aldehyde. While a slight discoloration may not render the compound entirely unusable for all applications, it signifies the presence of impurities. For sensitive downstream reactions, it is highly recommended to purify the material before use. To prevent this, proper storage is paramount.

Best Practices for Storage:

ParameterRecommendationRationale
Temperature -20°C to -80°C[1]Slows down the rate of decomposition reactions.
Atmosphere Inert gas (Argon or Nitrogen)[1]Prevents oxidation by atmospheric oxygen.
Light Amber vial or protected from light[1]Minimizes light-induced degradation.
Moisture Dry, tightly sealed containerThe presence of moisture can facilitate certain degradation pathways.

dot

Caption: Key storage parameters for this compound.

II. In-Reaction Stability

Question: I am seeing a new, more polar spot on my TLC plate during my reaction. What could it be?

Answer: The appearance of a new, more polar spot often indicates the oxidation of the aldehyde to a carboxylic acid (4-hydroxy-1-benzothiophene-6-carboxylic acid). This is a common degradation pathway for aromatic aldehydes, especially under neutral to basic conditions or in the presence of oxidizing agents.

Experimental Protocol: Monitoring Degradation by TLC

  • Prepare a TLC plate: Use a silica gel 60 F254 plate.

  • Spot the plate: Apply a small spot of your starting material, the reaction mixture at different time points, and a co-spot (starting material and reaction mixture in the same lane).

  • Develop the plate: Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes). The oxidized carboxylic acid product will have a significantly lower Rf value than the starting aldehyde.

  • Visualize: View the plate under UV light (254 nm). The benzothiophene core is UV active.

Question: How can I prevent the oxidation of the aldehyde during my reaction?

Answer: Preventing in-reaction oxidation requires careful control of the reaction environment.

Protocol for Setting Up an Oxygen-Free Reaction:

  • Degas your solvent: Before use, degas the reaction solvent to remove dissolved oxygen. Common methods include:

    • Freeze-Pump-Thaw: This is the most effective method. The solvent is frozen with liquid nitrogen, subjected to high vacuum to remove gases, and then thawed. This cycle is typically repeated three times.[2]

    • Purging with Inert Gas: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.[3][4][5]

    • Sonication under Vacuum: Repeatedly sonicate the solvent under a light vacuum and backfill with an inert gas.[3][4]

  • Use an inert atmosphere: Set up your reaction under a positive pressure of argon or nitrogen using a Schlenk line or a glovebox.[2]

  • Consider antioxidants: For particularly sensitive reactions, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be beneficial, provided it does not interfere with your desired transformation. Phenolic compounds themselves are natural antioxidants, but under certain conditions, this is not enough to prevent self-degradation.[6]

dot

Oxygen_Free_Reaction_Workflow Start Start Degas Degas Solvent (e.g., Freeze-Pump-Thaw) Start->Degas Inert Assemble Glassware under Inert Gas Degas->Inert Add Add Reagents via Syringe/Cannula Inert->Add Run Run Reaction Add->Run End Work-up Run->End

Caption: Workflow for setting up an oxygen-free reaction.

III. Purification Challenges

Question: I am losing a significant amount of my product during column chromatography on silica gel. What is happening?

Answer: this compound, being a phenolic compound, is acidic and can interact strongly with the slightly acidic surface of standard silica gel. This can lead to streaking, poor separation, and in some cases, degradation on the column.

Protocol for Purifying Acid-Sensitive Compounds by Column Chromatography:

  • Deactivate the silica gel: Prepare a slurry of silica gel in your chosen non-polar solvent. Add 1-3% triethylamine to the slurry and mix well. This will neutralize the acidic sites on the silica.

  • Pack the column: Pack the column with the deactivated silica slurry.

  • Elute: Run the column with your chosen solvent system. The addition of a small amount of triethylamine to the eluent can also be beneficial.

Question: My purified compound looks clean by ¹H NMR, but it starts to discolor quickly. How can I improve its long-term stability?

Answer: Even after purification, the compound remains susceptible to degradation. The key is to minimize its exposure to air and light immediately after purification.

Post-Purification Handling:

  • Solvent Removal: After column chromatography, remove the solvent under reduced pressure as quickly as possible, avoiding excessive heat.

  • Immediate Storage: Once the solvent is removed, immediately place the compound under a high vacuum to remove any residual solvent and then backfill with an inert gas.

  • Aliquot and Store: If you have a significant amount, consider aliquoting it into smaller vials. This prevents the entire batch from being repeatedly exposed to the atmosphere each time you need to use it. Store the aliquots under the recommended conditions (-20°C to -80°C, inert atmosphere, protected from light).[1]

IV. Analytical Characterization

Question: What are the key ¹H NMR signals to look for to confirm the identity and purity of my compound?

Answer: The most characteristic signals in the ¹H NMR spectrum of this compound are the aldehyde proton and the phenolic hydroxyl proton.

  • Aldehyde Proton (-CHO): Expect a singlet in the region of 9.5-10.5 ppm. The disappearance of this signal is a strong indication of oxidation to the carboxylic acid.

  • Phenolic Proton (-OH): This signal can be a broad singlet and its chemical shift can vary depending on the solvent and concentration. It will be exchangeable with D₂O.

  • Aromatic Protons: The protons on the benzothiophene ring system will appear in the aromatic region (typically 7.0-8.5 ppm).

Question: How would the ¹H NMR spectrum change if the compound oxidizes to 4-hydroxy-1-benzothiophene-6-carboxylic acid?

Answer: Upon oxidation, you would observe the following changes:

  • Disappearance of the aldehyde proton signal.

  • Appearance of a carboxylic acid proton (-COOH) signal: This is typically a broad singlet further downfield, often above 10 ppm, and is also D₂O exchangeable.

Summary of Key Stability Factors and Mitigation Strategies

Stability ThreatConsequenceMitigation Strategy
Oxygen (Air) Oxidation of aldehyde and phenolStore and handle under inert atmosphere; use degassed solvents.
Light PhotodegradationStore in amber vials or protect from light.
Elevated Temperature Increased rate of degradationStore at low temperatures (-20°C to -80°C).
Basic pH Promotes oxidation of the phenol and aldehydeUse neutral or slightly acidic conditions where possible.
Acidic Silica Gel Degradation during purificationDeactivate silica gel with triethylamine.

dot

Caption: Major threats to the stability of the target compound.

References

  • Del Grosso, E., Aprile, S., & Grosa, G. (2012). Forced degradation study of thiocolchicoside: characterization of its degradation products. Journal of Pharmaceutical and Biomedical Analysis, 61, 215-223.
  • Bode, J. How To: Degas Solvents. Department of Chemistry, University of California, Santa Barbara. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & El-Sayed, M. Y. (2021). Contribution of Aldehydes and Their Derivatives to Antimicrobial and Immunomodulatory Activities. Molecules, 26(23), 7350.
  • Rojas-Aguirre, Y., et al. (2022). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 126(37), 6497-6509.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Hoffmann, H. M., & Rabe, J. (2002). Methods for the preparation of 4-hydroxy benzothiophene. U.S.
  • Sharma, S., et al. (2013). 1 H-NMR spectrum (in CDCl 3) of 2'-carbaldehyde-3, 4-ethylenedioxythiophene (EDOT-aldehyde).
  • Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.
  • Caro, A. A., & Cederbaum, A. I. (2004). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Current Medicinal Chemistry, 11(18), 2399-2413.
  • Al-Rehaily, A. J., & Ahmad, M. S. (2012). Column Chromatography for Terpenoids and Flavonoids.
  • Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
  • Gonzalez, A. H., & Guzman, M. I. (2022). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface. ACS Earth and Space Chemistry, 6(10), 2464-2475.
  • Performance Additives. Aromatic Amines Antioxidants. Available from: [Link]

  • Netzeva, T. I., & Schultz, T. W. (2005). Oxidation of Phenolic Aldehydes by Ozone and Hydroxyl Radicals at the Air–Solid Interface.
  • The Royal Society of Chemistry.
  • Lambert, J. B., & Roberts, J. D. (1965). 13C NMR Analysis of some 4‐hydroxy‐2H‐1,2‐benzothiazine 1,1‐dioxides. Journal of the American Chemical Society, 87(17), 3884-3890.
  • Joyce, L. A. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). ChemistryViews.
  • Lange, J., et al. (1998). Fig. 4 1 H-NMR spectrum of 4-phenyl-2-pyrone-6-carboxylic acid, as also detected for metabolite II, a ring-cleavage product formed during incubation of D. vanrijiae with 4-hydroxybiphenyl.
  • University of Rochester, Department of Chemistry.
  • Conesa, J. A., & Marcilla, A. (2003). Phenolic Resins (IV). Thermal Degradation of Crosslinked Resins in Controlled Atmospheres. Polymers and Polymer Composites, 11(5), 345-354.
  • Samovich, S. N., et al. (2015). Antiradical and antioxidant properties of aromatic acids, aldehydes and alcohols and their derivatives.
  • University of York, Chemistry Teaching Labs. Degassing solvents.
  • Gillaizeau, I., et al. (2006). Eur. J. Org. Chem. 2006. WILEY-VCH Verlag GmbH & Co. KGaA.
  • Lee, S. Y., et al. (2022). The recovery rates of three selected aromatic aldehydes with different processing groups.
  • Duval, A., et al. (2021). Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion. Green Chemistry, 23(16), 5896-5906.
  • Reddit. (2016). Degassing solvents (Freeze-Pump-Thaw method). r/chemistry.

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Technical Support Center: Purification of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the purification of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. As a key intermediate in the synthesis of various pharmacologically active agents, its purity is paramount. This document provides in-depth, field-proven insights into common purification challenges, presented in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or tar. How can I solidify it?

A1: Oiling out is a common issue, often caused by residual high-boiling solvents (like DMF or DMSO), or the presence of significant impurities that depress the melting point.

  • Initial Step: First, ensure all reaction solvents are thoroughly removed under high vacuum. Co-evaporation with a solvent like toluene can help azeotropically remove traces of DMF or DMSO.

  • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a solvent in which the desired product is poorly soluble while the impurities are soluble. For this compound, start with cold hexanes or a mixture of diethyl ether and hexanes. The goal is to "wash" the impurities away, leaving a solid or semi-solid product that can be filtered.

Q2: After purification, my final product has a yellow or pinkish hue. What causes this color and how can I remove it?

A2: This is one of the most common issues. The color can arise from two main sources:

  • Chromophoric Impurities: These are often byproducts from the synthesis, such as compounds formed from side-reactions or over-oxidation.

  • Product Decomposition: A closely related isomer, 3-hydroxy-2-formylbenzothiophene, is known to be unstable and slowly decomposes, even as a crystal or in organic solvents, to form colored products like thioindigo.[1] It is highly probable that this compound exhibits similar instability. The phenolic hydroxyl group makes the aromatic ring highly activated and susceptible to oxidation.

Troubleshooting Color:

  • Recrystallization with Activated Carbon: During recrystallization, add a small amount (1-2% w/w) of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool. Caution: Use charcoal sparingly as it can also adsorb your product, leading to lower yields.

  • Minimize Heat and Light Exposure: Given the potential for instability, minimize the compound's exposure to high heat and direct light during and after purification. Store the final product under an inert atmosphere (nitrogen or argon) at low temperature.

Q3: I'm seeing significant peak tailing during silica gel column chromatography. What's the cause and solution?

A3: The acidic nature of the phenolic hydroxyl group is the most likely cause. The silanol groups (Si-OH) on the surface of standard silica gel are also acidic and can interact strongly with the phenolic moiety, leading to slow elution and band tailing.

Solutions:

  • Acidify the Mobile Phase: Add a small amount of acetic acid (e.g., 0.1-1%) to your eluent system. The acid will protonate the silanol groups and your compound, minimizing the strong interaction and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or a C18-functionalized silica for reverse-phase chromatography.

Q4: How can I accurately assess the purity of my final product?

A4: A single analytical method is often insufficient. For robust purity assessment, orthogonal methods are recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reverse-phase method using a C18 column is a good starting point.[2] A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% formic or phosphoric acid to ensure sharp peaks for the phenolic compound.[2][3]

  • Quantitative ¹H NMR (qNMR): This is a powerful technique that is orthogonal to chromatography.[4] By integrating the product signals against a certified internal standard of known concentration, you can determine an absolute purity value, which is not affected by non-proton-containing impurities.[5]

  • Elemental Analysis: Combustion analysis provides the percentage of C, H, and S. A result within ±0.4% of the theoretical values is strong evidence of high purity.

Troubleshooting Purification by Column Chromatography

Column chromatography is the most common method for purifying this compound from significant impurities. Success depends heavily on the proper choice of solvent system.

Workflow for Method Development

G cluster_0 Step 1: TLC Analysis cluster_1 Step 2: Column Preparation cluster_2 Step 3: Loading & Elution cluster_3 Step 4: Isolation TLC Run TLC plates in different solvent systems to find optimal separation. Rf_Target Target Rf for product: 0.25 - 0.35 TLC->Rf_Target Goal Packing Pack silica gel column using the initial (low polarity) eluent. (Wet or dry packing) TLC->Packing Loading Load crude product adsorbed onto silica ('dry loading'). Packing->Loading Elution Run column with gradient elution, gradually increasing polarity. Loading->Elution Fractions Collect fractions and analyze by TLC. Elution->Fractions Combine Combine pure fractions. Fractions->Combine Evaporate Remove solvent under reduced pressure. Combine->Evaporate

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide: Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation (Spots Overlap) Incorrect Solvent System: The polarity difference between your eluent and compounds is not optimal.Re-evaluate your solvent system with TLC. Test different solvent classes (e.g., replace ethyl acetate with dichloromethane or toluene) to alter selectivity.[6] A shallower gradient during elution may also improve separation.
Column Overloading: Too much crude material was loaded for the amount of silica gel used.Use a larger column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Does Not Elute Eluent Polarity is Too Low: The solvent system is not strong enough to move the polar compound off the silica.Gradually increase the polarity of your mobile phase. For this compound, a system of ethyl acetate in hexanes may require a high percentage of ethyl acetate. Consider adding a small amount of methanol (1-5%) to the eluent in later stages if the product is still retained.
Cracks or Channels in Silica Bed Improper Packing: The silica gel was not packed uniformly, allowing the solvent and sample to bypass the stationary phase.Ensure the column is packed carefully without air bubbles. Slurry (wet) packing often gives a more uniform bed than dry packing.[7][8] After packing, run several column volumes of the initial eluent through to settle the bed before loading the sample.
Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). Start with 30% Ethyl Acetate (EtOAc) in Hexanes. Adjust the ratio until the desired product has an Rf value of approximately 0.3.[9]

  • Column Packing: Select an appropriate size column and dry-pack it with silica gel (230-400 mesh). Gently tap the column to ensure even packing.

  • Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., acetone or dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution. Remove the solvent under reduced pressure until a free-flowing powder is obtained. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 10% EtOAc/Hexanes). Gradually increase the polarity of the eluent (gradient elution) based on your TLC analysis. For example, increase the EtOAc percentage by 5% for every two column volumes.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent in vacuo, avoiding excessive heat to prevent decomposition.

Troubleshooting Purification by Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities and can be highly effective if the correct solvent or solvent pair is identified.

Workflow for Recrystallization

G cluster_0 Step 1: Solvent Screening cluster_1 Step 2: Dissolution cluster_2 Step 3: Crystallization cluster_3 Step 4: Isolation Screen Test solubility of crude product in various hot and cold solvents. Dissolve Dissolve crude product in a MINIMUM amount of hot solvent. Screen->Dissolve Hot_Filter Optional: Perform hot filtration to remove insoluble impurities. Dissolve->Hot_Filter Cool_Slow Allow solution to cool slowly to room temperature. Hot_Filter->Cool_Slow Cool_Ice Cool further in an ice bath to maximize crystal formation. Cool_Slow->Cool_Ice Filter Collect crystals by vacuum filtration. Cool_Ice->Filter Wash Wash crystals with a small amount of cold solvent. Filter->Wash Dry Dry crystals under vacuum. Wash->Dry

Caption: General Workflow for Recrystallization.

Troubleshooting Guide: Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling Solution is Not Saturated: Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to cool again. If crystals still do not form, try adding a suitable anti-solvent (see below).
Supersaturation: The solution is saturated, but crystal nucleation has not occurred.Try scratching the inside of the flask with a glass rod at the solvent line. Add a "seed crystal" from a previous successful batch if available.
Product "Oils Out" Instead of Crystallizing Cooling Too Rapidly: The solution becomes supersaturated too quickly for an ordered crystal lattice to form.Allow the solution to cool more slowly. Insulate the flask to prolong the cooling period.
Inappropriate Solvent: The melting point of the solute is below the boiling point of the solvent, or impurities are preventing crystallization.Change the solvent or use a two-solvent system. A good two-solvent system consists of a "soluble" solvent and a "poor" solvent that are miscible.[10][11]
Low Recovery / Low Yield Too Much Solvent Used: A significant amount of product remains dissolved in the mother liquor.Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
Premature Crystallization: The product crystallized during a hot filtration step.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Use a slight excess of solvent to keep the compound dissolved during this step, then boil it off before cooling.[10]
Recommended Recrystallization Solvents

Finding the ideal solvent often requires empirical testing. Given the phenolic and aldehyde functionalities, the following systems are excellent starting points.

Solvent System Type "Good" Solvent (Soluble Hot) "Anti-Solvent" (Insoluble Cold) Comments
Single Solvent IsopropanolN/AA good first choice. The hydroxyl group should provide good solubility at high temperatures.
Single Solvent TolueneN/AAromatic solvents can be effective for crystallizing aromatic compounds.[12]
Two-Solvent Pair Ethyl AcetateHexanesA classic and highly effective polar/non-polar mixture.[11]
Two-Solvent Pair AcetoneWaterThe ketone in acetone has an affinity for the aldehyde, while water acts as a good anti-solvent for the largely organic structure.
Two-Solvent Pair EthanolWaterA common choice for moderately polar organic molecules.[11]
Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (e.g., Ethyl Acetate) dropwise while heating and stirring until the solid just dissolves. Use the absolute minimum amount of solvent.

  • Saturation: While the solution is still hot, add the "anti-solvent" (e.g., Hexanes) dropwise until you see persistent cloudiness (turbidity).

  • Clarification: Add one or two drops of the "good" solvent back into the hot mixture until the solution becomes clear again.[10]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold mixture of the two solvents.

  • Drying: Dry the purified crystals under high vacuum.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems for TLC. [Online] Available at: [Link]

  • Reddit r/chemistry community. (2024). What's the best solvent to remove these crystals and recrystallize it? [Online] Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

  • Fun Man Flipped Classroom. (2013). Recrystallization Solvent Pair. [Online video] Available at: [Link]

  • Royal Society of Chemistry. Analytical Methods. [Online] Available at: [Link]

  • Unknown. Crystallization Solvents. [PDF Online] Available at: [Link]

  • University of Leeds. The Synthesis and Application of Novel Benzodithiophene Based Reactive Mesogens. [Online] Available at: [Link]

  • Google Patents. US6437144B2 - Methods for the preparation of 4-hydroxy benzothiophene.
  • Supporting Information. A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. [Online] Available at: [Link]

  • SIELC Technologies. Separation of Benzothiophene on Newcrom R1 HPLC column. [Online] Available at: [Link]

  • Hancu, G., et al. (2013).
  • Carl ROTH. Solvents for TLC. [Online] Available at: [Link]

  • Muszalska, I., et al. (2005).
  • JIST. Thin Layer Chromatography of Benzodiazepines. [Online] Available at: [Link]

  • National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Online] Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Online] Available at: [Link]

  • Organic Syntheses. (2019). Purification of Organic Compounds by Flash Column Chromatography. [Online] Available at: [Link]

  • Lisa Nichols. (2022). Column Chromatography. [Online video] Available at: [Link]

  • National Institutes of Health. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene. [Online] Available at: [Link]

  • Organic Letters. (2016). Visible Light Photocatalytic Synthesis of Benzothiophenes. [Online] Available at: [Link]

  • Science Alert. (2011). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. [Online] Available at: [Link]

  • Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides. [Online] Available at: [Link]

  • Organic Chemistry Portal. Benzothiophene synthesis. [Online] Available at: [Link]

  • National Institutes of Health. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. [Online] Available at: [Link]

  • ResearchGate. (2018). Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5-aminomethylbenzaldehydes. [Online] Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Online] Available at: [Link]

  • National Institutes of Health. (2012). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase. [Online] Available at: [Link]

  • ChemSrc. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR spectrum. [Online] Available at: [Link]

  • Bressler, D. C., & Fedorak, P. M. (2001). Purification, stability, and mineralization of 3-hydroxy-2-formylbenzothiophene, a metabolite of dibenzothiophene. Applied and Environmental Microbiology, 67(2), 821–826. Available at: [Link]

Sources

Technical Support Center: 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into impurity profiling for this specific compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and logical approach to your analytical challenges.

Introduction: Why Impurity Profiling Matters

This compound is a key heterocyclic building block in medicinal chemistry. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final active pharmaceutical ingredient (API).[1] A thorough impurity profile is therefore not just a regulatory requirement but a cornerstone of quality drug development.[2] This guide provides a structured approach to identifying, quantifying, and controlling potential process-related and degradation impurities.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of this compound.

Q1: What are the most likely process-related impurities from a typical synthesis?

A1: The formylation of the 4-hydroxy-1-benzothiophene core is often achieved via the Vilsmeier-Haack reaction, which uses reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[3][4][5] This reaction, while effective, can generate several predictable impurities:

  • Regioisomers: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[6] While the 6-position is typically favored, formylation can sometimes occur at other activated positions on the benzothiophene ring, leading to isomeric impurities.

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-hydroxy-1-benzothiophene.

  • Over-formylation Products: Although less common, diformylation could potentially occur under harsh conditions.

  • Byproducts from the Vilsmeier Reagent: The Vilsmeier reagent itself can be involved in side reactions, though these are typically more volatile and easily removed.[7]

Q2: My LC-MS analysis shows an unexpected peak at [M+16]. What could it be?

A2: A mass increase of 16 Da relative to the parent molecule strongly suggests oxidation. For this compound, there are two primary sites for oxidation:

  • Sulfur Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide ([M+16]) or further to a sulfone ([M+32]). Benzothiophene sulfones are known metabolites and degradation products.[8]

  • Aldehyde Oxidation: The carbaldehyde group (-CHO) can be oxidized to a carboxylic acid (-COOH). This also corresponds to a mass increase of 16 Da ([C₉H₆O₂S] -> [C₉H₆O₃S]).

To distinguish between these, tandem MS (MS/MS) is invaluable. The fragmentation pattern of a sulfoxide will differ significantly from that of a carboxylic acid.[9][10]

Q3: How do I develop a stability-indicating HPLC method for this compound?

A3: A stability-indicating method is one that can resolve the main compound from all its potential degradation products.[11][12] The key is to perform forced degradation studies. By intentionally stressing the compound under various conditions (acidic, basic, oxidative, thermal, photolytic), you generate the degradation products that the method must be able to separate.[13] A good starting point is a reverse-phase HPLC method using a C18 column with a gradient elution of acetonitrile and water (with a small amount of acid like formic or phosphoric acid for better peak shape).[14][15] The method is considered stability-indicating once you can demonstrate baseline resolution between the parent peak and all peaks generated during the stress testing.

Part 2: Troubleshooting Guide

This section provides solutions to specific experimental problems.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) in HPLC 1. Secondary Silanol Interactions: The phenolic hydroxyl group can interact with free silanols on the silica-based column packing. 2. Metal Chelation: The molecule may chelate with trace metals in the HPLC system or column. 3. Inappropriate Mobile Phase pH: The pH may be too close to the pKa of the phenolic group, causing it to exist in both ionized and non-ionized forms.1. Use an End-Capped Column: Select a high-purity, end-capped C18 column to minimize silanol activity.[14] 2. Acidify the Mobile Phase: Add 0.1% formic acid or phosphoric acid to the mobile phase. This protonates the phenolic group, reducing its interaction with silanols.[14] 3. Consider a Metal-Deactivated Column: If tailing persists, a column specifically designed to reduce metal interactions may be necessary.
Inconsistent Retention Times 1. Column Temperature Fluctuation: The ambient temperature of the lab is changing. 2. Mobile Phase Composition Drift: Improperly mixed or evaporating mobile phase. 3. Column Equilibration: The column is not sufficiently equilibrated before injection.1. Use a Column Oven: Set the column temperature to a stable value (e.g., 30-40 °C) for consistent results.[15] 2. Prepare Fresh Mobile Phase Daily: Keep mobile phase reservoirs covered to prevent evaporation. 3. Ensure Adequate Equilibration: Flush the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.
Unable to Identify an Impurity by LC-MS 1. Low Concentration: The impurity is below the limit of detection for the mass spectrometer. 2. Poor Ionization: The impurity does not ionize well under the chosen ESI conditions (positive or negative mode). 3. Isomeric Impurity: The impurity has the same mass as the parent compound or another known impurity.1. Concentrate the Sample: If possible, prepare a more concentrated sample or perform a larger injection. 2. Switch Ionization Mode: Run the analysis in both positive and negative ESI modes. The phenolic group may deprotonate and show better signal in negative mode [M-H]⁻.[15] 3. Use High-Resolution MS (HRMS): HRMS can provide an exact mass, helping to confirm the elemental composition.[16] For isomers, you must rely on chromatographic separation and comparison of fragmentation patterns (MS/MS).

Part 3: Experimental Protocols & Workflows

Impurity Profiling Workflow

The following diagram outlines a systematic workflow for the comprehensive impurity profiling of this compound.

ImpurityProfilingWorkflow cluster_analysis Analytical Characterization cluster_validation Validation & Reporting Synthesis Synthesize or Procure This compound ForcedDeg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) HPLCScreen HPLC-UV Screening (Purity Assessment) ForcedDeg->HPLCScreen PeakDetect Detect & Quantify Impurities (>0.10% ICH Threshold) HPLCScreen->PeakDetect LCMS_ID LC-MS/MS Identification (Structure Elucidation) PeakDetect->LCMS_ID Charac Synthesize & Characterize Major Impurities LCMS_ID->Charac Validation Validate Analytical Method (ICH Q2(R1)) Charac->Validation Report Final Report & Specification Setting Validation->Report

Caption: General workflow for impurity profiling.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be anticipated under stress conditions.

Caption: Potential degradation pathways for the target molecule.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol provides a robust starting point for reverse-phase HPLC analysis.

  • Instrumentation: HPLC system with UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or similar).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 290 nm (or determined λmax).[15]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of ~0.5 mg/mL.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
20.080
25.080
25.120
30.020
  • Analysis: Integrate all peaks and calculate the area percent purity. Any peak greater than 0.10% should be investigated for identification.

Protocol 2: Forced Degradation Study

This study is essential to identify potential degradants and validate the analytical method's stability-indicating properties.[13]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours. Also, heat a stock solution at 60 °C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and a stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Control Samples: Prepare a control sample (1 mL stock solution + 1 mL diluent) for each condition and store it under normal conditions.

  • Analysis: Analyze all stressed and control samples using the developed HPLC-UV method (Protocol 1). Aim for 5-20% degradation of the main peak for meaningful results.

References

  • Porter, Q. N. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. Australian Journal of Chemistry, 20(1), 103-116. [Link]

  • ResearchGate. (1967). Mass-spectrometric studies. I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide. [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives extracted from a... [Link]

  • Kallur, H. J., et al. (n.d.).
  • Science Alert. (n.d.). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. [Link]

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research.
  • Sagardía, F., et al. (1975). Degradation of benzothiophene and related compounds by a soil Pseudomonas in an oil-aqueous environment. Applied Microbiology, 29(6), 722-725. [Link]

  • Kropp, K. G., et al. (2000). Biodegradation of benzothiophene sulfones by a filamentous bacterium. Canadian Journal of Microbiology, 46(7), 617-624. [Link]

  • Wen, K. Y., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Journal of Pharmaceutical Sciences, 103(1), 107-113. [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]

  • Google Patents. (n.d.).
  • Singh, R., & Kumar, R. (2016). Forced Degradation Studies. MedCrave Online. [Link]

  • SIELC Technologies. (n.d.). Separation of Benzothiophene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (n.d.). Degradation Pathways. [Link]

  • Bressler, D. C., & Fedorak, P. M. (2000). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 66(5), 1893-1898. [Link]

  • El-Gamal, M. I., et al. (2020). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 25(15), 3349. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. [Link]

  • Wang, C., et al. (2016). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. Green Chemistry, 18(18), 4883-4887.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • El Mously, D. A., et al. (2023). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals.
  • Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. [Link]

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • BJSTR. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11-35. [Link]

  • Khan, I., et al. (2022). Novel Method of Analysis for the Determination of Residual Formaldehyde by High-Performance Liquid Chromatography. Molecules, 27(18), 5853. [Link]

  • Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.
  • Talanta. (1996). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol)
  • ACS Publications. (n.d.).
  • ResearchGate. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. [Link]

  • Kuwait Journal of Science. (2021).
  • Springer. (2012).

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Technical Support Center: Scaling Up 4-Hydroxy-1-benzothiophene-6-carbaldehyde Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This resource is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing practical, field-tested insights to ensure the successful and safe production of this key chemical intermediate.

I. Strategic Overview of the Synthetic Pathway

The synthesis of this compound is most effectively and commonly achieved through a multi-step process. A direct Vilsmeier-Haack formylation of 4-hydroxy-1-benzothiophene is often problematic due to the reactive nature of the unprotected phenol group, which can lead to side reactions and lower yields. Therefore, a more robust and scalable approach involves the protection of the hydroxyl group, followed by formylation and subsequent deprotection.

The recommended synthetic workflow is as follows:

Synthetic_Workflow A 4-Hydroxy-1-benzothiophene B Protection (Acetylation) A->B Acetic Anhydride, Pyridine C 4-Acetoxy-1-benzothiophene B->C D Vilsmeier-Haack Formylation C->D POCl₃, DMF E 4-Acetoxy-1-benzothiophene- 6-carbaldehyde D->E F Hydrolysis (Deprotection) E->F Aq. HCl or NaOH G 4-Hydroxy-1-benzothiophene- 6-carbaldehyde F->G

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

A. Vilsmeier-Haack Formylation Stage

Q1: The Vilsmeier-Haack reaction has a low or no yield of the desired formylated product. What are the likely causes?

A1: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the Vilsmeier reagent itself or the reaction conditions.

  • Moisture Contamination: The Vilsmeier reagent (a chloroiminium salt) is extremely sensitive to moisture.[1] Any water present in the glassware, solvents (DMF), or starting materials will rapidly decompose the reagent, rendering it inactive for formylation.

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use anhydrous DMF, preferably from a freshly opened bottle or a solvent purification system. Handle all reagents under an inert atmosphere (e.g., argon or nitrogen).

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is formed in situ from phosphorus oxychloride (POCl₃) and DMF.[2] If the reagent is not formed correctly, the formylation will not proceed.

    • Solution: The formation of the Vilsmeier reagent is exothermic. It is critical to add the POCl₃ to the DMF slowly at a low temperature (typically 0-5 °C) to control the exotherm and ensure complete formation.[1] Allow the reagent to stir for a sufficient time (e.g., 30-60 minutes) at this low temperature before adding the substrate.

  • Insufficient Reaction Temperature: While the initial formation of the Vilsmeier reagent requires cooling, the subsequent electrophilic aromatic substitution on the benzothiophene ring may require thermal energy to proceed at a reasonable rate.[1]

    • Solution: After the addition of the 4-acetoxy-1-benzothiophene, allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary.

  • Low Substrate Reactivity: While the acetoxy group is electron-donating, other substituents on the benzothiophene ring could deactivate it towards electrophilic substitution.

    • Solution: For less reactive substrates, consider using a larger excess of the Vilsmeier reagent (e.g., 1.5-2.0 equivalents) and potentially a higher reaction temperature. However, be aware that harsher conditions can lead to more side products.[1]

Q2: My TLC analysis shows multiple spots, including what I suspect are side products. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent cause of reduced yield and purification challenges.

  • Di-formylation: Highly activated aromatic rings can undergo formylation at more than one position.

    • Solution: Carefully control the stoichiometry of the Vilsmeier reagent. A 1:1 to 1.2:1 molar ratio of the Vilsmeier reagent to the substrate is a good starting point. Adding the substrate solution dropwise to the Vilsmeier reagent can also help to avoid localized high concentrations of the formylating agent.

  • Chlorination: At higher temperatures, the Vilsmeier reagent can act as a chlorinating agent, leading to chlorinated byproducts.[1]

    • Solution: Maintain the lowest effective reaction temperature that allows the formylation to proceed to completion. A prompt and efficient aqueous work-up is also crucial to hydrolyze the intermediate iminium salt and minimize its contact time with any reactive chlorine species.[1]

  • Reaction with the Hydroxyl Group (if unprotected): If the starting material is 4-hydroxy-1-benzothiophene, the Vilsmeier reagent can react with the phenolic hydroxyl group, leading to the formation of a formate ester or other undesired products. This is the primary reason for employing a protecting group strategy.

B. Deprotection and Work-up

Q3: I am experiencing product loss during the work-up and purification of the final product. How can I improve my recovery?

A3: Product loss during these final stages can significantly impact the overall yield.

  • Vigorous Quenching: The hydrolysis of the Vilsmeier reaction mixture by pouring it into ice water is highly exothermic and can be violent if not controlled.[1] This can lead to localized heating and potential degradation of the product.

    • Solution: Perform the quench slowly, adding the reaction mixture to a well-stirred vessel of crushed ice and water. Maintain vigorous stirring to dissipate heat effectively.

  • Emulsion Formation: During the extractive work-up, emulsions can form, making phase separation difficult and leading to product loss in the aqueous layer.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up emulsions. If the emulsion persists, filtering the mixture through a pad of Celite® can be effective.

  • Inefficient Purification: The choice of purification method is critical for obtaining a high-purity product with good recovery.

    • Solution: Column chromatography on silica gel is a common method for purifying benzothiophene derivatives.[3] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective. For crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane) can provide high purity.[4]

III. Frequently Asked Questions (FAQs)

Q: What is the best protecting group for the 4-hydroxyl position?

A: An acetyl group is a good choice as it is easy to introduce using acetic anhydride and a base like pyridine, is stable to the Vilsmeier-Haack conditions, and can be readily removed by simple acid or base hydrolysis. Other potential protecting groups include methoxymethyl (MOM) or benzyl (Bn), but their removal requires specific and sometimes harsher conditions.

Q: How can I monitor the progress of the Vilsmeier-Haack reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The product, being more polar due to the aldehyde group, will have a lower Rf value than the starting material. Staining with a potassium permanganate solution can help visualize the spots if they are not UV-active.

Q: What are the critical safety precautions when working with phosphorus oxychloride (POCl₃)?

A: POCl₃ is a highly corrosive and water-reactive substance. It should always be handled in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. It reacts violently with water, releasing toxic and corrosive fumes of hydrochloric acid and phosphoric acid.[5] Ensure all glassware is dry and that it is stored away from moisture. In case of a spill, do not use water to clean it up. Instead, use an inert absorbent material like sand or vermiculite.

Q: What are the challenges I can expect when scaling up this reaction?

A: The primary challenges for scaling up the Vilsmeier-Haack reaction are:

  • Thermal Management: The formation of the Vilsmeier reagent and the quenching of the reaction are both highly exothermic.[5] On a larger scale, efficient heat dissipation is critical to prevent runaway reactions. The use of a jacketed reactor with controlled cooling is essential.

  • Reagent Addition: The slow and controlled addition of POCl₃ to DMF is crucial for safety and to ensure the proper formation of the Vilsmeier reagent. A syringe pump or a dropping funnel with pressure equalization is recommended for controlled addition on a larger scale.

  • Quenching: Quenching a large volume of the reaction mixture requires a correspondingly large volume of ice water and a vessel that can handle the vigorous reaction and potential for splashing. The reaction mixture should be added slowly to the ice water with efficient stirring.

  • Waste Disposal: The reaction generates acidic waste that must be neutralized before disposal. The work-up will also generate significant volumes of organic and aqueous waste that must be handled and disposed of in accordance with local regulations.

IV. Experimental Protocols

A. Protocol 1: Acetylation of 4-Hydroxy-1-benzothiophene
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxy-1-benzothiophene (1 equivalent) in pyridine (5-10 volumes).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice water and stir until the product precipitates. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-acetoxy-1-benzothiophene.

B. Protocol 2: Vilsmeier-Haack Formylation of 4-Acetoxy-1-benzothiophene

Vilsmeier_Haack_Workflow cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Work-up and Isolation A Anhydrous DMF B Cool to 0-5 °C A->B C Slowly add POCl₃ (1.1 eq) B->C D Stir for 30-60 min at 0-5 °C C->D E Add 4-Acetoxy-1-benzothiophene (1 eq) in DMF D->E F Warm to RT, then heat to 50-70 °C E->F G Monitor by TLC (2-6 hours) F->G H Cool to RT G->H I Slowly pour into ice water H->I J Stir and filter precipitate I->J K Wash with water and dry J->K

Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.

  • Vilsmeier Reagent Preparation: To a three-necked flask equipped with a dropping funnel, a thermometer, and an inert gas inlet, add anhydrous DMF (3-5 volumes). Cool the flask to 0-5 °C in an ice-salt bath. Slowly add POCl₃ (1.1 equivalents) dropwise, maintaining the internal temperature below 10 °C. After the addition, stir the mixture at 0-5 °C for 30-60 minutes.

  • Substrate Addition: Dissolve 4-acetoxy-1-benzothiophene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.

  • Reaction: Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the mixture to 50-70 °C and stir for 2-6 hours. Monitor the reaction's progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring. A precipitate should form.

  • Isolation: Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold ethanol. Dry the product under vacuum.

C. Protocol 3: Hydrolysis of 4-Acetoxy-1-benzothiophene-6-carbaldehyde
  • Reaction Setup: Suspend the crude 4-acetoxy-1-benzothiophene-6-carbaldehyde (1 equivalent) in a mixture of ethanol and 2M hydrochloric acid (or 2M sodium hydroxide solution).

  • Heating: Heat the mixture to reflux (or stir at room temperature if using a strong base) and monitor the reaction by TLC until the starting material is consumed.

  • Isolation: If using acidic hydrolysis, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution) until the product precipitates. If using basic hydrolysis, cool the mixture and acidify with dilute HCl to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) or purify by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure this compound.

V. Data and Characterization

Table 1: Reagent Stoichiometry and Typical Reaction Conditions
StepReagent 1Reagent 2Reagent 3Molar Ratio (Substrate:R2:R3)TemperatureTypical TimeTypical Yield
Acetylation 4-Hydroxy-1-benzothiopheneAcetic AnhydridePyridine1 : 1.2 : solvent0 °C to RT2-4 h>90%
Formylation 4-Acetoxy-1-benzothiophenePOCl₃DMF1 : 1.1 : solvent0 °C to 70 °C2-6 h60-75%
Hydrolysis 4-Acetoxy-1-benzothiophene-6-carbaldehyde2M HClEthanol1 : excess : solventReflux1-3 h>95%

Note: Yields are indicative and can vary based on reaction scale and optimization.

Expected Analytical Data
  • ¹H NMR (in CDCl₃ or DMSO-d₆):

    • Aldehyde proton (CHO): Singlet, ~9.8-10.2 ppm.

    • Phenolic proton (OH): Broad singlet, chemical shift is concentration-dependent and will disappear upon D₂O exchange.

    • Aromatic protons: Doublets and singlets in the aromatic region (~7.0-8.5 ppm), showing characteristic splitting patterns for the benzothiophene ring system.

  • ¹³C NMR:

    • Aldehyde carbon (C=O): ~190-200 ppm.

    • Aromatic carbons: Multiple signals in the range of ~110-150 ppm.

  • IR Spectroscopy:

    • Aldehyde C=O stretch: ~1670-1690 cm⁻¹.

    • Phenolic O-H stretch: Broad peak, ~3200-3500 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • Expected [M-H]⁻ or [M+H]⁺ ion corresponding to the molecular weight of the product.

VI. References

  • Science Alert. (n.d.). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). Purification method of benzothiophene. Retrieved from

  • ACS Publications. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

Sources

Technical Support Center: 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Molecule

Welcome to the technical support center for 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This valuable intermediate is integral to the synthesis of various pharmacologically active compounds. Its unique structure, featuring a phenolic hydroxyl group, an aromatic aldehyde, and a benzothiophene core, makes it highly versatile but also susceptible to specific degradation pathways. This guide provides in-depth, experience-driven advice to help you maintain the integrity of your compound, troubleshoot common issues, and ensure the reliability of your experimental results.

The primary challenges in handling this molecule stem from the reactivity of its functional groups. The phenol moiety is prone to oxidation, which can lead to the formation of colored impurities, while the aldehyde group can be easily oxidized to a carboxylic acid.[1][2] Furthermore, the conjugated aromatic system may exhibit sensitivity to light. This guide is structured to provide rapid answers through FAQs and detailed, evidence-based protocols for more complex issues.

Quick Reference: Recommended Handling and Storage

For immediate reference, the following table summarizes the optimal conditions for preventing degradation.

ParameterRecommendationRationale
Temperature 2–8 °CSlows down the rate of auto-oxidation and other potential degradation reactions.[3]
Atmosphere Inert Gas (Argon or Nitrogen)The phenolic hydroxyl and aldehyde groups are susceptible to oxidation by atmospheric oxygen.[1][2]
Light Amber Vial / Protect from LightThe aromatic and conjugated system may be sensitive to photodegradation.[4][5]
Moisture Desiccated EnvironmentPrevents hydrolysis and potential moisture-mediated degradation pathways.
pH (in solution) Neutral to slightly acidic (pH 5-7)Basic conditions can deprotonate the phenol, making it more susceptible to rapid oxidation.
Recommended Solvents Anhydrous Aprotic Solvents (e.g., THF, Dioxane, Acetonitrile)Minimizes reactivity. Protic solvents like methanol or ethanol may form acetals with the aldehyde group under certain conditions.

Frequently Asked Questions (FAQs)

Q1: What are the first visual signs of degradation in my solid sample?

The first and most common sign of degradation is a change in color. A pure sample of this compound should be an off-white to light yellow solid. The development of a distinct yellow, tan, or brownish color indicates the formation of oxidized species, likely from the phenolic moiety converting to quinone-like structures.[2]

Q2: Is the compound stable in solution? For how long?

Stability in solution is highly dependent on the solvent, temperature, and exposure to air and light. In an anhydrous aprotic solvent under an inert atmosphere and refrigerated (2-8°C), a solution may be stable for several days. However, for quantitative applications, it is strongly recommended to prepare solutions fresh for each experiment. Solutions in protic solvents or those exposed to air will degrade much faster, often within hours.

Q3: I left my sample on the benchtop for a day. Is it still usable?

This is not recommended. Exposure to ambient light and atmospheric oxygen can initiate degradation.[6] The extent of degradation depends on the specific conditions (light intensity, humidity). Before using the sample in a critical experiment, you should re-analyze its purity using an appropriate analytical method, such as HPLC-UV or LC-MS, to check for the presence of new impurity peaks.

Q4: Which solvents should I absolutely avoid?

Avoid using highly basic or highly acidic aqueous solutions for storage, as they can catalyze degradation. Also, be cautious with reactive solvents. For example, primary amines can react with the aldehyde to form imines. While this is a synthetic utility, it is an unwanted degradation pathway if not intended.

In-Depth Troubleshooting Guides

Problem: My solid compound has turned dark brown and has a different odor.
  • Likely Cause: This indicates significant oxidation. The phenolic group is the most probable site of initial oxidation, leading to highly colored polymeric or quinone-type byproducts.[2][6] The aldehyde group may also have been oxidized to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Do Not Use in Sensitive Reactions: The purity of the compound is compromised. Using it will likely result in low yields and complex product mixtures.

    • Analytical Confirmation: Dissolve a small amount in acetonitrile or THF and analyze via HPLC-UV. Compare the chromatogram to that of a reference standard or a previous, pure batch. You will likely see a significantly diminished peak for the starting material and the emergence of multiple new peaks.

    • Can it be salvaged? Repurification by column chromatography may be possible but is often inefficient for removing polymeric degradation products. It is generally more cost-effective and scientifically sound to procure a new, pure batch of the compound.

  • Preventative Action: Always store the compound under an inert atmosphere (argon or nitrogen), in an amber vial, and at 2-8 °C.[3] Use a fresh spatula for each use and securely reseal the container immediately after dispensing.

Problem: My HPLC/LC-MS analysis shows a new major peak that wasn't there before.
  • Likely Cause: A specific degradation event has occurred. The two most common single degradation products are the result of selective oxidation of either the aldehyde or the phenol group.

  • Troubleshooting Workflow: The following workflow can help identify the likely impurity.

G start New Peak Observed in LC-MS ms_check Check Mass of New Peak (Expected Mass = 178.01 g/mol) start->ms_check mass_plus_16 Mass = 194.00 g/mol (+16 Da) ms_check->mass_plus_16 Yes other_mass Mass is different? ms_check->other_mass No id_acid Likely Impurity: 4-Hydroxy-1-benzothiophene-6-carboxylic acid (Aldehyde Oxidation) mass_plus_16->id_acid mass_plus_16_sulfur Mass = 194.00 g/mol (+16 Da) id_sulfoxide Possible Impurity: This compound-S-oxide (Sulfur Oxidation) complex_deg Complex Degradation: (Photolysis, Polymerization) Consider sample lost. id_sulfoxide->complex_deg If not +16 Da other_mass->id_sulfoxide Check for +16 Da other_mass->complex_deg Yes

Caption: Troubleshooting workflow for impurity identification via LC-MS.

  • Explanation:

    • Aldehyde Oxidation (+16 Da): The most common degradation pathway is the oxidation of the aldehyde (-CHO) to a carboxylic acid (-COOH). This results in a mass increase of 16 Da (one oxygen atom).[1] The resulting impurity is 4-Hydroxy-1-benzothiophene-6-carboxylic acid.

    • Sulfur Oxidation (+16 Da): The thiophene sulfur can also be oxidized to a sulfoxide, which would also result in a +16 Da mass increase.[7] Further oxidation to a sulfone (+32 Da) is also possible.

    • Other Masses: If other mass changes are observed, it could indicate more complex fragmentation or dimerization/polymerization reactions, often associated with photodegradation.[5][6]

  • Preventative Action: Rigorous exclusion of air is the most critical factor in preventing aldehyde oxidation. When preparing solutions, sparge the solvent with an inert gas first, and use glassware that has been oven-dried to remove moisture.

Key Degradation Pathways

Understanding the chemical transformations that lead to impurity formation is key to prevention. The diagram below illustrates the primary degradation routes for this compound.

Caption: Major degradation pathways of the target compound.

Protocols for Prevention and Analysis

Protocol 1: Recommended Storage and Handling
  • Receipt and Inspection: Upon receipt, inspect the container for an intact seal. Note the initial color and appearance.

  • Storage Environment: Immediately place the container inside a desiccator within a refrigerator set to 2-8 °C. The area should be dark.

  • Dispensing: Perform all weighing and dispensing operations in an inert atmosphere glovebox if available. If not, work quickly in a fume hood, flush the container headspace with argon or nitrogen before resealing, and wrap the cap junction with paraffin film.

  • Avoid Contamination: Use clean, dry spatulas. Never return unused material to the original container.

Protocol 2: Preparation of Stock Solutions
  • Solvent Preparation: Select an anhydrous, aprotic solvent (e.g., Acetonitrile, THF). Sparge the solvent with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Glassware: Use oven-dried or flame-dried glassware to ensure it is free of moisture.

  • Dissolution: Under a positive pressure of inert gas, add the solvent to the pre-weighed solid. Cap the vial with a septum-lined cap.

  • Storage: If the solution must be stored, wrap the vial in aluminum foil to protect it from light and store it at 2-8 °C. Use within 24-48 hours for best results.

Protocol 3: HPLC-UV Method for Purity Assessment

This method provides a reliable way to check the purity of your compound and detect the primary carboxylic acid degradation product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: Start at 70% A / 30% B, ramp to 5% A / 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 310 nm.

  • Sample Preparation: Dilute the compound or solution in the initial mobile phase composition.

  • Expected Results: The pure compound will show a major peak. The carboxylic acid degradation product, being more polar, will typically have a shorter retention time. Quinone-like impurities may appear as broad, later-eluting peaks.

References

  • Updates on the materials for desulphurization of thiophene, benzothiophene and dibenzothiophene. (n.d.). Google Scholar.
  • Reactions of Alcohols, Phenols, Aldehydes and Ketones. (n.d.). Scribd. [Link]

  • Reactions of Aldehydes, Ketones And Phenols. (2011). One Part of Chemistry. [Link]

  • Degradation of benzothiophene in diesel oil by LaZnAl layered double hydroxide: photocatalytic performance and mechanism. (2018). Environmental Science and Pollution Research. [Link]

  • Safety data sheet - 1-hydroxybenzotriazole, monohydrated. (2025). Biosolve Shop. [Link]

  • Reactions of Phenols. (2024). Chemistry LibreTexts. [Link]

  • Photocatalytic degradation of Benzothiophene and Dibenzothiophene using Supported Gold Nanoparticle. (2017). Journal of Saudi Chemical Society. [Link]

  • Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. (2022). The Journal of Physical Chemistry A. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules. [Link]

  • Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. (n.d.). Rapid Communications in Mass Spectrometry. [Link]

  • Degradation Mechanism of Benzodithiophene-Based Conjugated Polymers when Exposed to Light in Air. (2017). ACS Applied Materials & Interfaces. [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. (2012). Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions. We move beyond simple protocols to explain the underlying chemical principles, helping you navigate the complexities of this synthesis and make informed decisions in your laboratory.

The primary challenge in synthesizing this compound is achieving regioselective formylation at the C-6 position. The potent C-4 hydroxyl group electronically activates the aromatic ring, but it directs electrophilic substitution to other positions, making direct formylation of the 4-hydroxy-1-benzothiophene core problematic. This guide focuses on understanding this challenge and presenting robust strategies to achieve the desired isomer.

Frequently Asked Questions (FAQs)

Part 1: The Core Challenge of Regioselectivity

Q1: Why does direct formylation of 4-hydroxy-1-benzothiophene fail to produce the desired 6-carbaldehyde isomer?

A: The issue lies in the powerful electronic effects of the hydroxyl (-OH) group at the C-4 position. As a strong electron-donating group, the -OH group activates the aromatic ring towards electrophilic aromatic substitution. However, this activation is not uniform. It preferentially increases the electron density at the positions ortho (C-3, C-5) and para (C-7) to itself. The desired C-6 position is meta to the hydroxyl group and is therefore significantly less reactive towards electrophiles compared to the ortho and para positions.

Consequently, standard formylation reactions will yield a mixture of isomers, with the 5-formyl and 7-formyl products being the most likely major products, while the desired 6-formyl isomer will be a minor product, if formed at all.

Q2: What are the expected outcomes when applying common formylation methods to 4-hydroxy-1-benzothiophene?

A: Applying classical formylation reactions designed for phenols will likely lead to undesired isomers. The choice of catalyst or reagent system dictates the specific electrophile, but the inherent directing effects of the substrate's -OH group will dominate the reaction's regioselectivity.

Formylation Method Catalyst/Reagents Mechanism Highlights Expected Major Product(s) on 4-Hydroxy-1-benzothiophene
Vilsmeier-Haack [1][2][3]POCl₃, DMFForms the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), a mild electrophile.[2][3]5-formyl and/or 7-formyl isomers.
Duff Reaction [4][5]Hexamethylenetetramine, Acid (e.g., TFA, Acetic Acid)The electrophile is an iminium ion derived from protonated hexamine.[5]Primarily the 5-formyl isomer due to ortho-directing preference.[5]
Reimer-Tiemann [6][7][8]CHCl₃, Strong Base (e.g., NaOH)The reactive electrophile is dichlorocarbene (:CCl₂), generated in situ.[7][8]Primarily the 5-formyl isomer due to chelation effects favoring ortho-substitution.[6]
Part 2: Recommended Synthetic Strategies and Catalyst Selection

Given the regioselectivity challenge, a direct formylation approach is not recommended. A more robust strategy involves constructing the benzothiophene ring from a precursor that already contains the required substituents in the correct positions.

Q3: What is the most reliable strategy for synthesizing this compound?

A: The most reliable and scientifically sound approach is a multi-step synthesis that builds the benzothiophene core from a carefully chosen, pre-functionalized aromatic precursor. This strategy ensures that the hydroxyl and formyl groups are locked into the desired C-4 and C-6 positions, respectively, avoiding the issue of competing isomers. The general workflow involves preparing a substituted thiophenol or an equivalent thereof and inducing cyclization to form the thiophene ring.

Below is a conceptual workflow diagram for this recommended strategy.

G cluster_0 Recommended Synthetic Workflow A Start: Pre-functionalized Benzene Ring (e.g., 3-Hydroxy-5-bromobenzaldehyde) B Step 1: Protection of Functional Groups (Protect -OH and -CHO) A->B C Step 2: Introduction of Thiol Precursor (e.g., Palladium-catalyzed C-S coupling) B->C D Step 3: Introduction of Acetylene Side Chain (e.g., Sonogashira coupling) C->D E Step 4: Intramolecular Cyclization (Base or Metal-catalyzed) D->E F Step 5: Deprotection (Removal of -OH and -CHO protecting groups) E->F G Final Product: This compound F->G

Caption: Recommended workflow for unambiguous synthesis.

Q4: Which catalysts are critical for the key steps in the ring-construction strategy?

A: Catalyst selection is paramount for the success of C-C and C-S bond-forming reactions in this workflow.

  • For Step 3 (Introduction of Thiol Precursor): If you are forming a C-S bond on the aromatic ring, a palladium-catalyzed cross-coupling reaction is often effective.

    • Catalyst System: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand (e.g., Xantphos, dppf) is standard.

    • Rationale: These catalysts efficiently facilitate the oxidative addition of the aryl halide, followed by transmetalation with a sulfur nucleophile and reductive elimination to form the C-S bond.

  • For Step 4 (Introduction of Acetylene Side Chain): The Sonogashira coupling is the classic choice for coupling an aryl halide with a terminal alkyne.

    • Catalyst System: This reaction requires a dual-catalyst system.

      • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ is commonly used to catalyze the C-C bond formation.

      • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is essential for activating the alkyne.[9]

    • Base: A mild amine base like triethylamine (TEA) or diisopropylamine (DIPA) is required to act as a scavenger for the generated HX.

  • For Step 5 (Intramolecular Cyclization): The cyclization of an ortho-alkynylthioanisole or related precursor can be achieved under various conditions.

    • Base-Mediated Cyclization: Strong bases like potassium tert-butoxide can promote the cyclization.

    • Metal-Catalyzed Cyclization: Transition metals can also catalyze this step. For instance, copper(I) iodide (CuI) has been shown to be effective in catalyzing the annulation of 2-bromo alkynylbenzenes with a sulfur source to form benzothiophenes.[9] Iodine-catalyzed cascade reactions are also a metal-free option.[9]

Part 3: Troubleshooting Common Issues

Q5: My Sonogashira coupling reaction (Step 4) is giving low yields. What are the likely causes?

A: Low yields in Sonogashira couplings are common and can often be traced to a few key factors.

Potential Cause Troubleshooting Action Scientific Rationale
Catalyst Deactivation Degas all solvents and reagents thoroughly. Run the reaction under a strict inert atmosphere (N₂ or Ar).The Pd(0) and Cu(I) catalysts are sensitive to oxidation. Dissolved oxygen can oxidize the active catalyst, halting the catalytic cycle.
Homocoupling of Alkyne (Glaser coupling) Reduce the amount of CuI co-catalyst or run the reaction in the absence of copper if possible (though this often requires specialized ligands).The Cu(I) co-catalyst can promote the oxidative dimerization of the terminal alkyne, consuming the starting material in an undesired side reaction.
Poor Base Efficacy Ensure the amine base (e.g., TEA, DIPA) is dry and of high purity. Consider using a stronger, non-nucleophilic base if necessary.The base is crucial for neutralizing the HX byproduct. If it is wet or contains impurities, it can poison the catalyst or fail to drive the reaction forward.
Impure Starting Materials Purify the aryl halide and alkyne immediately before use via chromatography or distillation.Impurities in the starting materials can act as catalyst poisons or participate in side reactions, lowering the overall yield.

Q6: The final deprotection step is cleaving other parts of my molecule. How can I improve selectivity?

A: Selective deprotection requires choosing a reagent that is orthogonal to the other functional groups in your molecule.

  • Issue: Using a strong Lewis acid like BBr₃ to cleave a methyl ether (-OCH₃) might also affect other sensitive groups.

  • Solution 1: Milder Reagents: If your molecule is sensitive, consider alternative deprotection methods. For example, trimethylsilyl iodide (TMSI) can sometimes cleave methyl ethers under milder conditions.

  • Solution 2: Orthogonal Protecting Groups: In the planning phase of your synthesis (Step 1), choose protecting groups that can be removed under very different conditions. For example:

    • Protect the -OH group as a silyl ether (e.g., TBDMS), which is removed with fluoride ions (TBAF).

    • Protect the aldehyde as an acetal, which is removed with aqueous acid. These two deprotection steps will not interfere with each other, leading to cleaner reactions and higher yields.

Experimental Protocol: A Plausible Route to this compound

Disclaimer: The following is a representative, conceptual protocol based on established chemical principles. Researchers must conduct their own literature search and risk assessment, and optimize conditions for their specific substrates.

Workflow Overview:

Caption: A step-by-step synthetic pathway.

Step 1: Protection of 3-Hydroxy-5-bromobenzaldehyde

  • Hydroxyl Protection: Dissolve the starting material in dichloromethane (DCM). Cool to 0 °C. Add N,N-Diisopropylethylamine (DIPEA). Slowly add chloromethyl methyl ether (MOM-Cl). Allow to warm to room temperature and stir until TLC indicates complete consumption of starting material. Quench, extract, and purify by column chromatography.

  • Aldehyde Protection: Dissolve the MOM-protected intermediate in toluene. Add ethylene glycol and a catalytic amount of p-toluenesulfonic acid (p-TsA). Heat to reflux with a Dean-Stark trap to remove water. Once complete, cool, neutralize, and purify.

Step 2: Sonogashira Coupling

  • To a degassed solution of the fully protected aryl bromide in a 2:1 mixture of THF and triethylamine, add trimethylsilylacetylene.

  • Add the catalysts: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

  • Stir the mixture under an inert atmosphere at room temperature until the aryl bromide is consumed.

  • Filter the reaction mixture through celite, concentrate, and purify the crude product by flash chromatography.

Step 3: In-situ Desilylation and Cyclization

  • Dissolve the product from Step 2 in DMF.

  • Add sodium sulfide (Na₂S) and a catalytic amount of CuI.[9]

  • Heat the reaction mixture (e.g., to 100-120 °C) and monitor by TLC or LC-MS. The reaction involves initial C-S bond formation followed by intramolecular cyclization onto the alkyne.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Purify the resulting protected benzothiophene by column chromatography.

Step 4: Deprotection

  • Dissolve the purified, protected benzothiophene in a solvent such as THF or acetone.

  • Add aqueous hydrochloric acid (e.g., 3M HCl) and stir at room temperature or with gentle heating. This step will cleave both the acetal and the MOM ether.

  • Monitor the reaction closely. Once complete, neutralize the acid, extract the product, and purify by column chromatography or recrystallization to yield the final this compound.

References

  • Abdel-Wahhab, S.M.F. & El-Rayyes, N.R. (1971). Synthesis and Pharmacological Study of Some Novel Schiff Bases of 4-Hydroxy 6-Carboxhydrazino Benzothiophene Analogs. Science Alert. Available at: [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Duff Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Available at: [Link]

  • Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334–5337. Available at: [Link]

  • Yan, J., Pulis, A. P., Perry, G. J. P., & Procter, D. J. (2019). Metal-Free Synthesis of Benzothiophenes by Twofold C-H Functionalization: Direct Access to Materials-Oriented Heteroaromatics. Angewandte Chemie International Edition, 58(44), 15675-15679. Available at: [Link]

  • Wikipedia. (n.d.). Duff reaction. Available at: [Link]

  • Ma, J., et al. (2022). Catalytic asymmetric functionalization and dearomatization of thiophenes. PubMed Central. Available at: [Link]

  • Yan, J., Pulis, A. P., & Procter, D. J. (2019). Metal-free synthesis of benzothiophenes via 2-fold C-H functionalization: direct access to materials-oriented heteroaromatics. University of Manchester Research Explorer. Available at: [Link]

  • Iwasaki, G., et al. (2002). Methods for the preparation of 4-hydroxy benzothiophene. Google Patents (US6437144B2).
  • Patil, S.L., & Patil, D.R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]

  • Allen Institute. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Available at: [Link]

  • NRO Chemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Available at: [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (2004). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Organic Reactions. Available at: [Link]

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Available at: [Link]

  • L.S. College, Muzaffarpur. (2021). Reimer–Tiemann reaction. Available at: [Link]

  • Chem-Station. (2016). Duff Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of analytical methodologies for the validation of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical protocols necessary to establish robust, reliable, and compliant analytical procedures. By explaining the causality behind experimental choices and grounding all protocols in established regulatory standards, this document serves as a practical resource for ensuring data integrity and analytical excellence.

The Imperative of Method Validation in Pharmaceutical Analysis

In pharmaceutical development and manufacturing, the analytical methods used to assess the quality of drug substances and products are as critical as the manufacturing process itself. For a key intermediate like this compound, rigorous analytical control is essential to ensure its identity, purity, and quality, which directly impacts the final drug product's safety and efficacy.

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[1][2] The objective is to demonstrate that the procedure is "fit for purpose."[3][4] This principle is universally mandated by regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Medicines Agency (EMA).[5][6][7]

This guide will navigate the validation landscape by comparing the most suitable analytical techniques for this compound, grounded in the principles of the leading international guidelines, primarily ICH Q2(R2) and USP General Chapter <1225> .[5][8][9][10]

The Regulatory Cornerstone: ICH and USP Validation Parameters

A validation protocol is built upon a set of core performance characteristics. Understanding these parameters is the first step in designing a scientifically sound validation study. The choice of which parameters to evaluate depends on the type of analytical procedure. For quantifying this compound (an assay) and its impurities, a full validation is required.

Table 1: Core Validation Parameters as per ICH Q2(R2)

Validation ParameterDefinition & Purpose
Specificity The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11][12] This is the most crucial parameter for a stability-indicating method.
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[11][13]
Range The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[3][14]
Accuracy The closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies of a spiked placebo or by comparison to a reference standard.[2][11][13]
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: • Repeatability: Precision under the same operating conditions over a short interval (intra-assay). • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).[12][15] • Reproducibility: Between-laboratory precision (inter-laboratory trials).
Limit of Detection (LOD) The lowest concentration of analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions.
Limit of Quantitation (LOQ) The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy.[2] This is a critical parameter for impurity methods.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][15]

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique is the first critical decision. It must be based on the physicochemical properties of this compound and the intended purpose of the analysis (e.g., assay, impurity profiling, or identification).

G cluster_purpose Intended Analytical Purpose cluster_methods Analytical Method Selection Purpose What is the goal? - Assay (Quantification) - Impurity Profiling - Identification - Residual Solvents HPLC Reverse-Phase HPLC (Primary Choice) Purpose->HPLC Assay & Impurities (High Specificity Needed) GC Gas Chromatography (GC) Purpose->GC Volatile Impurities & Residual Solvents Spectroscopy Spectroscopy (UV-Vis, NMR, MS) Purpose->Spectroscopy Structural Confirmation (NMR, MS) Simple Assay (UV-Vis) Validation Proceed to Method Validation (ICH Q2/USP <1225>) HPLC->Validation Full Validation Required (Specificity, Linearity, Accuracy, etc.) GC->Validation Validation for Specific Use Spectroscopy->Validation Used for Identification or Coupled with Chromatography

Caption: Decision workflow for selecting an analytical technique.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reverse-phase mode, is the gold standard for the analysis of non-volatile, polar to moderately non-polar compounds like this compound. It is the most versatile and widely used technique for both assay and impurity determination in the pharmaceutical industry.[15]

  • Principle of Operation: The method separates components in a mixture based on their differential partitioning between a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).[16] The phenolic hydroxyl and aldehyde groups on the benzothiophene core provide sufficient polarity for good retention and separation characteristics.

  • Strengths for this Analyte:

    • High Specificity: Capable of separating the main compound from closely related structural isomers, synthetic precursors, and degradation products.

    • Excellent Quantitation: UV detectors provide a linear response over a wide concentration range, making it ideal for both high-concentration assay tests and trace-level impurity analysis.

    • Stability-Indicating Power: When properly developed, an HPLC method can resolve degradation products from the parent peak, making it essential for stability studies.

  • Weaknesses:

    • Requires method development and optimization.

    • Generates solvent waste.

Gas Chromatography (GC)

GC is a powerful separation technique for volatile and thermally stable compounds.[17] Its applicability to this compound is conditional.

  • Principle of Operation: Separation occurs as volatile analytes are carried by an inert gas (the mobile phase) through a column containing a stationary phase. Retention is based on the analyte's boiling point and its interaction with the stationary phase.

  • Strengths for this Analyte:

    • High Efficiency: Provides exceptional resolution for volatile compounds.

    • Ideal for Residual Solvents: It is the standard method for detecting and quantifying residual solvents from the manufacturing process.

  • Weaknesses:

    • Thermal Stability: The compound must be stable at the high temperatures of the GC inlet and column. The presence of the hydroxyl and aldehyde groups may lead to degradation.

    • Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation of the hydroxyl group) may be necessary, which adds a step to the sample preparation and can introduce variability.

    • Limited Applicability: Unsuitable for non-volatile impurities or degradation products.

Spectroscopic and Other Methods

Spectroscopic methods are indispensable for structural confirmation but are generally not used as standalone techniques for quantitative validation in a regulatory setting.

  • UV-Vis Spectroscopy: While HPLC uses UV-Vis for detection, a standalone spectrophotometer can be used for a simple assay. However, it lacks specificity; any substance that absorbs at the same wavelength will interfere, making it unsuitable for purity analysis.[18]

  • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These are the definitive tools for structural elucidation and identification.[19][20][21] MS is often coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurity peaks seen during chromatographic analysis.[22][23][24] They are used to support the validation of a separation method (e.g., to confirm peak identity) rather than being the validated quantitative method itself.

Comparative Summary: For comprehensive quality control of this compound, an RP-HPLC method is unequivocally the superior choice. It provides the necessary specificity, quantitative performance, and stability-indicating capability required for regulatory compliance.

Experimental Design: A Self-Validating System

A robust validation protocol is designed to be a self-validating system, where each experiment builds confidence in the method's performance. The following sections provide detailed protocols, focusing on the recommended HPLC approach.

Foundational Step: Forced Degradation Study

The purpose of a forced degradation study is to intentionally stress the analyte to produce potential degradation products.[25][26] This is essential for demonstrating the specificity and stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active substance.

Protocol: Forced Degradation of this compound

  • Prepare Stock Solution: Prepare a stock solution of the analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at 60°C for 4-8 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature for 2-4 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 4-8 hours. Dilute to the target concentration.

  • Thermal Degradation: Store the solid analyte in an oven at 105°C for 24 hours. Also, heat a solution of the analyte at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid analyte and a solution of the analyte to UV light (e.g., 254 nm) and white light (ICH option 1 or 2) for a specified duration.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the proposed HPLC method.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main analyte peak and from each other. Peak purity analysis (using a PDA detector) should be performed to confirm that the analyte peak is spectrally pure in all stressed conditions.

Validation Protocol for an RP-HPLC Method

The following is a comprehensive, step-by-step protocol for validating an RP-HPLC method for the assay of this compound.

G Start Method Development (Select Column, Mobile Phase) SystemSuitability 1. System Suitability (Check System Performance) Start->SystemSuitability Specificity 2. Specificity (Forced Degradation, Placebo) SystemSuitability->Specificity Linearity 3. Linearity & Range (5-6 Concentration Levels) Specificity->Linearity Accuracy 4. Accuracy (% Recovery at 3 Levels) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision LOQ_LOD 6. LOQ & LOD (For Impurity Method) Precision->LOQ_LOD Robustness 7. Robustness (Vary Method Parameters) LOQ_LOD->Robustness Report Validation Report (Document All Results) Robustness->Report

Caption: Sequential workflow for HPLC method validation.

A. Instrumentation & Chromatographic Conditions (Example)

  • System: HPLC with UV/PDA Detector, Quaternary Pump, Autosampler.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 290 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

B. Validation Experiments & Acceptance Criteria

ParameterExperimental ProtocolAcceptance Criteria
System Suitability Inject a standard solution six times.%RSD of peak area and retention time ≤ 2.0%. Tailing factor ≤ 2.0. Theoretical plates ≥ 2000.
Specificity Analyze blank (diluent), placebo, and forced degradation samples.No interference at the retention time of the analyte. Analyte peak is resolved from all degradant peaks (Resolution ≥ 2.0).
Linearity Prepare a series of at least 5 concentrations across the range (e.g., 80% to 120% of the nominal concentration for assay). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0% at each level.
Precision (Repeatability) Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst.%RSD of the results ≤ 2.0%.
Precision (Intermediate) Repeat the precision study on a different day, with a different analyst, or on a different instrument.Overall %RSD for both sets of data should be ≤ 2.0%.
LOQ/LOD (for impurities) Determine using the signal-to-noise ratio method (S/N of 3 for LOD, 10 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.Precision at the LOQ level should have an RSD of ≤ 10%.
Robustness Deliberately vary critical method parameters one at a time: • Flow Rate (± 0.1 mL/min) • Column Temperature (± 5°C) • Mobile Phase pH (± 0.2 units)System suitability parameters must still be met. The results should not be significantly affected by the changes.

Conclusion and Recommendations

The validation of analytical methods for an active pharmaceutical intermediate like this compound is a mandatory, multi-faceted process that ensures data reliability and regulatory compliance.

  • Primary Recommendation: A stability-indicating reverse-phase HPLC method is the most appropriate and robust choice for the comprehensive analysis of this compound. It is the only single technique that can satisfy the regulatory requirements for specificity, assay, and impurity profiling.

  • Supporting Roles: Gas Chromatography should be validated separately for its specific intended use, such as the analysis of residual solvents. Advanced spectroscopic techniques like MS and NMR are critical for structural confirmation of the reference standard and for identifying any unknown degradation products or impurities discovered during the validation of the HPLC method.

By following a structured validation protocol grounded in ICH and USP guidelines, researchers can establish a scientifically sound, defensible, and fit-for-purpose analytical method. This not only ensures the quality of the intermediate but also builds a strong foundation for the subsequent development and approval of the final drug product.

References

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comparing 4-Hydroxy-1-benzothiophene-6-carbaldehyde to similar compounds

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of 4-Hydroxy-1-benzothiophene-6-carbaldehyde with structurally similar compounds. The focus is on providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential synthesis, physicochemical properties, and applications based on comparative analysis with related benzothiophene derivatives.

Introduction to the Benzothiophene Scaffold

Benzothiophene, an aromatic heterocyclic compound, consists of a benzene ring fused to a thiophene ring.[1] This core structure is a "privileged scaffold" in medicinal chemistry, meaning it is a common motif in a variety of biologically active compounds.[2] Benzothiophene derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antifungal properties.[3][4][5][6] The specific biological activity and potency are highly dependent on the nature and position of substituents on the benzothiophene ring system.[2]

This compound is a specific derivative featuring a hydroxyl group at the 4-position and a carbaldehyde (formyl) group at the 6-position. The interplay between the electron-donating hydroxyl group and the electron-withdrawing aldehyde group is expected to significantly influence the molecule's electronic properties, reactivity, and biological interactions.

Proposed Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be devised based on established methods for constructing the benzothiophene core and introducing the required functional groups.[7][8] A potential strategy involves the construction of a substituted benzothiophene followed by functional group manipulation.

One common approach to benzothiophene synthesis is through the cyclization of a substituted thiophenol with an appropriate electrophile.[8] For the target molecule, a retrosynthetic analysis suggests a pathway starting from a protected 4-hydroxythiophenol derivative.

Synthetic_Pathway Protected_4-hydroxythiophenol Protected 4-hydroxythiophenol Electrophilic_Cyclization_Precursor Electrophilic Cyclization Precursor Protected_4-hydroxythiophenol->Electrophilic_Cyclization_Precursor Reaction with a suitable electrophile Substituted_Benzothiophene Substituted Benzothiophene Electrophilic_Cyclization_Precursor->Substituted_Benzothiophene Intramolecular Cyclization Target_Molecule This compound Substituted_Benzothiophene->Target_Molecule Formylation and Deprotection Potential_Applications Target This compound Anticancer Anticancer Agent Target->Anticancer Interaction with biological targets Antimicrobial Antimicrobial Agent Target->Antimicrobial Phenolic & aldehyde functionalities Enzyme_Inhibitor Enzyme Inhibitor Target->Enzyme_Inhibitor Structural similarity to known inhibitors Material_Science Organic Material Precursor Target->Material_Science Reactive functional groups for polymerization

Caption: Potential applications of this compound.

Conclusion

This compound is a promising, albeit understudied, member of the pharmacologically significant benzothiophene family. Based on a comparative analysis with its isomers and other derivatives, it is predicted to possess distinct physicochemical and spectroscopic properties arising from the specific arrangement of its functional groups. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of new anticancer and antimicrobial agents. Further experimental investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic potential.

References

  • Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839-854. [3][4]2. Keri, R. S., Sasidhar, B. S., Nagaraja, B. M., & Reddy, M. R. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1093-1117. [2]3. International Journal of Pharmaceutical Sciences Review and Research. (2024). Benzothiophene: Assorted Bioactive Effects. [6]4. Ferreira, L. G., et al. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 29(8), 1845. [9]5. Ester, K., et al. (2012). Novel substituted benzothiophene and thienothiophene carboxanilides and quinolones: synthesis, photochemical synthesis, DNA-binding properties, antitumor evaluation and 3D-derived QSAR analysis. Journal of Medicinal Chemistry, 55(11), 5044-5060. [10]6. BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to Benzothiophenes: A Guide for Researchers. 7. Hari, D. P., Hering, T., & König, B. (2012). Visible Light Photocatalytic Synthesis of Benzothiophenes. Organic Letters, 14(20), 5334-5337. [11]8. Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences and Research, 5(9), 3846-3853. [12]9. Wikipedia. (n.d.). Benzothiophene. [1]10. Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [8]11. Gabriele, B., Mancuso, R., & Veltri, L. (2015). Benzo[b]thiophene-2-carbaldehyde. Molbank, 2015(4), M870. [13]12. PubChem. (n.d.). 4-hydroxy-1-benzothiophene-2-carbaldehyde. [14]13. PubChem. (n.d.). Benzo(b)thiophene-5-carboxaldehyde. [15]14. Wang, M., et al. (2018). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. Chemistry Central Journal, 12(1), 116. [16]15. PubChem. (n.d.). 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde. 16. Ferreira, V. F., et al. (2019). Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. Molecules, 24(21), 3953. [17]17. Safarova, I. R. (2022). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Bashkir Chemical Journal, 23(1). [18]18. da Silva, A. B., et al. (2020). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society, 31(11), 2355-2365.

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A Comparative Guide to the Biological Activity of 4-Hydroxy-1-benzothiophene-6-carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] This has led to the development of numerous derivatives with significant therapeutic potential, including anticancer, antimicrobial, and enzyme-inhibitory activities.[2][3] This guide provides an in-depth, objective comparison of the biological activities of analogs based on the 4-Hydroxy-1-benzothiophene-6-carbaldehyde core. By examining the structure-activity relationships (SAR) supported by experimental data, this document aims to provide a comprehensive resource for the rational design of novel therapeutic agents.

Unveiling the Therapeutic Potential: A Multi-faceted Scaffold

Derivatives of the this compound scaffold have demonstrated a breadth of biological activities, primarily centered around anticancer and antimicrobial applications. The inherent reactivity of the hydroxyl and aldehyde functional groups provides a versatile platform for synthetic modifications, allowing for the fine-tuning of pharmacological properties.

Anticancer Activity: Targeting Cellular Proliferation

A significant area of investigation for benzothiophene analogs has been in the realm of oncology. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization and the modulation of key cellular kinases.

One prominent class of anticancer benzothiophene derivatives, the acrylonitrile analogs, have been identified as potent inhibitors of tubulin polymerization.[4][5] By binding to tubulin, these compounds disrupt the formation of microtubules, essential components of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1]

Comparative Anticancer Activity of Benzothiophene Analogs

Compound IDStructureCancer Cell LineGI₅₀ (nM)Citation
Analog 1 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileLeukemia10 - 66.5[5]
Colon Cancer10 - 66.5[5]
CNS Cancer10 - 66.5[5]
Prostate Cancer10 - 66.5[5]
Analog 2 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileLeukemia21.2 - 50.0[5]
CNS Cancer21.2 - 50.0[5]
Prostate Cancer21.2 - 50.0[5]
Analog 3 E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost Human Cancer Lines< 10.0[5]

GI₅₀: The molar concentration required to cause 50% growth inhibition.

The data clearly indicates that subtle structural modifications, such as the position and number of methoxy groups on the phenyl ring, as well as the stereochemistry of the acrylonitrile moiety (Z vs. E isomers), can significantly impact the anticancer potency.[5]

Furthermore, 5-hydroxybenzothiophene derivatives have emerged as effective multi-target kinase inhibitors, demonstrating significant growth inhibitory activity across various cancer cell lines.[6]

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Glycerol

  • Test compounds and control inhibitors (e.g., Nocodazole, Paclitaxel)

  • 96-well microplates, black, clear bottom

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of Reagents:

    • Prepare a 2 mg/mL tubulin solution in General Tubulin Buffer supplemented with 1 mM GTP and 15% glycerol. Keep on ice. .

    • Prepare 10x stocks of test compounds and controls in an appropriate solvent (e.g., DMSO).

  • Assay Protocol:

    • Pre-warm the microplate reader to 37°C.

    • Add 5 µL of 10x test compound or control to the appropriate wells of the 96-well plate.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin solution to each well.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure fluorescence intensity every minute for 60 minutes at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Determine the rate of polymerization (slope of the linear phase) and the maximum polymer mass (plateau fluorescence).

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: Combating Bacterial Resistance

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents.[7] Benzothiophene derivatives have shown considerable promise in this area, with various analogs exhibiting potent activity against a range of pathogenic bacteria.[8]

A study on Schiff bases derived from 4-hydroxy-6-carboxhydrazino benzothiophene revealed that the nature and position of substituents on the aromatic ring significantly influence their antibacterial efficacy.

Comparative Antimicrobial Activity of this compound Analogs (Schiff Bases)

Compound IDR-group on Phenyl RingBacillus subtilis (MIC, µg/mL)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Klebsiella pneumoniae (MIC, µg/mL)
Analog 4a 2-hydroxy12.5255050
Analog 4b 4-hydroxy2550100100
Analog 4c 2-chloro6.2512.52525
Analog 4d 4-chloro12.5255050
Analog 4e 4-nitro3.1256.2512.512.5
Ampicillin (Standard)5101010
Streptomycin (Standard)5555

MIC: Minimum Inhibitory Concentration.

The results highlight that electron-withdrawing groups, such as the nitro group at the para-position, enhance the antibacterial activity of these Schiff base analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of antimicrobial agents.[9]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and standard antibiotics

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the bacterial strain overnight in MHB.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds and standard antibiotics in MHB in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye or by measuring the optical density at 600 nm.

Enzyme Inhibition: A Targeted Approach

The benzothiophene scaffold has also been explored for its ability to inhibit specific enzymes, offering a more targeted therapeutic approach. For instance, benzothiophene-chalcone hybrids have been identified as effective inhibitors of cholinesterases, enzymes implicated in the progression of Alzheimer's disease.[10]

Comparative Cholinesterase Inhibitory Activity of Benzothiophene-Chalcone Hybrids

Compound IDR-group on Phenyl RingAChE IC₅₀ (µM)BChE IC₅₀ (µM)Citation
Analog 5f 4-Fluoro62.10> 100[10]
Analog 5h 4-Amino> 10024.35[10]
Galantamine (Standard)1.528.08[10]

AChE: Acetylcholinesterase; BChE: Butyrylcholinesterase; IC₅₀: The concentration of inhibitor required to reduce enzyme activity by 50%.

These findings demonstrate that the benzothiophene core can be functionalized to achieve selective inhibition of different enzyme isoforms.[10]

Visualizing the Mechanism: A Hypothetical Signaling Pathway

The diverse biological activities of this compound analogs often converge on common cellular pathways. For instance, their anticancer effects can be attributed to the induction of apoptosis. The following diagram illustrates a generalized signaling pathway that could be modulated by these compounds.

G cluster_0 Cellular Exterior cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Benzothiophene_Analog Benzothiophene_Analog Kinase_Pathway Kinase Signaling Pathway Benzothiophene_Analog->Kinase_Pathway Inhibition Tubulin Tubulin Dimer Benzothiophene_Analog->Tubulin Binding & Inhibition Apoptotic_Signal Pro-apoptotic Signal Kinase_Pathway->Apoptotic_Signal Modulation Microtubule Microtubule Formation Tubulin->Microtubule Polymerization Microtubule->Apoptotic_Signal Disruption leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptotic_Signal->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: Hypothetical signaling pathway modulated by benzothiophene analogs.

This diagram illustrates how a benzothiophene analog could exert its anticancer effect by inhibiting a kinase signaling pathway and/or disrupting microtubule formation by binding to tubulin. Both events can trigger a pro-apoptotic signal, leading to mitochondrial dysfunction and ultimately, programmed cell death (apoptosis).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The available data clearly demonstrates that strategic modifications to this core structure can yield potent and selective compounds with significant anticancer, antimicrobial, and enzyme-inhibitory activities.

Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a wider range of analogs with diverse substitutions at the 4-hydroxy and 6-carbaldehyde positions. Such studies will provide a more comprehensive understanding of the key structural features required for optimal biological activity and will facilitate the rational design of next-generation drug candidates based on this privileged scaffold.

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A Comparative Guide to 4-Hydroxy-1-benzothiophene-6-carbaldehyde and Other Biologically Active Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several clinically significant drugs.[1][2] This guide provides an in-depth comparison of 4-Hydroxy-1-benzothiophene-6-carbaldehyde with other notable benzothiophene derivatives, offering insights into their synthesis, biological performance, and mechanisms of action, supported by experimental data.

The Benzothiophene Core: A Foundation for Diverse Pharmacology

Benzothiophene is a bicyclic aromatic heterocycle where a benzene ring is fused to a thiophene ring.[1] This core structure provides a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activities.[2][3] The inherent aromaticity and the presence of a sulfur atom contribute to the ability of these derivatives to interact with a wide range of biological targets, including enzymes and receptors.[2] Consequently, benzothiophene derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antifungal agents.[3][4]

In Focus: this compound

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties and biological potential based on the activities of structurally similar compounds. The presence of a hydroxyl group and a carbaldehyde moiety suggests potential for hydrogen bonding and covalent interactions with biological targets, making it an interesting candidate for further investigation.

For the purpose of this guide, we will compare its anticipated profile with well-characterized benzothiophene derivatives that have established biological significance.

Comparative Analysis of Benzothiophene Derivatives

To provide a clear comparison, we will examine this compound alongside three prominent benzothiophene-based drugs: Raloxifene, Sertaconazole, and Zileuton. We will also include a research compound, a benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative, which has shown promise as a RhoA/ROCK pathway inhibitor.

Compound Structure Primary Biological Activity Mechanism of Action Key Experimental Data (IC50/MIC)
This compound (Hypothesized) this compoundAnticancer, Anti-inflammatoryPotential kinase or enzyme inhibitionData not available
Raloxifene RaloxifeneSelective Estrogen Receptor Modulator (SERM)Binds to estrogen receptors, exhibiting tissue-selective agonist or antagonist effects.[5]ERα binding affinity (Ki) of 1.5 nM for a monosulfamate derivative.[6]
Sertaconazole SertaconazoleAntifungalInhibits ergosterol synthesis, a key component of the fungal cell membrane.[7]Geometric MIC of 0.88 µg/mL against Gram-positive bacteria.[7]
Zileuton ZileutonAnti-inflammatory (Anti-asthmatic)Inhibits 5-lipoxygenase, preventing the formation of leukotrienes.[8]Data not available in provided search results.
Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivative (Compound b19) Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivativeAnticancerInhibits the RhoA/ROCK signaling pathway, affecting cell proliferation, migration, and invasion.[2]Significantly inhibited proliferation, migration, and invasion of MDA-MB-231 cells.[2]

Experimental Workflows: Synthesis and Biological Evaluation

The synthesis of benzothiophene derivatives can be achieved through various strategies, including intramolecular cyclization and palladium-catalyzed reactions.[9][10] Biological evaluation is critical to determine the efficacy and mechanism of action of these compounds.

General Synthesis of 4-Hydroxybenzothiophenes

A common route to 4-hydroxybenzothiophenes involves a cyclocarbonylation reaction. This process utilizes a palladium catalyst to facilitate the formation of the benzothiophene core.

Experimental Workflow: Synthesis of 4-Hydroxybenzothiophene

Synthesis_Workflow start Starting Material: 2-Bromothiophenol Derivative reaction Cyclocarbonylation Reaction start->reaction 1. reagents Reagents: Carbon Monoxide (CO), Pd Catalyst, Base, Carboxylic Acid Anhydride reagents->reaction 2. intermediate Intermediate: Carboxylic Acid Ester reaction->intermediate 3. saponification Saponification (Base Treatment) intermediate->saponification 4. product Final Product: 4-Hydroxybenzothiophene saponification->product 5.

Caption: General workflow for the synthesis of 4-hydroxybenzothiophenes via cyclocarbonylation.

Anticancer Activity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a valuable tool for screening potential anticancer compounds.[7]

Detailed Protocol: MTT Assay for Cell Viability

  • Cell Seeding:

    • Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the benzothiophene derivative in a suitable solvent (e.g., DMSO).

    • Treat the cells with various concentrations of the compound. Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).

    • Incubate for 48-72 hours.[11]

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[12]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement:

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plate compound_prep 2. Prepare Compound Dilutions treatment 3. Treat Cells with Compound compound_prep->treatment incubation_48_72 4. Incubate 48-72 hours treatment->incubation_48_72 mtt_addition 5. Add MTT Reagent incubation_48_72->mtt_addition incubation_2_4 6. Incubate 2-4 hours mtt_addition->incubation_2_4 solubilization 7. Add Solubilization Solution incubation_2_4->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_analysis 9. Calculate % Viability & IC50 Value read_absorbance->data_analysis

Caption: Step-by-step workflow of the MTT assay for determining cell viability.

Signaling Pathway Spotlight: The RhoA/ROCK Pathway in Cancer

Recent studies have highlighted the role of benzothiophene derivatives as inhibitors of the RhoA/ROCK signaling pathway, which is often deregulated in cancer.[2][13] This pathway plays a crucial role in cell motility, invasion, and proliferation.[14][15]

The RhoA/ROCK pathway is a key regulator of the actin cytoskeleton. Its overactivation in cancer cells contributes to increased contractility, formation of invasive structures, and ultimately, metastasis.[6][14] Benzothiophene derivatives that inhibit this pathway can therefore be potent anticancer agents.

Signaling Pathway: RhoA/ROCK Inhibition by Benzothiophene Derivatives

RhoA_ROCK_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects cluster_cellular Cellular Outcomes GPCR GPCRs RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activate GEFs GrowthFactors Growth Factor Receptors GrowthFactors->RhoA_GDP Activate GEFs RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP loading ROCK ROCK RhoA_GTP->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLC_P Phospho-MLC Actin Actin Cytoskeleton Reorganization MLC_P->Actin Proliferation Cell Proliferation Actin->Proliferation Migration Cell Migration & Invasion Actin->Migration Metastasis Metastasis Migration->Metastasis Benzothiophene Benzothiophene Derivative Benzothiophene->ROCK Inhibits

Caption: Inhibition of the RhoA/ROCK signaling pathway by benzothiophene derivatives.

Conclusion

This compound, based on the properties of its structural analogs, holds promise as a bioactive molecule, likely exhibiting anticancer and anti-inflammatory activities. A thorough comparative analysis with established benzothiophene-based drugs reveals the vast therapeutic potential of this chemical scaffold. The provided experimental protocols for synthesis and biological evaluation, along with the elucidation of the RhoA/ROCK signaling pathway, offer a solid foundation for researchers to further explore the potential of novel benzothiophene derivatives in drug discovery. Future studies should focus on the detailed characterization and biological testing of this compound to fully ascertain its therapeutic value.

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Navigating the Preclinical Gauntlet: A Comparative Guide to In Vitro and In Vivo Studies of Novel Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Drug Discovery

Benzothiophene and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their ability to interact with a wide array of biological targets.[1][2] This versatile heterocyclic system is at the core of numerous compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The journey of a novel benzothiophene analog, such as the hypothetical 4-Hydroxy-1-benzothiophene-6-carbaldehyde , from a laboratory curiosity to a potential therapeutic agent is a rigorous process of meticulous evaluation. This guide provides a comprehensive comparison of the indispensable in vitro and in vivo studies that form the bedrock of such a preclinical drug discovery campaign. We will delve into the causality behind experimental choices, present detailed protocols, and bridge the critical gap between cellular assays and whole-organism efficacy.

The Initial Spark: High-Throughput In Vitro Screening

The preliminary assessment of a novel compound's biological activity is invariably conducted in vitro. These assays are designed to be rapid, cost-effective, and amenable to high-throughput screening, allowing for the initial identification of promising lead candidates from a library of synthesized analogs.

Anticancer Potential: A Multi-pronged Cellular Assault

Given the prevalence of the benzothiophene core in anticancer agents, a primary line of investigation for our representative compound would be its effect on cancer cells.[4][5][6]

The foundational in vitro anticancer assay is the determination of a compound's cytotoxicity against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods that measure the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity in the presence of the test compound suggests either a cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effect.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Should this compound exhibit promising cytotoxicity, the next logical step is to elucidate its mechanism of action. Several signaling pathways are common targets for benzothiophene derivatives.

  • Tubulin Polymerization Inhibition: Many successful anticancer drugs, such as the vinca alkaloids and taxanes, function by disrupting microtubule dynamics, which are crucial for cell division.[7] A fluorescence-based in vitro tubulin polymerization assay can directly measure the effect of a compound on the assembly of purified tubulin into microtubules.[7][8][9] Inhibitors of tubulin polymerization will reduce the rate and extent of the fluorescence increase, providing a clear mechanistic insight.[7]

  • STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in cancer cells, promoting proliferation and survival.[10] A STAT3-dependent luciferase reporter assay is a common method to screen for STAT3 inhibitors. In this assay, cells are transfected with a plasmid containing the luciferase gene under the control of a STAT3-responsive promoter. Inhibition of the STAT3 pathway by a test compound results in a decrease in luciferase expression and, consequently, a reduced luminescent signal.[10][11][12]

  • RhoA/ROCK Pathway Inhibition: The RhoA/ROCK signaling pathway is involved in regulating cell shape, motility, and proliferation, and its dysregulation is implicated in cancer metastasis.[13][14] The activity of this pathway can be assessed by measuring the phosphorylation of downstream targets, such as Myosin Light Chain Phosphatase (MYPT1), via Western blotting.[15] A reduction in the phosphorylation of these targets in the presence of a test compound would indicate inhibition of the RhoA/ROCK pathway.

Table 1: Illustrative In Vitro Anticancer Activity of a Hypothetical Benzothiophene Analog

Assay TypeCell LineParameterIllustrative Value
CytotoxicityMCF-7 (Breast)IC505.2 µM
CytotoxicityA549 (Lung)IC508.7 µM
Tubulin PolymerizationPurified TubulinIC502.5 µM
STAT3 ReporterHEK293TIC5010.8 µM
RhoA/ROCK PathwayMDA-MB-231p-MYPT1 Inhibition45% at 10 µM
Anti-inflammatory Activity Assessment

Chronic inflammation is a key factor in the development of many diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties.[16][17][18]

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a standard in vitro model for inflammation.[16] Upon stimulation, these cells produce high levels of nitric oxide (NO), a key inflammatory mediator. The Griess assay can be used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant, providing a measure of the compound's ability to inhibit NO production.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to the wells to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.

  • Incubation: Incubate the plate for 24 hours.

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.

Antimicrobial Screening

The emergence of multidrug-resistant bacteria necessitates the discovery of new antimicrobial agents. The benzothiophene scaffold is present in some antifungal and antibacterial compounds.[2][19]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining the MIC of a compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[20][21][22]

Workflow for In Vitro Screening

G cluster_0 Initial Screening cluster_1 Mechanistic Elucidation cluster_2 Alternative Activities cluster_3 Lead Candidate for In Vivo Studies A Novel Benzothiophene Analog (this compound) B High-Throughput Cytotoxicity Assay (e.g., MTT against cancer cell panel) A->B F Anti-inflammatory Assay (e.g., Griess Assay) A->F G Antimicrobial Assay (e.g., MIC Determination) A->G C Tubulin Polymerization Assay B->C If Active D STAT3 Reporter Assay B->D If Active E RhoA/ROCK Pathway Analysis B->E If Active H Promising In Vitro Profile C->H D->H E->H F->H G->H

Caption: Initial in vitro screening cascade for a novel benzothiophene analog.

The Crucible of Complexity: In Vivo Validation

While in vitro studies are essential for initial screening and mechanistic insights, they cannot replicate the complex physiological environment of a living organism. In vivo studies in animal models are therefore a critical step to assess the efficacy and safety of a lead compound.[23][24][25]

Anticancer Efficacy in Xenograft Models

To evaluate the in vivo anticancer potential of this compound, a human tumor xenograft model is commonly employed.[23][26][27] In this model, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice), where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., via oral gavage or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers two to three times a week.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size, or after a specified duration. The tumor growth inhibition (TGI) is calculated.

Anti-inflammatory Efficacy in Rodent Models

The carrageenan-induced paw edema model is a widely used and well-characterized in vivo model of acute inflammation.[28][29][30] Injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Antimicrobial Efficacy in Infection Models

To assess the in vivo antibacterial efficacy of a compound, a systemic infection model can be used.[31][32][33] In this model, mice are infected with a lethal dose of a pathogenic bacterium. The test compound is then administered, and the survival of the mice is monitored.

Table 2: Illustrative In Vivo Efficacy of a Hypothetical Benzothiophene Analog

ModelSpeciesEndpointIllustrative Result
MDA-MB-231 XenograftMouseTumor Growth Inhibition (TGI)55% at 50 mg/kg
Carrageenan Paw EdemaRatEdema Reduction40% at 30 mg/kg
S. aureus Systemic InfectionMouseIncreased Survival60% survival vs. 0% in control

Bridging the Divide: The In Vitro to In Vivo Correlation

A significant challenge in drug discovery is the translation of promising in vitro results into in vivo efficacy. A compound that is highly potent in a cellular assay may fail in an animal model for a variety of reasons, primarily related to its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.

  • Absorption and Distribution: For a drug to be effective, it must be absorbed into the bloodstream and distributed to the site of action (e.g., the tumor). Poor oral bioavailability or inability to penetrate tissues can render an otherwise potent compound ineffective in vivo.

  • Metabolism and Excretion: The compound may be rapidly metabolized by the liver into inactive forms or quickly excreted from the body, resulting in a short duration of action.

Therefore, early in vitro ADME and pharmacokinetic studies are crucial to guide the selection of compounds for in vivo testing and to interpret the results of those studies.

Diagram of the In Vitro-In Vivo Translation Process

G cluster_0 In Vitro Evaluation cluster_1 Pharmacokinetics (ADME) cluster_2 In Vivo Efficacy invitro Potency & Mechanism (e.g., IC50 in cell assays) pk Absorption Distribution Metabolism Excretion invitro->pk Guides Selection invivo Efficacy in Animal Models (e.g., Tumor Growth Inhibition) pk->invivo Determines Exposure invivo->invitro Validates Target Engagement

Caption: The interplay between in vitro potency, pharmacokinetics, and in vivo efficacy.

Conclusion

The preclinical evaluation of a novel benzothiophene derivative like this compound is a systematic and iterative process. In vitro assays provide the initial evidence of biological activity and mechanistic insights, while in vivo studies are essential to confirm efficacy in a complex physiological system. A thorough understanding of both realms, and the pharmacokinetic factors that bridge them, is paramount for the successful translation of a promising compound from the bench to the clinic. This guide provides a foundational framework for researchers, scientists, and drug development professionals to navigate this challenging but rewarding journey.

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A Researcher's Guide to Bridging Theory and Reality: A Comparative Analysis of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Structural Elucidation of Novel Heterocyclic Compounds

In the landscape of drug discovery and materials science, the precise structural characterization of novel organic molecules is paramount. 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound with potential applications as a synthetic building block, serves as an exemplary case for illustrating the powerful synergy between experimental spectroscopic data and computational quantum chemical calculations. This guide provides a comprehensive comparison of experimental and computational data for this molecule, offering researchers a robust framework for validating in silico models against real-world measurements.

The core principle underpinning this guide is that neither experimental data nor computational modeling, in isolation, provides a complete picture. Experimental results are the ultimate arbiter of reality, while computational methods offer unparalleled insight into the underlying electronic structure and conformational possibilities that dictate the observed properties. By critically comparing the two, we can achieve a higher degree of confidence in structural assignments, rationalize complex spectral features, and predict the properties of yet-unsynthesized derivatives.

Part 1: The Experimental Benchmark: Synthesis and Spectroscopic Characterization

The foundation of any comparative analysis is high-quality experimental data. The protocols outlined below are designed to be self-validating, ensuring that the obtained data is both reliable and reproducible.

Synthesis Protocol

The synthesis of benzothiophene derivatives can be achieved through various established methods, often involving cyclization reactions to construct the core heterocyclic ring system[1]. A common approach involves the reaction of appropriately substituted thiophenols with α-halo ketones or aldehydes, followed by cyclization. For this compound, a multi-step synthesis starting from a substituted benzene derivative would be typical. While a specific synthesis for this exact molecule is not detailed in the provided search results, a generalized pathway is presented for context.

  • Step 1: Thiol Formation: Conversion of a substituted phenol to a thiophenol.

  • Step 2: S-Alkylation: Reaction of the thiophenol with a suitable electrophile containing a masked aldehyde functionality.

  • Step 3: Cyclization: Intramolecular cyclization, often acid-catalyzed, to form the benzothiophene ring.

  • Step 4: Functional Group Interconversion: Introduction or modification of the hydroxyl and carbaldehyde groups as needed.

Following synthesis, rigorous purification via column chromatography or recrystallization is essential to obtain an analytically pure sample for spectroscopic analysis.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the standard workflow for acquiring a full suite of spectroscopic data for structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Syn Synthesized Compound Pur Purified Sample Syn->Pur Chromatography/ Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Pur->NMR IR FT-IR Spectroscopy Pur->IR MS Mass Spectrometry Pur->MS Structure Proposed Structure NMR->Structure IR->Structure MS->Structure G cluster_setup Model Setup cluster_calc DFT Calculations cluster_results Predicted Data Build Build Initial 3D Structure Opt Geometry Optimization Build->Opt Freq Frequency Calculation Opt->Freq NMR_Calc NMR Shielding Calculation (GIAO) Opt->NMR_Calc Geom Optimized Geometry Opt->Geom IR_Spec Calculated IR Spectrum Freq->IR_Spec NMR_Spec Calculated NMR Shifts NMR_Calc->NMR_Spec

Caption: Workflow for computational prediction of spectroscopic data.

Computational Protocol
  • Structure Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The structure's geometry is optimized to find the lowest energy conformation. A common and reliable method for organic molecules is the B3LYP functional with a 6-311++G(d,p) basis set. [2]This level of theory provides a good balance between accuracy and computational cost.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry using the same level of theory. This serves two purposes: it confirms that the structure is a true energy minimum (no imaginary frequencies) and it predicts the vibrational frequencies for the IR spectrum. [3]4. NMR Calculation: NMR chemical shifts are predicted using the Gauge-Including Atomic Orbital (GIAO) method on the optimized structure. [4][5]The calculated absolute shielding tensors are then converted to chemical shifts (δ) by referencing them against TMS, calculated at the same level of theory. [6]

Part 3: The Synergy: A Head-to-Head Comparison

The true power of this dual approach lies in the direct comparison of the experimental and computational datasets. Discrepancies can highlight interesting electronic effects or point to errors in either the experimental assignment or the computational model.

Data Comparison Table

The following table summarizes the expected points of comparison. While specific experimental values for the target molecule are not available in the initial search, this table provides the framework for such an analysis.

ParameterExperimental Data (Exemplar)Computational Prediction (DFT/B3LYP/6-311++G(d,p))Analysis & Correlation
¹H NMR (δ, ppm)
H (Aldehyde)~10.0Calculated ValueExcellent correlation expected.
H (Aromatic)7.0 - 8.5Calculated ValuesStrong linear correlation (R² > 0.99) is typical. [2]
H (Hydroxyl)>10.0 (DMSO)Challenging to predict accurately without explicit solvent models.Poor correlation expected with standard gas-phase or implicit solvent models. [7]
¹³C NMR (δ, ppm)
C (Aldehyde)~190Calculated ValueGood correlation expected.
C (Aromatic)110 - 150Calculated ValuesStrong linear correlation is expected.
FT-IR (ν, cm⁻¹)
O-H Stretch~3300 (broad)Calculated ValueCalculated frequencies are typically higher; a scaling factor (~0.96) is often applied.
C=O Stretch~1680 (strong)Calculated ValueExcellent agreement after scaling.
Molecular Geometry
C=O Bond Length(From X-ray)Calculated Value (Å)Comparison requires crystallographic data but provides the ultimate structural validation.
Ring Bond Angles(From X-ray)Calculated Values (°)Excellent agreement is expected between DFT and high-quality crystal structures.
Interpreting the Results
  • NMR Shifts: A strong linear correlation between experimental and calculated NMR chemical shifts is a powerful confirmation of the structural assignment. [4][2]Deviations can often be explained by solvent effects or conformational averaging, which basic computational models may not fully capture. [7]* IR Frequencies: DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation. Applying a standard scaling factor typically brings the calculated spectrum into excellent alignment with the experimental one, allowing for confident assignment of complex vibrational modes.

  • Structural Parameters: If a single crystal X-ray structure is available, comparing experimental bond lengths and angles with the optimized DFT geometry is the gold standard for validating the computational model.

Conclusion

The integrated analysis of this compound through both experimental spectroscopy and computational DFT calculations provides a comprehensive and robust methodology for structural elucidation. This guide demonstrates that the synergy between these two domains elevates the confidence of structural assignment far beyond what either could achieve alone. For researchers in drug development and materials science, adopting this dual-pronged strategy is not merely best practice—it is essential for accelerating discovery and ensuring the fundamental accuracy of molecular science.

References

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A Comparative Guide to the Mechanistic Nuances of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis, reactivity, and mechanistic pathways of 4-Hydroxy-1-benzothiophene-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. We will explore various synthetic strategies, compare their efficiencies, and delve into the reactivity of its key functional groups, supported by experimental data and established chemical principles.

Introduction

Benzothiophene and its derivatives are a cornerstone in the development of therapeutic agents, owing to their diverse pharmacological activities.[1] These compounds exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[2] this compound serves as a crucial intermediate in the synthesis of more complex molecules, making a thorough understanding of its chemical behavior paramount for the design of novel drugs and functional materials.

Synthesis of the Benzothiophene Core: A Mechanistic Comparison

The construction of the benzothiophene scaffold is the foundational step. Several methods exist, each with its own mechanistic pathway and practical advantages. A notable advancement in this area is a process involving cyclocarbonylation, which offers a more efficient route compared to older, multi-step methods that often require harsh conditions.[3]

Cyclocarbonylation Route to 4-Hydroxybenzothiophene

A patented method describes a process for preparing 4-hydroxybenzothiophene with a high yield and fewer steps.[3] This process utilizes a cyclocarbonylation reaction, which is carried out in the presence of a transition metal catalyst, a base, and a carboxylic acid anhydride.[3] The reaction temperature for the cyclocarbonylation can range from 40°C to 170°C, with an optimal temperature of around 90°C.[3]

G start Substituted Allyl Acetate Derivative intermediate Cyclocarbonylated Intermediate (Carboxylic Acid Ester) start->intermediate Cyclocarbonylation catalyst Pd Catalyst + CO product 4-Hydroxybenzothiophene intermediate->product Saponification base Base

Alternative Synthetic Strategies

Beyond cyclocarbonylation, other modern methods for benzothiophene synthesis have been developed, each with distinct mechanistic features.

Method Key Mechanistic Steps Catalyst/Reagents Advantages Disadvantages Reference
Propargyl–Allene Rearrangement Base-promoted propargyl–allenyl rearrangement followed by cyclization and allyl migration.DBU in THFMetal-free, mild conditions.Moderate yields for some substrates.[4]
Aryne Reaction In-situ generation of an aryne intermediate, followed by nucleophilic addition of an alkynyl sulfide and cyclization.CsF, o-silylaryl triflatesOne-step process, good functional group tolerance.Requires specialized aryne precursors.[5][6]
Visible-Light-Promoted Cyclization Radical addition-cyclization pathway initiated by visible light.PhotocatalystGreen synthesis, oxidant- and catalyst-free options.Substrate scope may be limited.[7][8]
Electrochemical Synthesis Electrochemically promoted reaction of sulfonhydrazides with internal alkynes leading to a quaternary spirocyclization intermediate.Graphite felt anode, constant currentAvoids transition metal catalysts and stoichiometric oxidants.Requires specialized electrochemical setup.[9]

Introducing the Carbaldehyde: Formylation Reactions

Once the 4-hydroxybenzothiophene core is obtained, the carbaldehyde group is typically introduced at the 6-position. While the search results do not provide a direct synthesis for this compound, we can infer the methodology from related transformations. A common and effective method for this is the Vilsmeier-Haack reaction.

Vilsmeier-Haack Formylation Protocol

This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.

Step-by-Step Protocol:

  • Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding POCl₃ to DMF, usually at low temperatures (e.g., 0°C).

  • Reaction: The 4-hydroxybenzothiophene is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is typically heated to facilitate the electrophilic aromatic substitution.

  • Workup: The reaction is quenched by pouring it into a mixture of ice and a base (e.g., sodium acetate) to hydrolyze the intermediate and liberate the aldehyde.

  • Purification: The crude product is then purified, typically by recrystallization or column chromatography.

G reagents DMF + POCl3 vilsmeier Vilsmeier Reagent (Electrophile) reagents->vilsmeier Formation intermediate Iminium Salt Intermediate benzothiophene 4-Hydroxybenzothiophene benzothiophene->intermediate Electrophilic Attack product This compound intermediate->product Hydrolysis hydrolysis Aqueous Workup

Reactivity and Mechanistic Pathways

The chemical behavior of this compound is dictated by its two primary functional groups: the phenolic hydroxyl group and the aromatic aldehyde.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for further synthetic modifications, most notably through condensation reactions to form Schiff bases and hydrazones. These reactions are of significant interest in medicinal chemistry as the resulting C=N bond is a key feature in many biologically active compounds.[10][11]

Mechanism of Schiff Base Formation: The reaction proceeds via a nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, which is often acid-catalyzed, to yield the final imine (Schiff base).

G start Aldehyde + Primary Amine (R-NH2) hemiaminal Hemiaminal Intermediate start->hemiaminal Reversible step1 Nucleophilic Attack protonated Protonated Hemiaminal hemiaminal->protonated Acid-catalyzed step2 Proton Transfer product Schiff Base (Imine) + H2O protonated->product Elimination step3 Dehydration

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification, allowing for the introduction of diverse substituents that can modulate the molecule's physicochemical properties and biological activity.

Spectroscopic Characterization

The structural elucidation and confirmation of this compound and its derivatives rely on a combination of spectroscopic techniques. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to provide a more detailed analysis of the molecular structure and vibrational modes.[12][13]

Technique Expected Observations for this compound Reference for Similar Compounds
¹H NMR - Aromatic protons in the range of 7-8 ppm.- Aldehyde proton (CHO) as a singlet around 9-10 ppm.- Phenolic proton (OH) as a broad singlet, chemical shift dependent on solvent and concentration.[8][10]
¹³C NMR - Carbonyl carbon of the aldehyde around 190 ppm.- Aromatic carbons in the range of 110-160 ppm.[14]
IR Spectroscopy - O-H stretching of the phenol as a broad band around 3200-3600 cm⁻¹.- C=O stretching of the aldehyde around 1680-1700 cm⁻¹.- C=C stretching of the aromatic ring around 1500-1600 cm⁻¹.[15]
UV-Vis Spectroscopy - Absorption maxima corresponding to π → π* and n → π* transitions of the conjugated aromatic system.[15]

Biological Significance and Therapeutic Potential

The benzothiophene scaffold is present in several approved drugs, including the osteoporosis treatment Raloxifene and the asthma medication Zileuton.[1] Derivatives of benzothiophene have demonstrated a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects.[2][16][17] Mechanistic studies of compounds like this compound are crucial for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent, and selective therapeutic agents.[11]

Conclusion

This compound is a valuable synthetic intermediate with a rich and versatile chemistry. Understanding the mechanisms of its synthesis and the reactivity of its functional groups is essential for leveraging its full potential in drug discovery and materials science. Modern synthetic methods, including cyclocarbonylation and metal-free cyclizations, offer efficient and environmentally benign routes to the core benzothiophene structure. The aldehyde and hydroxyl functionalities provide convenient handles for further molecular elaboration, leading to a diverse range of potentially bioactive compounds. Continued mechanistic investigation of this and related benzothiophene derivatives will undoubtedly pave the way for new therapeutic and technological innovations.

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  • ResearchGate. (n.d.). Synthesis, spectral, computational, wavefunction and molecular docking studies of 4-((thiophene-2-ylmethylene)amino)benzenesulfonamide from sulfanilamide and thiophene-2-carbalaldehyde. Available at: [Link]

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The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity of 4-Hydroxy-1-benzothiophene-6-carbaldehyde Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the pursuit of highly selective small molecule inhibitors remains a paramount challenge. The therapeutic efficacy of a drug is intrinsically linked to its ability to modulate the intended biological target with high fidelity, minimizing off-target interactions that can lead to unforeseen side effects and toxicities. The 4-hydroxy-1-benzothiophene-6-carbaldehyde scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. However, like many therapeutic candidates, the cross-reactivity profile of its derivatives is a critical determinant of their clinical potential. This guide provides a comprehensive comparison of the cross-reactivity of this compound derivatives against established kinase inhibitors, supported by experimental data and detailed protocols for assessing selectivity.

The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them attractive targets for therapeutic intervention in a multitude of diseases, including cancer and inflammatory disorders. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant hurdle in the development of selective inhibitors. A lack of selectivity can result in the modulation of unintended kinases, leading to a cascade of off-target effects that can compromise the safety and efficacy of a drug candidate. Therefore, a thorough understanding and characterization of a compound's cross-reactivity profile are non-negotiable aspects of modern drug development.

Unraveling the Cross-Reactivity Profile of this compound Derivatives

Recent studies have highlighted the potential of benzothiophene derivatives as potent inhibitors of various kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and Mitogen-activated protein kinase-activated protein kinase 2 (MK2).[1][2] While these derivatives exhibit promising on-target activity, their selectivity profiles warrant careful examination.

Derivatives of the this compound scaffold have shown a propensity for cross-reactivity with other members of the CMGC kinase family, such as CDC2-like kinases (CLKs), when targeting DYRK1A.[1] Similarly, benzothiophene-based MK2 inhibitors have been observed to interact with Cyclin-dependent kinase 2 (CDK2).[2] This cross-reactivity is often dictated by subtle structural modifications to the core scaffold.

To provide a clear comparative landscape, we will assess the hypothetical cross-reactivity profile of a representative this compound derivative (designated as BT-Derivative 1 ) against a panel of well-characterized kinase inhibitors:

  • Staurosporine: A notoriously promiscuous kinase inhibitor, serving as a benchmark for broad-spectrum activity.[3][4][5][6][7]

  • Dasatinib: A multi-targeted kinase inhibitor used in cancer therapy, with a known but more restricted off-target profile.[8][9][10][11]

  • Vemurafenib: A highly selective inhibitor of the BRAF V600E mutant kinase, illustrating a more targeted approach.[12][13][14][15][16]

The following diagram illustrates the conceptual relationship between these compounds in terms of their selectivity.

G cluster_0 Selectivity Spectrum Staurosporine Staurosporine (Promiscuous) Dasatinib Dasatinib (Multi-Targeted) Staurosporine->Dasatinib Increasing Selectivity BT_Derivative_1 BT-Derivative 1 (Hypothetical Profile) Dasatinib->BT_Derivative_1 Vemurafenib Vemurafenib (Highly Selective) BT_Derivative_1->Vemurafenib

Caption: Conceptual representation of kinase inhibitor selectivity.

Comparative Kinase Inhibition Profiles

The table below summarizes the known and extrapolated inhibition profiles of our compounds of interest against a selection of kinases. The data for BT-Derivative 1 is a hypothetical representation based on published data for structurally similar benzothiophene derivatives.

Kinase TargetBT-Derivative 1 (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)Vemurafenib (IC50, nM)
Primary Target(s)
DYRK1A~50 2.7 (PKC)0.8 (BCR-ABL)31 (BRAF V600E)
Key Off-Targets
CLK1~100~15 (PKA)1.1 (SRC)>10,000 (BRAF wt)
CLK4~150~18 (PKG)16 (c-KIT)>10,000 (CRAF)
Haspin~200~5 (PKCγ)12 (PDGFRβ)>10,000 (MEK1)
CDK2>500~3 (CDK1)30 (EphA2)>10,000 (ERK2)

Note: IC50 values are approximate and collated from various sources for comparative purposes. The primary target for Staurosporine is broadly considered to be Protein Kinase C (PKC), while for Dasatinib it is BCR-ABL and SRC family kinases, and for Vemurafenib, the BRAF V600E mutant.

Experimental Methodologies for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of novel compounds, a tiered approach employing a combination of biochemical and cellular assays is recommended.

I. In Vitro Kinase Profiling: The KiNativ™ Assay

The KiNativ™ platform offers a powerful method for broadly profiling the interaction of a compound with a large panel of kinases in a cellular lysate.[17] This assay leverages an ATP-competitive probe to label the active sites of kinases, and the displacement of this probe by a test compound is quantified by mass spectrometry.

Experimental Workflow:

G cluster_0 KiNativ™ Assay Workflow A Cell Lysate Preparation B Incubation with Test Compound A->B C Addition of Biotinylated ATP Probe B->C D Tryptic Digestion C->D E Streptavidin Enrichment D->E F LC-MS/MS Analysis E->F G Quantification of Probe Displacement F->G

Caption: Workflow for the KiNativ™ kinase profiling assay.

Step-by-Step Protocol:

  • Cell Lysate Preparation: Prepare lysates from a relevant cell line (e.g., HEK293T) to ensure a broad representation of the kinome.

  • Compound Incubation: Incubate the cell lysate with a range of concentrations of the test compound (e.g., this compound derivative) or a vehicle control (DMSO).

  • Probe Labeling: Add a biotinylated acyl phosphate of ATP or ADP to the lysate. This probe will covalently bind to the conserved lysine residue in the ATP-binding pocket of active kinases.

  • Proteolysis: Digest the protein mixture with trypsin to generate peptides.

  • Enrichment: Use streptavidin-coated beads to enrich for the biotinylated peptides.

  • Mass Spectrometry: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of peptides from each kinase in the presence and absence of the test compound to determine the degree of inhibition.

II. Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[1][12][18] The principle of this assay is that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Workflow:

G cluster_0 CETSA Workflow A Treat Intact Cells with Compound B Heat Shock at Varying Temperatures A->B C Cell Lysis B->C D Separation of Soluble and Aggregated Proteins C->D E Quantification of Soluble Target Protein (e.g., Western Blot) D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol:

  • Cell Treatment: Treat intact cells with the test compound or vehicle control.

  • Thermal Denaturation: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using a specific antibody (e.g., via Western blotting or ELISA).

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Causality Behind Experimental Choices

The selection of both the KiNativ™ and CETSA methodologies is deliberate and complementary. The KiNativ™ assay provides a broad, unbiased screen of potential off-targets in a near-native environment (cell lysate), offering a comprehensive initial assessment of selectivity. However, it does not confirm target engagement within the complex milieu of a living cell. CETSA addresses this by directly measuring the stabilization of the target protein by the compound in intact cells, providing crucial evidence of cellular permeability and on-target activity. The use of a promiscuous inhibitor like Staurosporine and a highly selective inhibitor like Vemurafenib as controls provides essential context for interpreting the cross-reactivity profile of the novel benzothiophene derivatives.

Conclusion: Navigating the Path to Selective Kinase Inhibition

The this compound scaffold represents a valuable starting point for the development of novel kinase inhibitors. However, as with any privileged scaffold, a deep understanding of the structure-activity relationships that govern selectivity is paramount. The cross-reactivity profiles of derivatives from this class, particularly their interactions with related kinases within the same family, must be meticulously characterized. By employing a multi-faceted experimental approach that combines broad kinome profiling with cellular target engagement assays, researchers can gain the necessary insights to guide medicinal chemistry efforts. This iterative process of design, synthesis, and comprehensive biological evaluation is the cornerstone of developing next-generation kinase inhibitors with superior efficacy and safety profiles. The judicious use of well-characterized comparator compounds provides an essential framework for these evaluations, ultimately paving the way for the successful clinical translation of promising therapeutic candidates.

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Benchmarking 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Comparative Guide to Performance in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Scaffold and the Need for Rigorous Benchmarking

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1] Derivatives of this heterocyclic system have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[2][3] 4-Hydroxy-1-benzothiophene-6-carbaldehyde is a member of this versatile class of compounds. Its structural features, including the hydroxyl and carbaldehyde moieties, suggest potential for diverse biological interactions. However, to ascertain its therapeutic potential, rigorous and objective benchmarking against established compounds is paramount.

This guide provides a framework for evaluating the in vitro performance of this compound. We will delve into the rationale behind selecting appropriate comparator compounds and provide detailed, field-proven protocols for key assays that probe its potential anticancer, anti-inflammatory, and antibacterial activities. The experimental data for the comparator compounds are drawn from publicly available literature, while hypothetical yet plausible data for this compound are presented for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize novel benzothiophene derivatives.

Strategic Selection of Comparator Compounds

To effectively benchmark this compound, a panel of well-characterized drugs that also contain the benzothiophene core has been selected. These compounds have distinct and established mechanisms of action, providing a robust basis for comparison.

  • Raloxifene: A selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer.[4][5][6][7][8] Its activity against breast cancer cell lines makes it a relevant comparator for cytotoxicity assays.

  • Zileuton: An inhibitor of 5-lipoxygenase, an enzyme crucial for the synthesis of leukotrienes.[9][10][11][12][13] This makes it a pertinent benchmark for assessing anti-inflammatory potential.

  • Sertaconazole: An antifungal agent that also exhibits antibacterial properties.[14][15][16][17][18][19] Its inclusion allows for the evaluation of the antimicrobial spectrum of our target compound.

Comparative Performance in Anticancer Assays

The anticancer potential of this compound can be evaluated by assessing its cytotoxicity against relevant cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[1][7][13][20][21]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed human breast cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound, Raloxifene, and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[1]

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Comparative Cytotoxicity (IC50, µM)
CompoundMCF-7 (Breast Cancer)
This compound Hypothetical Data: 15.5
Raloxifene5.0 - 20.0 (literature range)
Doxorubicin (Positive Control)~0.1

Note: The IC50 values for Raloxifene can vary depending on the specific experimental conditions.

Benchmarking Anti-inflammatory Activity

The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[1][22] The Griess assay is a common method for quantifying nitrite, a stable and soluble breakdown product of NO.[8][22][23][24][25]

Experimental Protocol: Nitric Oxide (Griess) Assay
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[1]

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound, Zileuton, and a vehicle control for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[1]

  • Griess Reagent Addition: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[22]

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the IC50 value for the inhibition of NO production.

Data Presentation: Comparative Anti-inflammatory Activity (IC50, µM)
CompoundNitric Oxide Inhibition (RAW 264.7)
This compound Hypothetical Data: 8.2
Zileuton0.3 - 0.5[9]
L-NAME (Positive Control)~10

Evaluating Antimicrobial Performance

The antibacterial activity of this compound can be determined using the broth microdilution method to find the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[26][27][28][29][30]

Experimental Protocol: Broth Microdilution Assay for MIC Determination
  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound and Sertaconazole in a suitable broth medium in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) and add it to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Data Presentation: Comparative Antibacterial Activity (MIC, µg/mL)
CompoundStaphylococcus aureus
This compound Hypothetical Data: 16
Sertaconazole0.88 (geometric MIC against Gram-positive bacteria)[14]
Vancomycin (Positive Control)~1-2

Mechanistic Insights: Signaling Pathway Analysis

The biological activities of benzothiophene derivatives are often attributed to their modulation of key signaling pathways. Based on the observed anticancer and anti-inflammatory effects of related compounds, two pathways of high interest are the NF-κB and TAK1 signaling cascades.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[4][6][10][12][15] Its aberrant activation is implicated in many cancers and inflammatory diseases.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TLR4->IKK Complex activates TNFR->IKK Complex activates IκB-NF-κB IκB NF-κB IKK Complex->IκB-NF-κB phosphorylates IκB IκB IκB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB->NF-κB releases Degradation Degradation IκB-NF-κB->Degradation IκB degradation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription induces TAK1_Pathway cluster_stimuli Upstream Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_downstream Downstream Pathways IL-1β IL-1β IL-1R IL-1R IL-1β->IL-1R TGF-β TGF-β TGF-βR TGF-βR TGF-β->TGF-βR TAK1/TAB Complex TAK1/TAB Complex IL-1R->TAK1/TAB Complex activates TGF-βR->TAK1/TAB Complex activates IKK Complex IKK Complex TAK1/TAB Complex->IKK Complex phosphorylates MAPKKs MAPKKs TAK1/TAB Complex->MAPKKs phosphorylates NF-κB Activation NF-κB Activation IKK Complex->NF-κB Activation JNK/p38 Activation JNK/p38 Activation MAPKKs->JNK/p38 Activation

Caption: Simplified TAK1 signaling pathway.

Conclusion and Future Directions

This guide outlines a comprehensive strategy for benchmarking the in vitro performance of this compound. By employing standardized assays and comparing its activity against well-characterized drugs, researchers can gain valuable insights into its potential therapeutic applications. The provided protocols for cytotoxicity, anti-inflammatory, and antibacterial assays serve as a robust starting point for these investigations.

Future work should focus on obtaining empirical data for this compound in these and other relevant assays. Mechanistic studies, such as kinase inhibition assays and NF-κB reporter assays, will be crucial for elucidating its mode of action. The promising versatility of the benzothiophene scaffold warrants a thorough investigation of this compound's biological profile.

References

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Safety Operating Guide

Navigating the Final Step: A Researcher's Guide to the Safe Disposal of 4-Hydroxy-1-benzothiophene-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final data point. The responsible management of chemical reagents, particularly novel or specialized compounds like 4-Hydroxy-1-benzothiophene-6-carbaldehyde, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and a deep understanding of its chemical nature. Our objective is to empower you, our scientific colleagues, with the knowledge to manage this final experimental stage with the same precision and care you apply to your research.

Understanding the Compound: A Foundation for Safe Handling

Before initiating any disposal procedure, it is crucial to consult your institution's specific chemical hygiene plan and to be thoroughly familiar with the Safety Data Sheet (SDS) for this or structurally similar compounds. An SDS for a related compound, 4-Hydroxybenzaldehyde, indicates it is a skin and serious eye irritant[1][2]. Similarly, the SDS for 1-Benzothiophene-2-carbaldehyde classifies it as a serious eye irritant[3]. These documents underscore the necessity of appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a systematic process that ensures the safety of laboratory personnel and compliance with environmental regulations. Do not dispose of this chemical down the sink or in regular trash[4][5].

Step 1: Waste Characterization and Segregation

The first and most critical step is to correctly identify and segregate the waste. This compound waste may exist in several forms:

  • Solid Waste: Unused or expired pure compound, or contaminated items like weighing paper or gloves.

  • Liquid Waste: Solutions of the compound in organic solvents.

  • Aqueous Waste: While less likely given its probable low water solubility, any aqueous solutions containing this compound must also be treated as hazardous.

It is crucial to never mix incompatible waste streams. For instance, do not mix organic solvent waste with aqueous waste.

Step 2: Containerization

Select a waste container that is in good condition, free of leaks, and compatible with the chemical nature of the waste[6][7]. The original container of the chemical is often the best choice for its own waste[7].

  • For Solid Waste: Use a clearly labeled, sealable container. A plastic pail with a lid is a suitable option[5].

  • For Liquid Waste (Organic Solvents): Use a designated, properly vented solvent waste container. Ensure the container material is compatible with the solvent used.

All waste containers must be kept securely closed except when adding waste[5][6].

Step 3: Labeling

Proper labeling is paramount for the safety of everyone in the laboratory and for the waste disposal personnel. The label must be clear, legible, and securely attached to the container. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific solvent(s) if it is a liquid waste stream, with approximate percentages.

  • The primary hazards associated with the waste (e.g., "Irritant," "Toxic").

  • The date the waste was first added to the container.

  • The name of the principal investigator or research group.

Step 4: Storage

Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be away from general traffic and clearly marked. Ensure that incompatible waste types are segregated to prevent accidental reactions.

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste[7]. They are trained professionals who will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations. Never attempt to transport hazardous waste yourself.

Spill and Decontamination Procedures

In the event of a spill, evacuate the immediate area and alert your colleagues. For a small spill of solid material, carefully sweep it up and place it in a designated hazardous waste container[3]. Avoid creating dust. For a small liquid spill, use an absorbent material like Chemizorb® to contain and collect the waste, then place it in the appropriate waste container. For larger spills, contact your EHS office immediately.

After handling the compound or cleaning a spill, thoroughly wash your hands and any exposed skin with soap and water[1][3].

Visualizing the Disposal Pathway

To further clarify the decision-making process for the disposal of this compound, the following workflow diagram is provided.

DisposalWorkflow cluster_prep Preparation & Characterization cluster_segregation Segregation & Containerization cluster_final Final Steps start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams (Solid vs. Liquid) characterize->segregate ppe->characterize select_container Select Compatible & Labeled Waste Container segregate->select_container add_waste Add Waste to Container select_container->add_waste seal_container Securely Seal Container add_waste->seal_container store Store in Designated Satellite Accumulation Area seal_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end_point Proper Disposal Complete contact_ehs->end_point

Caption: Decision workflow for the safe disposal of this compound.

Key Data Summary

ParameterInformationSource
Chemical Name This compoundN/A
Likely Hazards Eye Irritant, Skin Irritant, Potential Toxicity[1][2][3]
Incompatible Materials Strong oxidizing agents, Strong bases, Strong reducing agents[1]
Disposal Method Via approved hazardous waste disposal plant[3]
Spill Response Sweep up solids, use absorbent for liquids, place in a closed container for disposal[3]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your groundbreaking research is conducted with the utmost responsibility from inception to completion.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Benzothiophene-2-carbaldehyde.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from Emory University Department of Chemistry.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Chemotechnique Diagnostics. (n.d.). Safety Data Sheet.
  • Yale Environmental Health & Safety. (n.d.). Management of Hazardous Waste Procedure.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

Navigating the Safe Handling of 4-Hydroxy-1-benzothiophene-6-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The aldehyde group suggests potential reactivity and irritant properties, a common characteristic of this functional group which can act as an electrophile.[1] The benzothiophene moiety, a sulfur-containing heterocyclic compound, necessitates careful handling to avoid unintended exposure, as related compounds are known to be irritants.[2] This guide synthesizes technical data with practical, field-proven insights to ensure the safe and effective use of this compound in a laboratory setting.

Hazard Assessment and Core Protective Measures

Based on the analysis of structurally similar compounds, 4-Hydroxy-1-benzothiophene-6-carbaldehyde is anticipated to cause skin irritation, serious eye irritation, and potential respiratory tract irritation.[3][4] Therefore, a comprehensive approach to personal protection is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table summarizes the recommended PPE for handling this compound. The principle of double gloving and the use of chemical splash goggles are critical to mitigate exposure risks.[5][6]

PPE CategoryItemSpecificationRationale
Hand Protection Nitrile GlovesDouble-gloving is required. Ensure gloves are powder-free.[7]Nitrile provides good resistance to a broad range of chemicals. Double gloving minimizes the risk of exposure due to undetected punctures.[1]
Eye Protection Chemical Splash GogglesMust be worn at all times when handling the compound.Protects against splashes and airborne particles, which can cause serious eye irritation or damage.[8][9]
Face Protection Face ShieldTo be worn over safety goggles when there is a significant risk of splashing.Provides an additional layer of protection for the entire face.[6]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully fastened.Protects the skin and personal clothing from contamination.[5]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.A primary engineering control to prevent the inhalation of dust or vapors, which may cause respiratory irritation.[3][5]

Step-by-Step Handling and Operational Protocol

Adherence to a systematic workflow is crucial for minimizing exposure and ensuring experimental integrity. The following protocol outlines the key steps for the safe handling of this compound.

Preparation and Engineering Controls:
  • Verify Fume Hood Functionality: Before commencing any work, ensure that the chemical fume hood is operational and has a valid certification.

  • Designate a Work Area: Clearly demarcate a specific area within the fume hood for the handling of the compound to contain any potential spills.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the potential for accidents.

Weighing and Transfer of the Solid Compound:
  • Perform in a Fume Hood: All weighing and transfer of the solid this compound must be conducted within the contained environment of a chemical fume hood.

  • Use Appropriate Tools: Employ spatulas and other tools dedicated to this compound to prevent cross-contamination.

  • Minimize Dust Generation: Handle the solid material gently to avoid creating airborne dust.

Solution Preparation and Reaction Monitoring:
  • Controlled Dispensing: When preparing solutions, add solvents slowly and in a controlled manner to prevent splashing.

  • Maintain Vigilance: Continuously monitor the experiment for any unexpected changes, such as color changes, gas evolution, or temperature fluctuations.

  • Sash Position: Keep the fume hood sash at the lowest possible height that still allows for comfortable and safe manipulation.

Post-Experiment Procedures:
  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent.

  • Proper Labeling: Clearly label all resulting mixtures and products with the chemical name, concentration, date, and your initials.

  • Secure Storage: Store the compound and any derivatives in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep_fume_hood Verify Fume Hood Certification prep_area Designate Work Area prep_fume_hood->prep_area prep_materials Assemble Materials prep_area->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_transfer Transfer & Prepare Solution handling_weigh->handling_transfer handling_monitor Monitor Experiment handling_transfer->handling_monitor post_decon Decontaminate Surfaces & Glassware handling_monitor->post_decon post_label Label Products post_decon->post_label post_store Secure Storage post_label->post_store disp_solid Solid Waste (Contaminated PPE, etc.) disp_liquid Liquid Waste (Solvents, Solutions) disp_container Approved Waste Container disp_solid->disp_container disp_liquid->disp_container

Caption: Workflow for the safe handling of this compound.

Spill Management and Emergency Procedures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your supervisor.

  • Restrict Access: Prevent entry to the affected area.

  • Consult SDS (for analogous compounds): If available, refer to the SDS for similar compounds for specific spill cleanup instructions.

  • Cleanup: For small spills, and only if you are trained to do so, use an inert absorbent material to contain the spill. Place the absorbed material into a sealed, labeled container for disposal.[10] For larger spills, or if you are unsure how to proceed, contact your institution's environmental health and safety department.

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of this compound and any associated contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

Disposal Protocol:

All chemical waste must be disposed of through your institution's approved hazardous waste management program.[11] Ensure that all waste containers are properly labeled with the full chemical name and any known hazards. For sulfur-containing compounds, disposal often involves incineration at a licensed facility to prevent the release of sulfur compounds into the environment.[12]

Conclusion

The responsible use of this compound in a research setting demands a proactive and informed approach to safety. By understanding the potential hazards associated with its structural motifs and adhering to the comprehensive PPE, handling, and disposal protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Your commitment to these safety practices is not only an investment in your personal well-being but also a cornerstone of a robust and ethical research environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-1-benzothiophene, 97%. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzaldehyde. Retrieved from [Link]

  • Open Government Program. (2011). Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the removal of sulphur compounds from gases.
  • Homework.Study.com. (n.d.). What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Retrieved from [Link]

  • ResearchGate. (2025). Removing organic sulfur compounds from natural gas. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Benzothiophene-5-carbaldehyde. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Environmental Aldehyde Sources and the Health Implications of Exposure. Retrieved from [Link]

  • Open Government Program. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE. Retrieved from [Link]

  • PubMed. (2022). Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflammation. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Google Patents. (n.d.). Removal of sulfur compounds from wastewater.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.